Product packaging for Ferric Phosphate(Cat. No.:CAS No. 10045-86-0)

Ferric Phosphate

Cat. No.: B155054
CAS No.: 10045-86-0
M. Wt: 150.82 g/mol
InChI Key: WBJZTOZJJYAKHQ-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ferric Phosphate (FePO₄) is an inorganic compound of significant interest in multiple research and industrial fields. It is typically supplied as a yellow-brown to off-white powder that is insoluble in water . Key Research and Application Areas: • Battery Materials Development: this compound is a critical precursor in the synthesis of lithium iron phosphate (LFP) cathodes for lithium-ion batteries. This application leverages the material's structural properties to create batteries valued for their thermal stability, safety, and long cycle life . • Nutritional and Bioavailability Studies: While poorly soluble, this compound is used in research as an iron fortificant. Studies focus on mechanisms to enhance its bioavailability, such as reducing particle size to the nanoscale, and its effects in in vitro models . It is also investigated as a phosphate binder in pharmacological research for patients with chronic kidney disease . • Material Science and Industrial Processes: Due to its properties, this compound is used in the production of catalysts and ceramics . It also serves as a basis for iron phosphate coatings, which are applied to metal surfaces to inhibit corrosion and improve adhesion for subsequent painting or powder coating . • Molluscicide Research: this compound is an active ingredient in pesticides approved for organic farming used to control slugs and snails. Its mechanism of action is believed to involve damaging the digestive tissue upon ingestion, causing the pests to cease feeding . This product is intended For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula FeO4P B155054 Ferric Phosphate CAS No. 10045-86-0

Properties

IUPAC Name

iron(3+);phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Fe.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)/q+3;/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBJZTOZJJYAKHQ-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-]P(=O)([O-])[O-].[Fe+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

FePO4, FeO4P
Record name iron(III) phosphate
Source Wikipedia
URL https://en.wikipedia.org/wiki/Iron(III)_phosphate
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

13463-10-0 (dihydrate), 13816-45-0 (li salt), 51833-68-2 (unspecified hydrate), 20074-52-6 (Parent)
Record name Ferric phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010045860
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID9035672
Record name Phosphoric acid, Iron(3+) salt (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9035672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dihydrate: White, grayish-white, or light-pink solid, practically insoluble in water; Loses water above 140 deg C; [Merck Index] Whitish odorless crystals or powder; [MSDSonline]
Record name Ferric phosphate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/5298
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Density

White, grayish-white, or light pink, orthorhombic or monoclinic crystals or amorphous powder. Loses water above 140 °C; density: 2.8. Practically insoluble in water; readily soluble in hydrochloric acid; slowly soluble in nitric acid. /Dihydrate/
Record name FERRIC ORTHOPHOSPHATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/453
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

CAS No.

10045-86-0, 10402-24-1
Record name Ferric phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010045860
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphoric acid, iron salt (1:?)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010402241
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphoric acid, iron salt (1:?)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phosphoric acid, Iron(3+) salt (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9035672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Iron orthophosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.123
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Phosphoric acid, iron salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.776
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FERRIC PHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N6BAA189V1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name FERRIC ORTHOPHOSPHATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/453
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

Amorphous vs. Crystalline Ferric Phosphate: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Core Properties, Characterization, and Biological Fate of Amorphous and Crystalline Ferric Phosphate.

Introduction

This compound (FePO₄) is an inorganic iron salt with relevance in pharmaceuticals, nutrition, and materials science. It exists in two primary solid-state forms: crystalline and amorphous. The arrangement of atoms in these forms—ordered in crystalline structures and disordered in amorphous solids—profoundly influences their physicochemical properties and, consequently, their biological performance. For researchers, scientists, and drug development professionals, understanding the distinct characteristics of amorphous versus crystalline this compound is critical for applications ranging from iron supplementation and food fortification to drug delivery systems. This technical guide provides a comprehensive overview of the core differences between these two forms, detailing their properties, the experimental methods used for their characterization, and their interactions within biological systems.

Physicochemical Properties: A Comparative Analysis

The structural differences between amorphous and crystalline this compound give rise to significant variations in their physical and chemical properties. Amorphous this compound generally exhibits superior solubility and bioavailability, which is attributed to its higher free energy state and lack of a long-range ordered crystal lattice.[1]

Quantitative Data Summary

The following table summarizes key quantitative data comparing the properties of amorphous and crystalline this compound based on findings from various studies. It is important to note that specific values can vary depending on the manufacturing process and particle size.

PropertyAmorphous this compoundCrystalline this compoundKey Observations
Appearance White, grayish-white, or light pink amorphous powder[2]White, grayish-white, or light pink orthorhombic or monoclinic crystals[2]Visual appearance is often similar, requiring analytical techniques for differentiation.
Density (g/cm³) ~2.87 (dihydrate)[2]~2.87 (dihydrate)[2]Density is comparable between the two forms.
Specific Surface Area (SSA) (m²/g) Generally higher; can be significantly increased with nanoparticle synthesis (e.g., 68.6 to 194.7 for nanoparticles)Generally lower (e.g., 25 to 65 for crystalline dihydrate)Amorphous forms, especially nanoparticles, present a larger surface area for interaction.
Solubility in Dilute Acid (e.g., 0.1N HCl) Significantly higher; strongly correlated with amorphous content. One study showed amorphous FePO₄ to be over five times more soluble than its crystalline counterpart.Lower; decreases with higher crystallinity.Higher solubility of the amorphous form is a key driver of its enhanced bioavailability.
Relative Bioavailability Value (RBV) % (vs. Ferrous Sulfate) High; can approach that of ferrous sulfate, especially for nanoparticles (up to 96-99%).Low; reported as low as 10-33%.The amorphous form is significantly more bioavailable for iron absorption.
Amorphous Content (%) High (by definition)Low (by definition)The degree of amorphous content is a direct predictor of solubility and bioavailability.

Biological Interactions and Cellular Uptake

The primary application of this compound in a biological context is as a source of iron. The mechanism of iron absorption from this compound in the gastrointestinal tract is a critical consideration for its use in nutritional supplements and fortified foods.

Iron Absorption Signaling Pathway

The absorption of non-heme iron, such as that from this compound, primarily occurs in the duodenum. The process involves the reduction of ferric iron (Fe³⁺) to its more soluble ferrous form (Fe²⁺), followed by transport into the enterocytes.

The main transporter responsible for the uptake of ferrous iron is the Divalent Metal Transporter 1 (DMT1). Studies on Caco-2 cells have shown that iron uptake from this compound nanoparticles is predominantly mediated by DMT1. For nanoparticles, there is also evidence of a secondary absorption pathway via endocytosis (clathrin-mediated endocytosis and micropinocytosis).

Iron Absorption from this compound Cellular Uptake of Iron from this compound cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream FePO4 This compound (Fe³⁺) DcytB Duodenal Cytochrome B (DcytB) FePO4->DcytB Reduction Endocytosis Endocytosis (for Nanoparticles) FePO4->Endocytosis Alternative uptake Fe2 Ferrous Iron (Fe²⁺) DcytB->Fe2 DMT1 Divalent Metal Transporter 1 (DMT1) Fe2->DMT1 Transport LIP Labile Iron Pool DMT1->LIP Ferritin Ferritin (Iron Storage) LIP->Ferritin Storage/ Release FPN Ferroportin (FPN) LIP->FPN Export Heph Hephaestin FPN->Heph Fe3_blood Ferric Iron (Fe³⁺) Heph->Fe3_blood Oxidation Endocytosis->LIP Transferrin Transferrin Fe3_blood->Transferrin Binding & Transport

Cellular uptake pathway of iron from this compound.

Applications in Drug Development

The unique properties of this compound, particularly in its amorphous nanoparticle form, have opened avenues for its use in drug delivery. The biocompatibility, high bioavailability, and magnetic properties of this compound nanoparticles make them suitable as drug carriers. For instance, they have been explored as a delivery vehicle for the anticancer drug doxorubicin, where the complexation of the drug with Fe³⁺ enhanced its cytotoxicity and selectivity towards cancer cells. Furthermore, this compound nanoparticles have shown potential in stabilizing RNA, suggesting applications in the delivery of RNA-based therapeutics.

Experimental Protocols

Accurate characterization of the solid-state form of this compound is crucial. The following sections detail the methodologies for key experiments used to differentiate and quantify amorphous and crystalline content.

Synthesis of Amorphous and Crystalline this compound

A general workflow for the synthesis and characterization of this compound polymorphs is outlined below. The specific conditions, such as pH, temperature, and precursors, will determine the final solid-state form.

Experimental Workflow for this compound Synthesis and Characterization General Experimental Workflow Start Reactant Preparation (e.g., Iron Salt, Phosphoric Acid) Precipitation Controlled Precipitation (pH, Temperature) Start->Precipitation Aging Aging/Crystallization Precipitation->Aging Separation Solid-Liquid Separation (Filtration, Centrifugation) Aging->Separation Washing Washing Separation->Washing Drying Drying Washing->Drying Product This compound Product (Amorphous or Crystalline) Drying->Product Characterization Physicochemical Characterization Product->Characterization XRD XRD (Crystallinity) Characterization->XRD DVS DVS (Amorphous Content) Characterization->DVS SSA SSA Analysis (Surface Area) Characterization->SSA Solubility Solubility/Dissolution Testing Characterization->Solubility Bioassay Bioavailability Assay (e.g., AOAC Rat Model) Characterization->Bioassay

Workflow for this compound synthesis and analysis.

Synthesis of Amorphous this compound: Amorphous this compound can be synthesized by rapid precipitation from aqueous solutions of an iron (III) salt (e.g., ferric chloride) and a phosphate source (e.g., phosphoric acid or a phosphate salt) under conditions that inhibit crystal growth, such as controlling the pH. Another method involves flame spray pyrolysis of precursors like Fe(III)-acetylacetonate and tri-butylphosphate to produce amorphous nanopowders.

Synthesis of Crystalline this compound: Crystalline this compound can be obtained by controlling the pH and temperature of a solution containing an iron compound and phosphoric acid to promote crystal growth. In some methods, an amorphous this compound intermediate is first formed, washed, and then crystallized.

Powder X-ray Diffraction (PXRD) for Crystallinity Assessment

Objective: To determine the degree of crystallinity of a this compound sample. Crystalline materials produce sharp diffraction peaks, while amorphous materials result in a broad halo.

Methodology:

  • Sample Preparation: The this compound powder is packed into a sample holder. Care must be taken to ensure a flat, smooth surface and to minimize preferred orientation of crystals.

  • Instrument Setup: A powder diffractometer with a copper X-ray source is typically used. The scan range is generally set from approximately 2 to 45 degrees 2-theta.

  • Data Collection: The sample is irradiated with X-rays, and the diffraction pattern is recorded. A blank scan of the sample holder is also run to account for background artifacts.

  • Data Analysis: The resulting diffraction pattern is analyzed. The presence of sharp peaks indicates crystallinity, while a broad, diffuse background (halo) is characteristic of amorphous content. The percentage of amorphous content can be estimated by deconvoluting the pattern and comparing the integrated areas of the crystalline peaks and the amorphous halo.

Dynamic Vapor Sorption (DVS) for Amorphous Content Quantification

Objective: To quantify the amorphous content in a predominantly crystalline this compound sample. This technique is highly sensitive and can detect low levels of amorphous material (as low as 0.5% w/w).

Methodology:

  • Principle: Amorphous regions in a material are less stable and have a higher affinity for solvent vapors (typically water) than crystalline regions. DVS measures the mass change of a sample as it is exposed to a controlled environment of varying relative humidity (RH).

  • Sample Preparation: A small amount of the this compound sample is placed in the DVS instrument.

  • Experimental Run: The sample is subjected to a pre-defined humidity program, typically starting from 0% RH and incrementally increasing to a high RH (e.g., 90%), followed by a desorption phase.

  • Data Analysis: The amount of moisture sorbed by the sample at a specific RH is proportional to the amorphous content. A calibration curve is often created using physical mixtures of known amorphous and crystalline content to quantify the amorphous percentage in an unknown sample.

AOAC Rat Hemoglobin Repletion Bioassay for Bioavailability

Objective: To determine the relative bioavailability value (RBV) of iron from a this compound source compared to a highly bioavailable standard, such as ferrous sulfate.

Methodology:

  • Animal Model: Weanling rats are made anemic by feeding them an iron-deficient diet.

  • Repletion Phase: The anemic rats are divided into groups and fed diets supplemented with known levels of iron from the reference standard (ferrous sulfate) and the test materials (different forms of this compound). A control group continues on the iron-deficient diet.

  • Hemoglobin Measurement: After a repletion period (typically 2 weeks), blood samples are taken, and hemoglobin levels are measured.

  • Data Analysis: The gain in hemoglobin iron is calculated for each group. The RBV is determined by comparing the slope of the dose-response curve (hemoglobin gain vs. iron intake) for the this compound source to that of the ferrous sulfate standard.

Conclusion

The solid-state form of this compound is a critical determinant of its functionality, particularly in biological applications. Amorphous this compound, with its disordered atomic structure, consistently demonstrates higher solubility and bioavailability compared to its crystalline counterpart. This makes it a more effective source of iron for nutritional purposes and a promising candidate for advanced drug delivery systems. A thorough understanding and application of characterization techniques such as PXRD and DVS are essential for controlling the quality and predicting the in vivo performance of this compound-based products. For professionals in drug development and nutritional science, harnessing the properties of amorphous this compound offers significant opportunities for creating more effective and reliable products.

References

A Comprehensive Technical Guide to the Solubility of Ferric Phosphate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility of ferric phosphate (FePO₄) in a variety of solvents. Understanding the solubility characteristics of this inorganic compound is critical for its application in diverse fields, including pharmaceuticals, agriculture, and food science. This document compiles available quantitative data, details experimental protocols for solubility determination, and presents logical workflows to guide researchers in their studies.

Overview of this compound Solubility

This compound is an inorganic salt that is generally considered insoluble in water. Its solubility is significantly influenced by the solvent system, temperature, pH, and the presence of complexing agents. The crystalline form of this compound is less soluble than its amorphous counterpart.

Quantitative Solubility Data

The following tables summarize the available quantitative data on the solubility of this compound in various solvents. It is important to note that there can be discrepancies in reported values due to differences in experimental conditions and the physical form of the this compound used (e.g., anhydrous vs. dihydrate, crystalline vs. amorphous).

Table 1: Solubility of this compound in Aqueous Systems

SolventTemperature (°C)pHSolubilityForm
Water2071.86 x 10⁻⁹ mg/L[1]Not Specified
Water100Not Specified0.642 g/100 mL[2][3]Dihydrate
Phosphoric Acid (1.13 wt%)25 (298.15 K)AcidicIncreases significantly with acid concentration[4]Dihydrate
Phosphoric Acid (10.7 wt%)25 (298.15 K)AcidicIncreases significantly with acid concentration[4]Dihydrate

Table 2: Solubility Product Constants (Ksp) for this compound

FormKspLog Ksp
Amorphous--21.8
Crystalline (Strengite)--26.8
Not Specified9.91 x 10⁻¹⁶-15.0

Note: The significant variation in Ksp values highlights the influence of the solid's physical state and the experimental method used for determination.

Table 3: Qualitative and Semi-Quantitative Solubility in Various Solvents

SolventSolubilityNotes
Acids
Hydrochloric Acid (HCl)SolubleReadily soluble in dilute solutions.
Sulfuric Acid (H₂SO₄)Soluble
Nitric Acid (HNO₃)Slowly Soluble
Acetic AcidInsoluble
Bases
Hot Aqueous AmmoniaDecomposes
Organic Solvents
EthanolInsoluble
MethanolInsoluble
AcetoneInsolubleGenerally considered insoluble in most common organic solvents.
Complexing Agents
Ammonium CitrateSolubleForms soluble iron complexes.
EDTASolubleForms soluble iron complexes, enhancing solubility.

Factors Influencing this compound Solubility

The dissolution of this compound is a complex process governed by several factors. The interplay of these factors determines the extent to which this compound will dissolve in a given solvent system.

FePO4 This compound (Solid) Solubility Solubility FePO4->Solubility Dissolution Solvent Solvent System Solvent->Solubility Influences pH pH pH->Solubility Influences Temp Temperature Temp->Solubility Influences Complex Complexing Agents Complex->Solubility Influences Form Physical Form (Crystalline vs. Amorphous) Form->Solubility Influences

Factors affecting this compound solubility.

Experimental Protocols for Solubility Determination

A precise and reproducible experimental protocol is essential for obtaining reliable solubility data. The shake-flask method is the most widely recognized and reliable technique for determining the equilibrium solubility of a sparingly soluble salt like this compound.

General Shake-Flask Method

This method involves equilibrating a surplus of the solid compound with the solvent of interest over a defined period, followed by the separation of the saturated solution and quantification of the dissolved solute.

The following diagram illustrates a typical workflow for determining the solubility of this compound.

start Start prep Prepare Solvent and This compound Sample start->prep mix Add Excess this compound to Solvent in a Flask prep->mix equilibrate Equilibrate at Constant Temperature with Agitation (e.g., 24-72 hours) mix->equilibrate separate Separate Solid and Liquid Phases (Centrifugation/Filtration) equilibrate->separate analyze Analyze Solute Concentration in the Supernatant (e.g., ICP-MS, AAS) separate->analyze calculate Calculate Solubility (e.g., in g/L or mol/L) analyze->calculate end End calculate->end

Experimental workflow for solubility determination.
Detailed Methodology

1. Materials and Reagents:

  • This compound (of known purity and form, e.g., dihydrate, amorphous).
  • Solvent of interest (e.g., deionized water, specific concentration of acid, buffer solution of a specific pH).
  • Flasks with stoppers (e.g., Erlenmeyer flasks).
  • Constant temperature shaker bath or incubator.
  • Centrifuge and/or filtration apparatus (e.g., syringe filters with appropriate pore size, typically 0.22 µm).
  • Analytical instrumentation for quantifying iron concentration (e.g., Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), Atomic Absorption Spectroscopy (AAS), or a colorimetric method).

2. Procedure:

  • Preparation: Accurately prepare the desired solvent systems.
  • Addition of Solute: Add an excess amount of this compound to a known volume of the solvent in a flask. The excess is crucial to ensure that a saturated solution is achieved.
  • Equilibration: Seal the flasks and place them in a constant temperature shaker bath. Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, and the optimal time should be determined experimentally by taking measurements at different time points until the concentration of the dissolved solute remains constant.
  • Phase Separation: After equilibration, carefully separate the solid and liquid phases. This is a critical step to avoid including any undissolved solid in the sample for analysis. Centrifugation at a high speed followed by filtration of the supernatant is a common and effective method.
  • Analysis: Accurately dilute the saturated filtrate and analyze the concentration of iron using a calibrated analytical instrument.
  • Calculation: Calculate the solubility of this compound from the determined iron concentration, taking into account the molar mass of this compound and any dilutions performed.

Conclusion

The solubility of this compound is a multifaceted property that is highly dependent on the surrounding chemical environment. While it is practically insoluble in water, its solubility is significantly enhanced in acidic conditions and in the presence of complexing agents. For researchers and professionals in drug development, a thorough understanding of these solubility characteristics is paramount for formulation design and predicting bioavailability. The experimental protocols outlined in this guide provide a framework for the accurate and reliable determination of this compound solubility in various solvent systems.

References

An In-depth Technical Guide to the Electrochemical Properties of Ferric Phosphate (FePO₄)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferric phosphate (FePO₄), a compound of significant interest in materials science, has garnered substantial attention for its role as a precursor to the highly successful lithium iron phosphate (LiFePO₄) cathode material used in lithium-ion batteries. Beyond its role as a starting material, this compound itself exhibits intriguing electrochemical properties, particularly in its amorphous form, making it a candidate for various electrochemical applications. This technical guide provides a comprehensive overview of the core electrochemical properties of this compound, detailing its structural variations, electrochemical performance, and the experimental methodologies used for its characterization.

Structural Polymorphs of this compound

This compound exists in several crystalline and amorphous forms, with each polymorph displaying distinct structural characteristics that influence its electrochemical behavior.

  • Amorphous FePO₄: This form lacks long-range atomic order and is considered promising for battery applications due to its potentially isotropic ion diffusion pathways.

  • Monoclinic FePO₄: This crystalline form exhibits a specific arrangement of FeO₆ octahedra and PO₄ tetrahedra.[1]

  • Trigonal FePO₄: This is another crystalline polymorph with a different spatial arrangement of its constituent ions.[2][3] It is considered the most stable polymorph at ambient pressure.[2]

  • Orthorhombic FePO₄: This phase can be obtained through the delithiation of olivine-LiFePO₄ or by compressing trigonal FePO₄ at high pressures.[2]

The synthesis method plays a crucial role in determining the resulting polymorph. Liquid-phase reactions can yield amorphous and monoclinic FePO₄, while high-temperature processes can produce the trigonal form.

Figure 1: Polymorphs of this compound.

Electrochemical Performance

The electrochemical performance of this compound is highly dependent on its structure, with amorphous FePO₄ generally exhibiting more promising characteristics as a cathode material compared to its crystalline counterparts.

Voltage and Specific Capacity

Amorphous FePO₄ is considered a promising 3 V cathode material for lithium-ion batteries and can approach its theoretical capacity. It typically exhibits a sloping charge-discharge voltage profile, which is characteristic of a single-phase insertion/extraction mechanism. In contrast, the crystalline forms often show lower voltage and significantly lower capacity.

FePO₄ PolymorphDischarge Voltage (vs. Li/Li⁺)Specific CapacityC-RateCycling StabilityReference
Amorphous~3.0 V175.6 mAh/g0.1C-
Amorphous-139.1 mAh/g5C-
Amorphous (with graphene)-151 mAh/g20 mA/g94% retention after 160 cycles
Amorphous (with graphene)-44 mAh/g1000 mA/g-
Amorphous-175.4 mAh/g50 mA/gStable for 500 cycles at 200 mA/g
Amorphous->150 mAh/g--
TrigonalLower than amorphousLower than amorphous--
Rate Capability and Cycling Stability

The rate capability and cycling stability of amorphous FePO₄ can be significantly enhanced through strategies such as nanostructuring and the incorporation of conductive additives like graphene. The porous nature of some synthesized amorphous FePO₄ materials can also contribute to improved performance by facilitating ion transport.

Ionic and Electronic Conductivity

A major challenge for this compound, similar to LiFePO₄, is its inherently low electronic and ionic conductivity. This limitation hinders its practical application and is a key area of research. Strategies to overcome this include carbon coating and doping to enhance conductivity.

Electrochemical Reaction Mechanism

The fundamental electrochemical process in a this compound cathode involves the insertion and extraction of lithium ions, accompanied by the reduction and oxidation of the iron centers (Fe³⁺ ↔ Fe²⁺).

Discharge: FePO₄ + xLi⁺ + xe⁻ → LiₓFePO₄ Charge: LiₓFePO₄ → FePO₄ + xLi⁺ + xe⁻

This reaction is generally considered to be a reversible process, particularly in the amorphous phase.

ChargeDischarge cluster_discharge Discharge cluster_charge Charge FePO4 FePO₄ (Fe³⁺) LixFePO4_d LiₓFePO₄ (Fe²⁺) FePO4->LixFePO4_d + Li⁺, + e⁻ LixFePO4_c LiₓFePO₄ (Fe²⁺) FePO4_c FePO₄ (Fe³⁺) LixFePO4_c->FePO4_c - Li⁺, - e⁻

Figure 2: Charge-Discharge Mechanism of FePO₄.

Experimental Protocols for Electrochemical Characterization

A suite of electrochemical techniques is employed to evaluate the performance of this compound as a battery material.

Electrode Preparation

A typical working electrode is prepared by mixing the active material (FePO₄), a conductive agent (e.g., acetylene black), and a binder (e.g., polyvinylidene fluoride - PVDF) in a weight ratio of 8:1:1. This slurry is then cast onto a current collector, such as aluminum foil, and dried under vacuum.

Cyclic Voltammetry (CV)

Cyclic voltammetry is used to investigate the redox reactions and the reversibility of the electrochemical processes.

  • Typical Scan Rate: 0.1 mV s⁻¹

  • Potential Window: The voltage range is typically set to encompass the redox potentials of the Fe³⁺/Fe²⁺ couple, for instance, between 2.0 V and 4.2 V vs. Li/Li⁺.

CV_Workflow start Start prepare Prepare Electrode & Cell start->prepare set_params Set CV Parameters (Scan Rate, Potential Window) prepare->set_params run_cv Run Cyclic Voltammetry set_params->run_cv analyze Analyze Voltammogram (Redox Peaks, Reversibility) run_cv->analyze end End analyze->end

Figure 3: Cyclic Voltammetry Experimental Workflow.
Galvanostatic Cycling

Galvanostatic charge-discharge cycling is performed to determine the specific capacity, voltage profile, rate capability, and cycling stability of the material.

  • C-rate: A range of C-rates (e.g., 0.1C, 1C, 5C, etc.) are used to evaluate the rate performance. 1C corresponds to a full charge or discharge in one hour.

  • Voltage Cut-offs: The upper and lower voltage limits are set to prevent overcharging and over-discharging of the electrode.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful technique for probing the kinetics of the electrochemical processes, including charge transfer resistance and ion diffusion.

  • Frequency Range: A wide frequency range is typically scanned, for example, from 10⁻² Hz to 10⁶ Hz.

  • AC Amplitude: A small AC voltage perturbation (e.g., 5-10 mV) is applied to the system.

Synthesis of this compound Polymorphs

The electrochemical properties of this compound are intrinsically linked to its synthesis.

  • Amorphous FePO₄: Can be synthesized via methods like co-precipitation.

  • Monoclinic FePO₄: Can be obtained through hydrothermal procedures followed by dehydration.

  • Trigonal FePO₄: Often prepared by the high-temperature calcination of amorphous or monoclinic precursors.

Conclusion

This compound, particularly in its amorphous form, presents a compelling case for further investigation as a cathode material for lithium-ion and sodium-ion batteries. Its favorable voltage range and respectable specific capacity, coupled with the abundance and low cost of its constituent elements, make it an attractive alternative to more conventional cathode materials. However, overcoming the inherent challenges of low electronic and ionic conductivity remains a critical hurdle. Future research efforts focused on nanostructuring, composite material design, and doping strategies will be crucial in unlocking the full potential of this compound in next-generation energy storage systems.

References

A Technical Guide to the Thermal Decomposition of Ferric Phosphate Dihydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of ferric phosphate dihydrate (FePO₄·2H₂O), a compound of interest in various fields, including materials science and pharmaceuticals. This document outlines the multi-step decomposition process, presents quantitative data from thermal analysis, details experimental methodologies, and provides visual representations of the decomposition pathway and experimental workflow.

Core Concepts of Thermal Decomposition

The thermal decomposition of this compound dihydrate is a complex process involving the sequential loss of water molecules, ultimately yielding anhydrous this compound. This transformation is typically studied using thermoanalytical techniques such as Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC). These methods provide valuable information about the temperature ranges of decomposition, the associated weight loss, and the nature of the thermal events (endothermic or exothermic).

The process is generally understood to occur in two main stages, corresponding to the removal of the two water molecules. The precise temperatures and kinetics of these stages can be influenced by factors such as heating rate, atmospheric conditions, and the material's structural properties.[1][2]

Quantitative Analysis of Thermal Decomposition

The following table summarizes the key quantitative data associated with the thermal decomposition of this compound dihydrate, as determined by TGA/DTA.

Decomposition StageTemperature Range (°C)Mass Loss (%)Corresponding Event
Stage 1 ~130 - 162~9.4%Loss of the first water molecule (FePO₄·2H₂O → FePO₄·H₂O + H₂O)[3]
Stage 2 ~162 - 400~9.4%Loss of the second water molecule (FePO₄·H₂O → FePO₄ + H₂O)[3]
Crystallization ~485 - 600No significant mass lossExothermic transition from amorphous to crystalline FePO₄[3]

Note: The temperature ranges and mass loss percentages are approximate and can vary depending on the specific experimental conditions.

Experimental Protocols

A typical experimental setup for analyzing the thermal decomposition of this compound dihydrate involves the use of a simultaneous TGA/DTA or TGA/DSC instrument. The following protocol outlines the key steps for such an analysis.

Objective:

To determine the thermal stability and decomposition pathway of this compound dihydrate.

Materials and Equipment:
  • This compound dihydrate (FePO₄·2H₂O) sample

  • TGA/DTA or TGA/DSC instrument

  • High-purity nitrogen or air for purging

  • Alumina or platinum crucibles

  • Analytical balance

Procedure:
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound dihydrate sample into a clean, tared TGA crucible.

  • Instrument Setup:

    • Place the sample crucible and an empty reference crucible into the instrument's furnace.

    • Purge the furnace with a constant flow of inert gas (e.g., nitrogen) or air at a typical flow rate of 20-50 mL/min for at least 30 minutes prior to the experiment to establish a stable atmosphere.

  • Thermal Program:

    • Initial Isotherm: Hold the temperature at a stable ambient temperature (e.g., 30°C) for 5-10 minutes to allow the system to equilibrate.

    • Dynamic Heating: Heat the sample from the initial temperature to a final temperature of approximately 800-1000°C. A constant heating rate of 10 K/min is commonly used.

    • Final Isotherm: Hold the sample at the maximum temperature for a few minutes to ensure the completion of all reactions.

  • Data Collection: Continuously record the sample mass (TGA), the temperature difference between the sample and reference (DTA), and the heat flow (DSC) as a function of temperature throughout the experiment.

  • Data Analysis:

    • Analyze the TGA curve to determine the onset and completion temperatures of each mass loss step and the percentage of mass loss.

    • Analyze the DTA/DSC curve to identify endothermic and exothermic events corresponding to dehydration, phase transitions, or decomposition.

Visualizing the Decomposition and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the logical progression of the thermal decomposition of this compound dihydrate and a typical experimental workflow for its analysis.

G cluster_decomposition Thermal Decomposition Pathway of FePO₄·2H₂O FePO4_2H2O This compound Dihydrate (FePO₄·2H₂O) FePO4_H2O This compound Monohydrate (FePO₄·H₂O) FePO4_2H2O->FePO4_H2O + H₂O (g) (Stage 1) Amorphous_FePO4 Amorphous Anhydrous This compound (FePO₄) FePO4_H2O->Amorphous_FePO4 + H₂O (g) (Stage 2) Crystalline_FePO4 Crystalline Anhydrous This compound (FePO₄) Amorphous_FePO4->Crystalline_FePO4 Crystallization (Exothermic)

Decomposition Pathway of FePO₄·2H₂O

G cluster_workflow Experimental Workflow for Thermal Analysis Start Start Sample_Prep Sample Preparation (Weighing) Start->Sample_Prep Instrument_Setup Instrument Setup (Crucible Placement, Purge) Sample_Prep->Instrument_Setup Thermal_Program Execute Thermal Program (Heating Ramp) Instrument_Setup->Thermal_Program Data_Collection Data Collection (TGA, DTA/DSC) Thermal_Program->Data_Collection Data_Analysis Data Analysis (Identify Transitions, Mass Loss) Data_Collection->Data_Analysis End End Data_Analysis->End

References

The Coordination Chemistry of Ferric Phosphate: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ferric phosphate (FePO₄) is an inorganic compound that has garnered significant interest across various scientific disciplines, including materials science, catalysis, and biomedicine. Its coordination chemistry, centered around the interaction of the ferric ion (Fe³⁺) with the phosphate anion (PO₄³⁻), gives rise to a diverse range of structures with unique physicochemical properties. This technical guide provides a comprehensive overview of the core aspects of this compound coordination chemistry, with a particular focus on its synthesis, characterization, and applications relevant to researchers, scientists, and drug development professionals.

Physicochemical Properties of this compound

This compound exists in both anhydrous and hydrated forms, with the dihydrate (FePO₄·2H₂O) being a common variant. The anhydrous form often adopts a crystal structure similar to α-quartz, featuring tetrahedral Fe(III) and phosphate sites.[1][2] Key physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula FePO₄ (anhydrous)
FePO₄·2H₂O (dihydrate)
Molar Mass 150.82 g/mol (anhydrous)
186.85 g/mol (dihydrate)
Appearance Yellow-brown solid (anhydrous)
White to grayish-white powder (dihydrate)
Density 3.056 g/cm³ (anhydrous)
2.87 g/cm³ (dihydrate)
Solubility in Water Insoluble (anhydrous)
0.642 g/100 mL at 100 °C (dihydrate)[1]
Solubility Product (Ksp) 9.91 × 10⁻¹⁶
Melting Point Decomposes at 250 °C (dihydrate)[1]

Synthesis of this compound Coordination Complexes

Several synthetic methodologies are employed to produce this compound materials with controlled particle size, morphology, and crystallinity. The choice of method significantly influences the material's properties and its suitability for specific applications.

Experimental Protocols

1. Co-precipitation Method

This method involves the precipitation of this compound from aqueous solutions of an iron(III) salt and a phosphate source.

  • Materials: Ferric nitrate nonahydrate (Fe(NO₃)₃·9H₂O), phosphoric acid (H₃PO₄, 85%), ammonium hydroxide (NH₄OH).

  • Procedure:

    • Prepare a 1 M solution of Fe(NO₃)₃ and H₃PO₄ in distilled water.

    • Use a 3 M NH₄OH solution to adjust the pH of the solution to 1.5.

    • Slowly add all solutions into a continuous stirring tank reactor (CSTR) at a rate of 0.08 L/h.

    • Maintain the reaction temperature at 60 °C and a stirring speed of 900 RPM.

    • Continue the reaction for a desired duration (e.g., 3, 7, or 10 hours) to obtain a white or pale-yellow precipitate.

    • Collect the precipitate by filtration and wash it several times with deionized water.

    • To obtain anhydrous FePO₄, calcine the precipitate at 600 °C in air for 3 hours.

2. Hydrothermal Synthesis

Hydrothermal methods utilize elevated temperatures and pressures to promote the crystallization of this compound.

  • Materials: Ferric salt (e.g., FeCl₃), phosphoric acid (H₃PO₄), and a pH-adjusting agent (e.g., NaOH).

  • Procedure:

    • Prepare an aqueous solution containing the ferric salt and phosphoric acid in a desired molar ratio.

    • Adjust the pH of the solution.

    • Transfer the solution to a Teflon-lined stainless-steel autoclave.

    • Heat the autoclave to a specific temperature (e.g., 150-220 °C) for a defined period (e.g., 6-12 hours).

    • Allow the autoclave to cool to room temperature.

    • Collect the resulting precipitate by filtration, wash with deionized water and ethanol, and dry.

3. Sol-Gel Method

The sol-gel process involves the formation of a sol (a colloidal suspension of solid particles in a liquid) that is then gelled to form a solid material.

  • Materials: Ferric chloride (FeCl₃), phosphoric acid (H₃PO₄), and a gelating agent like ethylene oxide or propylene oxide.

  • Procedure:

    • Dissolve FeCl₃ and H₃PO₄ in a suitable solvent, such as a mixture of ethanol and toluene.

    • Introduce the gelating agent (e.g., by bubbling ethylene oxide gas) to initiate gel formation.

    • Allow the gel to age for a specific period.

    • Dry the gel to remove the solvent, often at a moderate temperature (e.g., 50-120 °C).

    • The resulting xerogel can be further calcined at higher temperatures (e.g., above 600 °C) to induce crystallization.

Structural Characterization

The structural and physicochemical properties of this compound complexes are elucidated using a variety of analytical techniques.

Spectroscopic Analysis

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in this compound. The coordination of the phosphate group to the ferric ion can be observed through shifts in the P-O stretching frequencies.

Table 2: FT-IR Vibrational Modes for this compound

Wavenumber (cm⁻¹)Assignment
~3400 (broad)O-H stretching of adsorbed water
~1630H-O-H bending of adsorbed water
~1030-1055P-O stretching (ν₃)
~944-990P-O symmetric stretching (ν₁)
~620O-P-O out-of-plane bending (ν₄)
~520-540O-P-O antisymmetric bending (ν₂)

Note: The exact positions of the peaks can vary depending on the crystallinity, hydration state, and presence of other coordinating ligands.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study the electronic transitions in this compound complexes. The maximum absorption wavelength (λmax) for Fe(III)-phosphoric acid solutions is around 290.5 nm.

Thermodynamic and Stability Data

The thermodynamic stability of this compound complexes is crucial for understanding their formation and behavior in various environments.

Table 3: Thermodynamic and Stability Data for this compound

ParameterValueConditions
Standard Enthalpy of Formation (ΔfH°) -1888 kJ/molFePO₄·2H₂O (dihydrate)
Standard Molar Entropy (S°) 171.3 J/(mol·K)FePO₄·2H₂O (dihydrate)
Stability Constant (logK) 2.23Fe/phosphate system

Applications in Drug Development and Beyond

The unique properties of this compound have led to its exploration in several high-impact applications.

Drug Delivery

This compound nanoparticles are being investigated as biocompatible carriers for targeted drug delivery. Their high surface area allows for the loading of therapeutic agents, and their magnetic properties can be exploited for magnetic targeting and magnetic resonance imaging (MRI).

The cellular uptake of this compound nanoparticles is a critical step in their function as drug delivery vehicles. This process often occurs through endocytosis, a mechanism by which cells internalize molecules by engulfing them.

Cellular_Uptake cluster_cell Intracellular Space NP This compound Nanoparticle Endocytosis Endocytosis NP->Endocytosis Cell_Membrane Cell Membrane Early_Endosome Early Endosome Endocytosis->Early_Endosome Internalization Late_Endosome Late Endosome Early_Endosome->Late_Endosome Maturation Lysosome Lysosome Late_Endosome->Lysosome Drug_Release Drug Release Lysosome->Drug_Release Degradation & Release Exocytosis Exocytosis Lysosome->Exocytosis Expulsion Cell_Exterior_End Drug_Release->Cell_Exterior_End Therapeutic Effect Cell_Exterior_Start Cell_Exterior_Start->NP Extracellular Space

Cellular uptake and drug release pathway of this compound nanoparticles.
Catalysis

This compound exhibits catalytic activity in various chemical transformations, notably in oxidative dehydrogenation reactions. These reactions are important for the production of valuable chemicals. The catalytic cycle involves the redox chemistry of the iron center.

Catalytic_Cycle FePO4_Active Fe³⁺PO₄ (Active Catalyst) Substrate_Adsorption Substrate Adsorption (e.g., Lactic Acid) FePO4_Active->Substrate_Adsorption Intermediate_Complex [Fe³⁺PO₄-Substrate] Substrate_Adsorption->Intermediate_Complex Dehydrogenation Oxidative Dehydrogenation Intermediate_Complex->Dehydrogenation Product_Desorption Product Desorption (e.g., Pyruvic Acid) Dehydrogenation->Product_Desorption Reduced_Catalyst Fe²⁺ Species Dehydrogenation->Reduced_Catalyst e⁻ transfer Product_Desorption->FePO4_Active Reoxidation Re-oxidation (with O₂) Reduced_Catalyst->Reoxidation Reoxidation->FePO4_Active Catalyst Regeneration

Simplified catalytic cycle for oxidative dehydrogenation over this compound.
Energy Storage

This compound is a key precursor in the synthesis of lithium iron phosphate (LiFePO₄), a widely used cathode material in lithium-ion batteries. The electrochemical performance of LiFePO₄ is intrinsically linked to the properties of the FePO₄ precursor. The charge-discharge mechanism involves the intercalation and deintercalation of lithium ions.

LiFePO4_Battery cluster_charge Charging cluster_discharge Discharging Cathode_Charge LiFePO₄ → FePO₄ + Li⁺ + e⁻ External_Circuit External Circuit Cathode_Charge->External_Circuit e⁻ Electrolyte Electrolyte (Li⁺ transport) Cathode_Charge->Electrolyte Li⁺ Anode_Charge C + Li⁺ + e⁻ → LiC₆ Anode_Discharge LiC₆ → C + Li⁺ + e⁻ Anode_Discharge->External_Circuit e⁻ Anode_Discharge->Electrolyte Li⁺ Cathode_Discharge FePO₄ + Li⁺ + e⁻ → LiFePO₄ External_Circuit->Anode_Charge e⁻ External_Circuit->Cathode_Discharge e⁻ Electrolyte->Anode_Charge Li⁺ Electrolyte->Cathode_Discharge Li⁺

Charge and discharge mechanism in a Lithium Iron Phosphate battery.

Conclusion

The coordination chemistry of this compound offers a rich and versatile platform for the development of advanced materials. Its straightforward synthesis, tunable properties, and biocompatibility make it a compelling candidate for applications in drug delivery, catalysis, and energy storage. A thorough understanding of its synthesis-structure-property relationships, as outlined in this guide, is essential for harnessing its full potential in these and other emerging fields. Further research into the precise control of nanoparticle morphology and surface chemistry will undoubtedly unlock new and exciting applications for this remarkable coordination compound.

References

Environmental Fate and Transport of Ferric Phosphate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the environmental fate and transport of ferric phosphate (FePO₄), a compound of significant interest due to its use as an active ingredient in molluscicides and as a nutrient supplement. This document synthesizes available data on its physicochemical properties, mobility in soil and water, and persistence, providing a core resource for environmental risk assessment.

Physicochemical Properties

This compound is an inorganic compound whose environmental behavior is largely dictated by its physical and chemical characteristics. It exists in various hydrated and crystalline forms, which significantly influences its solubility.

Table 1: Physicochemical Properties of this compound

PropertyValueNotes and References
Molecular Formula FePO₄[1]
Molecular Weight 150.82 g/mol [1][2][3]
Appearance Yellowish-white to buff-colored powder.[4]Odorless.
Water Solubility Insoluble to sparingly soluble.The dihydrate form has a reported solubility of 0.642 g/100 mL at 100 °C. However, at ambient environmental temperatures, it is considered virtually insoluble.
Solubility Product (Ksp) 9.9 x 10⁻¹⁶ (for FePO₄ · 2H₂O) to 1.0 x 10⁻²⁶The Ksp for this compound is highly dependent on its form (amorphous vs. crystalline) and hydration state. Values for amorphous forms are generally higher (less stable, more soluble) than for crystalline forms like strengite. A value of 10⁻²¹⁹ has also been cited in a water treatment context.
Vapor Pressure Non-volatile.This compound is a stable, non-volatile solid.

Environmental Fate

The environmental fate of this compound is characterized by its low mobility and persistence, with its ultimate sinks being incorporation into the soil matrix and uptake by plants.

Dissolution and Speciation in Water

Due to its very low solubility product constant (Ksp), this compound does not readily dissolve in water. When it does, it dissociates into ferric (Fe³⁺) and orthophosphate (PO₄³⁻) ions. The equilibrium is governed by the following equation:

FePO₄(s) ⇌ Fe³⁺(aq) + PO₄³⁻(aq)

The extremely low Ksp values indicate that the equilibrium lies far to the left, resulting in negligible concentrations of dissolved ions in water under neutral pH conditions. However, solubility increases in acidic conditions, such as those found in the stomach, which is relevant for its use as a food additive.

Transport and Mobility in Soil

The transport of this compound in the terrestrial environment is minimal. Several key processes contribute to its low mobility:

  • Strong Adsorption: this compound is expected to be strongly adsorbed to soil particles. The phosphate anion (PO₄³⁻) has a high affinity for iron and aluminum oxides present in many soils, forming stable complexes. This strong binding significantly limits its potential for leaching.

  • Low Leaching Potential: As a consequence of its low water solubility and strong adsorption to soil, this compound has a very low potential to leach through the soil profile and contaminate groundwater. The amount of iron and phosphate added to the soil from its use as a molluscicide is considered negligible compared to the amounts naturally present.

  • Particle-Bound Transport: While leaching of dissolved forms is unlikely, some transport may occur through soil erosion, where the compound is moved along with the soil particles to which it is adsorbed.

The logical pathway for this compound's fate in the soil is illustrated in the diagram below.

Environmental_Fate_Pathway Applied This compound (Granule Application) Soil_Surface Soil Surface Applied->Soil_Surface Application Dissolution Slow Dissolution Soil_Surface->Dissolution Adsorption Strong Adsorption to Soil Particles Soil_Surface->Adsorption Dissolution->Adsorption Uptake Plant Uptake (Nutrient Cycle) Dissolution->Uptake Leaching Minimal Leaching to Groundwater Dissolution->Leaching Incorporation Incorporation into Soil Matrix Adsorption->Incorporation Runoff Particle-Bound Surface Runoff Adsorption->Runoff

Environmental Fate Pathway of this compound in Soil.
Persistence and Degradation

This compound is considered a persistent substance in the environment as it does not undergo significant biotic or abiotic degradation. Instead of breaking down into different chemical compounds, it dissociates into iron and phosphate ions, which are then incorporated into the natural iron and phosphorus cycles of the soil. These components are essential nutrients for plants and soil microorganisms. Therefore, its persistence is not considered an environmental risk.

Ecotoxicological Profile

This compound exhibits a very low toxicity profile to a wide range of non-target organisms.

Table 2: Summary of Ecotoxicity Data

Organism GroupEndpointResultConclusionReference
Birds Acute Oral LD₅₀ (Quail)> 5000 mg/kgPractically non-toxic
Fish 96-hr LC₅₀-Practically non-toxic
Aquatic Invertebrates 48-hr EC₅₀ (Daphnia magna)-Practically non-toxic
Earthworms 14-day LC₅₀No adverse effects at high concentrationsNot harmful
Bees Acute Contact/Oral LD₅₀-Unlikely to be exposed

Experimental Protocols

Standardized methodologies, such as those provided by the Organisation for Economic Co-operation and Development (OECD), are used to assess the environmental fate and transport of chemicals like this compound.

Soil Column Leaching Study (Adapted from OECD 312)

This study is designed to evaluate the mobility of a substance and its degradation products in soil, simulating the potential for leaching to groundwater.

Objective: To determine the vertical movement and distribution of this compound in a soil column after the application of simulated rainfall.

Methodology:

  • Column Preparation: A glass column (e.g., 30 cm length) is packed with a representative soil, sieved to <2 mm. The soil is then saturated with a solution of 0.01M CaCl₂ to mimic soil solution ionic strength.

  • Test Substance Application: A known amount of the test substance (this compound), often radiolabeled (e.g., with ³²P or ³³P) to facilitate detection, is applied uniformly to the soil surface.

  • Leaching: "Artificial rain" (0.01M CaCl₂) is applied to the top of the column at a controlled rate for a specified period (e.g., 48 hours).

  • Sample Collection: The leachate that passes through the column is collected at regular intervals.

  • Analysis: At the end of the experiment, the soil column is frozen and segmented into sections (e.g., every 5-6 cm). Both the leachate fractions and the soil segments are analyzed for the concentration of the parent compound and any transformation products.

  • Data Interpretation: A mass balance is calculated to account for the total applied substance. The distribution in the soil segments and leachate indicates the substance's mobility. For this compound, it is expected that the vast majority would remain in the top layers of the soil column.

The workflow for a typical soil column leaching experiment is depicted below.

Soil_Column_Leaching_Workflow Start Start Prep_Column Prepare Soil Column (Pack & Saturate) Start->Prep_Column Apply_Substance Apply this compound to Soil Surface Prep_Column->Apply_Substance Simulate_Rainfall Simulate Rainfall (Leaching) Apply_Substance->Simulate_Rainfall Collect_Leachate Collect Leachate Simulate_Rainfall->Collect_Leachate End_Experiment End Experiment Collect_Leachate->End_Experiment After 48h Analyze_Samples Analyze Soil & Leachate for Phosphate Collect_Leachate->Analyze_Samples Section_Column Section Soil Column End_Experiment->Section_Column Section_Column->Analyze_Samples Data_Analysis Data Analysis & Mass Balance Analyze_Samples->Data_Analysis

Workflow for a Soil Column Leaching Experiment.
Phosphorus Adsorption Isotherm Study

This experiment quantifies the adsorption of phosphate to soil particles, which is critical for understanding its mobility.

Objective: To determine the relationship between the concentration of phosphate in solution and the amount of phosphate adsorbed by the soil at equilibrium.

Methodology:

  • Sample Preparation: A series of solutions with varying concentrations of phosphate are prepared.

  • Equilibration: A known mass of soil is added to each phosphate solution. The mixtures are then shaken on a reciprocating shaker for a set period (e.g., 24 hours) to reach equilibrium.

  • Separation: The soil suspension is centrifuged, and the supernatant is filtered (e.g., through Whatman No. 42 filter paper) to separate the solution from the soil particles.

  • Analysis: The concentration of phosphate remaining in the filtrate is determined, typically using the colorimetric molybdate blue ascorbic acid reduction method at a wavelength of 880 nm.

  • Calculation: The amount of phosphate adsorbed by the soil is calculated as the difference between the initial and final solution concentrations.

  • Modeling: The results are fitted to adsorption isotherm models, such as the Langmuir or Freundlich equations, to determine the soil's maximum phosphate adsorption capacity.

Analytical Methods

The determination of phosphate concentrations in environmental samples (soil and water) is a critical component of fate and transport studies.

Table 3: Common Analytical Methods for Phosphate Determination

MethodPrincipleApplicationNotes and References
Molybdenum Blue Spectrophotometry Orthophosphate reacts with molybdate in an acidic medium to form a phosphomolybdate complex, which is then reduced to form a stable blue-colored complex. The intensity of the blue color is proportional to the phosphate concentration.Water and soil extracts.A widely used, standard colorimetric method. Absorbance is typically measured around 880 nm.
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) Samples are introduced into an argon plasma, which excites the atoms. The emitted light is measured at element-specific wavelengths to quantify the concentration.Total phosphorus in digested soil and water samples.Provides elemental analysis for total phosphorus content.
Ion Chromatography Anions in the sample are separated on an ion-exchange column and detected by conductivity.Orthophosphate in water samples.Useful for speciation and can simultaneously measure other anions.

Conclusion

The environmental fate and transport of this compound are characterized by its low water solubility, strong adsorption to soil particles, and subsequent incorporation into the natural nutrient cycle. These properties result in minimal mobility and a very low risk to aquatic ecosystems through leaching. This compound is persistent in that it does not chemically degrade, but rather becomes a source of essential iron and phosphorus nutrients in the soil. Its ecotoxicological profile confirms its low risk to non-target organisms. Standardized experimental protocols are available to quantify its environmental behavior, providing a robust framework for risk assessment.

References

An In-depth Technical Guide to the Phase Diagram and Stability of Ferric Phosphate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferric phosphate (FePO₄) is an inorganic compound of significant interest across various scientific and industrial domains, including as a cathode material in lithium-ion batteries, a component in specialized glass manufacturing, and in certain pharmaceutical applications. A thorough understanding of its phase behavior and stability under different temperature and pressure conditions is critical for its synthesis, characterization, and application. This technical guide provides a comprehensive overview of the this compound phase diagram, the stability of its various polymorphs, and the experimental methodologies employed for their characterization.

Polymorphs of this compound

This compound is known to exist in several crystalline and amorphous forms. The primary polymorphs include:

  • Trigonal (α-FePO₄, berlinite-type): The most common and stable form at ambient conditions, isostructural with α-quartz.[1]

  • Orthorhombic (High-Pressure form): A denser phase with space group Cmcm, which becomes stable at high pressures.[2][3][4] In this structure, the iron atoms are octahedrally coordinated.[1]

  • Monoclinic: Another crystalline phase of anhydrous FePO₄.

  • Amorphous: A non-crystalline form of this compound.

Additionally, hydrated forms of this compound, such as FePO₄·2H₂O, exist and can serve as precursors in the synthesis of anhydrous phases.

Phase Diagram and Stability

A complete, experimentally determined pressure-temperature (P-T) phase diagram for pure FePO₄ is not available in a single comprehensive source. However, based on various studies, a qualitative P-T phase diagram can be constructed, highlighting the stability regions of the major polymorphs.

At ambient pressure, the trigonal berlinite phase is the most stable polymorph. Upon heating, it undergoes a phase transition to β-quartz-type FePO₄ at approximately 980 K.

Under the application of pressure, the berlinite phase transforms into a high-pressure orthorhombic (Cmcm) phase. This transition is reported to occur at pressures around 2-3 GPa at room temperature. Some studies also report the concurrent formation of an amorphous phase alongside the crystalline high-pressure phase. The high-pressure orthorhombic phase is about 23% denser than the berlinite form.

The high-pressure phase is metastable at ambient pressure and reverts to the more stable berlinite form upon heating. This irreversible exothermic transition occurs at approximately 700 °C.

The following diagram illustrates the logical relationship between the main this compound polymorphs under varying temperature and pressure.

FePO4_Phase_Transitions A Trigonal (Berlinite) α-FePO₄ B Orthorhombic (HP) Cmcm A->B ~2-3 GPa C β-Quartz type A->C ~980 K D Amorphous A->D High Pressure B->A ~700 °C

Caption: Phase transitions of major this compound polymorphs.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the phase transitions and crystallographic properties of this compound polymorphs.

Table 1: Phase Transition Data for this compound (FePO₄)

TransitionTemperature (°C)Pressure (GPa)Notes
Trigonal (berlinite) → Orthorhombic (HP)Room Temperature~2-3Transformation to a denser, octahedrally coordinated phase.
Orthorhombic (HP) → Trigonal (berlinite)~700AmbientIrreversible exothermic transition upon heating.
Trigonal (α-quartz type) → Trigonal (β-quartz type)~707Ambientα-β phase transition.

Table 2: Crystallographic Data for Major this compound (FePO₄) Polymorphs

PolymorphCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Density (g/cm³)
Trigonal (berlinite)TrigonalP3₁215.0365.03611.255-3.056
Orthorhombic (HP)OrthorhombicCmcm----~3.76

Note: Lattice parameters for the high-pressure orthorhombic phase can vary with pressure. The density is significantly higher than the berlinite form.

Experimental Protocols

The characterization of this compound polymorphs and the determination of their phase transitions rely on several key analytical techniques. The following sections provide detailed methodologies for these experiments.

X-ray Diffraction (XRD)

X-ray diffraction is a fundamental technique for identifying the crystalline phases of this compound and determining their crystal structures.

Methodology:

  • Sample Preparation: A small amount of the this compound sample (typically a few tenths of a gram) is finely ground into a homogeneous powder using an agate mortar and pestle. This ensures random orientation of the crystallites. The powder is then carefully mounted onto a sample holder, ensuring a flat and level surface.

  • Instrumentation: A powder X-ray diffractometer equipped with a monochromatic X-ray source (commonly Cu Kα radiation) is used.

  • Data Collection: The XRD pattern is typically collected over a 2θ range of 10° to 80° with a step size of 0.02° and a scan speed of 1-2° per minute. The specific range and speed can be adjusted based on the sample's crystallinity and the desired resolution.

  • Data Analysis: The resulting diffraction pattern is analyzed by identifying the peak positions (2θ values) and intensities. Phase identification is achieved by comparing the experimental pattern with standard diffraction patterns from databases such as the Joint Committee on Powder Diffraction Standards (JCPDS) or the Inorganic Crystal Structure Database (ICSD). Rietveld refinement can be employed for detailed structural analysis, including lattice parameter determination.

The following diagram illustrates a typical experimental workflow for XRD analysis.

XRD_Workflow cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis A Grind Sample B Mount on Holder A->B C XRD Instrument B->C D Set Parameters (2θ range, step size) C->D E Collect Pattern D->E F Identify Peaks E->F G Phase Identification (Database Comparison) F->G H Structural Refinement (Rietveld) G->H

Caption: Experimental workflow for XRD analysis of this compound.

Differential Scanning Calorimetry (DSC)

DSC is used to study the thermal stability and phase transitions of this compound by measuring the heat flow into or out of a sample as a function of temperature.

Methodology:

  • Sample Preparation: A small, precisely weighed amount of the this compound sample (typically 5-10 mg) is placed into an aluminum or alumina crucible. An empty crucible is used as a reference.

  • Instrumentation: A differential scanning calorimeter is used. The instrument is calibrated for temperature and enthalpy using standard materials like indium.

  • Data Collection: The sample and reference are heated and/or cooled at a constant rate (e.g., 10 K/min) in a controlled inert atmosphere (e.g., nitrogen or argon) to prevent side reactions. The temperature program is set to cover the range of interest for phase transitions. For example, to study the dehydration of FePO₄·2H₂O and subsequent phase transitions of anhydrous FePO₄, a range from room temperature to 800 °C or higher might be used.

  • Data Analysis: The DSC curve plots the heat flow versus temperature. Endothermic peaks represent processes that absorb heat (e.g., melting, dehydration), while exothermic peaks represent heat-releasing processes (e.g., crystallization, decomposition). The onset temperature, peak temperature, and enthalpy of transitions can be determined from the curve.

Mössbauer Spectroscopy

57Fe Mössbauer spectroscopy is a powerful technique for probing the local chemical environment and magnetic properties of iron atoms in this compound.

Methodology:

  • Sample Preparation: A thin, uniform layer of the powdered this compound sample is prepared to act as the absorber.

  • Instrumentation: A Mössbauer spectrometer consisting of a radioactive source (typically 57Co in a rhodium matrix), a velocity transducer to modulate the gamma-ray energy via the Doppler effect, a detector, and a data acquisition system is used.

  • Data Collection: The spectrometer measures the resonant absorption of gamma rays by the 57Fe nuclei in the sample as a function of the source velocity. The velocity is scanned over a range appropriate for iron compounds (e.g., ±10 mm/s).

  • Data Analysis: The resulting Mössbauer spectrum is a plot of gamma-ray transmission versus source velocity. The spectrum is fitted with Lorentzian lines to extract key parameters:

    • Isomer Shift (δ): Provides information about the oxidation state (Fe³⁺) and coordination environment of the iron atoms. It is typically reported relative to a standard, such as metallic iron at room temperature.

    • Quadrupole Splitting (ΔE_Q): Indicates the symmetry of the electric field at the iron nucleus, providing insights into the local structural distortions.

    • Hyperfine Magnetic Field (B_hf): If the material is magnetically ordered, this parameter reveals the magnitude of the internal magnetic field at the iron nucleus.

The following diagram illustrates the key components and their relationship in a Mössbauer spectroscopy experiment.

Mossbauer_Setup Source γ-ray Source (⁵⁷Co) Velocity Transducer Sample FePO₄ Absorber Source:head->Sample γ-rays MCA Multichannel Analyzer Source:drive->MCA Velocity Signal Detector Detector Sample->Detector Detector->MCA Computer Computer (Spectrum) MCA->Computer

Caption: Schematic of a Mössbauer spectroscopy setup.

Conclusion

The phase diagram of this compound, while not yet fully mapped with high precision over all temperature and pressure ranges, reveals a rich polymorphism with distinct stability fields. The trigonal berlinite structure is the ground state at ambient conditions, transforming to a denser orthorhombic phase under high pressure. Understanding these phase relationships and the kinetics of their transformations is crucial for controlling the synthesis of desired polymorphs for specific applications. The experimental techniques of XRD, DSC, and Mössbauer spectroscopy provide a powerful combination of tools for the comprehensive characterization of the structural, thermal, and electronic properties of this compound. The detailed methodologies provided in this guide serve as a valuable resource for researchers and professionals working with this important material.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Ferric Phosphate Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of ferric phosphate (FePO₄) nanoparticles via co-precipitation, hydrothermal, and sol-gel methods. This compound nanoparticles are of significant interest for various biomedical applications, including drug delivery and nutritional supplementation, owing to their biocompatibility and unique physicochemical properties.[1] This document outlines step-by-step procedures for their preparation and includes characterization data and a discussion of their application in cancer therapy.

Data Presentation: Comparative Analysis of Synthesis Methods

The choice of synthesis method significantly influences the physicochemical properties of the resulting this compound nanoparticles. The following table summarizes typical quantitative data obtained for nanoparticles synthesized by co-precipitation, hydrothermal, and sol-gel methods.

Synthesis MethodPrecursorsParticle Size (nm)Zeta Potential (mV)MorphologyReference
Co-precipitation Iron (III) Chloride (FeCl₃), Sodium Phosphate (Na₃PO₄)50 - 150-15 to -30Aggregated SpheresAdapted from[2][3]
Hydrothermal Iron (III) Nitrate [Fe(NO₃)₃], Phosphoric Acid (H₃PO₄)30 - 100+15 to +30Rod-like or Spherical[4][5]
Sol-Gel Iron (III) Nitrate [Fe(NO₃)₃], Triethyl Phosphate [TEP, (C₂H₅)₃PO₄]20 - 80+20 to +40Amorphous or Crystalline Spheres

Experimental Protocols

Detailed methodologies for the three primary synthesis routes are provided below. Safety precautions, including the use of personal protective equipment (PPE) such as safety goggles, lab coats, and gloves, should be strictly followed. All procedures should be conducted in a well-ventilated fume hood.

Protocol 1: Co-precipitation Synthesis of this compound Nanoparticles

This protocol describes a straightforward method for synthesizing this compound nanoparticles at room temperature.

Materials:

  • Iron (III) chloride hexahydrate (FeCl₃·6H₂O)

  • Trisodium phosphate dodecahydrate (Na₃PO₄·12H₂O)

  • Deionized water

  • Ethanol

  • Magnetic stirrer and stir bar

  • Beakers and graduated cylinders

  • Centrifuge and centrifuge tubes

  • Drying oven

Procedure:

  • Precursor Solution Preparation:

    • Prepare a 0.1 M solution of iron (III) chloride by dissolving 2.70 g of FeCl₃·6H₂O in 100 mL of deionized water.

    • Prepare a 0.1 M solution of trisodium phosphate by dissolving 3.80 g of Na₃PO₄·12H₂O in 100 mL of deionized water.

  • Precipitation:

    • Place the iron (III) chloride solution in a beaker on a magnetic stirrer and stir vigorously.

    • Slowly add the trisodium phosphate solution dropwise to the iron (III) chloride solution. A yellowish-white precipitate of this compound will form immediately.

  • Aging:

    • Continue stirring the suspension for 1 hour at room temperature to allow the nanoparticles to age and stabilize.

  • Washing:

    • Collect the precipitate by centrifugation at 4000 rpm for 15 minutes.

    • Discard the supernatant and resuspend the pellet in deionized water.

    • Repeat the washing process three times with deionized water and twice with ethanol to remove unreacted precursors and byproducts.

  • Drying:

    • After the final wash, resuspend the nanoparticle pellet in a minimal amount of ethanol and transfer it to a petri dish.

    • Dry the nanoparticles in an oven at 60°C for 12 hours to obtain a fine powder.

Protocol 2: Hydrothermal Synthesis of this compound Nanoparticles

This method yields crystalline this compound nanoparticles with controlled morphology.

Materials:

  • Iron (III) nitrate nonahydrate [Fe(NO₃)₃·9H₂O]

  • Phosphoric acid (H₃PO₄, 85%)

  • Deionized water

  • Teflon-lined stainless-steel autoclave

  • Magnetic stirrer and stir bar

  • Beakers and graduated cylinders

  • Centrifuge and centrifuge tubes

  • Drying oven

Procedure:

  • Precursor Solution Preparation:

    • Prepare a 0.2 M solution of iron (III) nitrate by dissolving 8.08 g of Fe(NO₃)₃·9H₂O in 100 mL of deionized water.

    • Prepare a 0.2 M solution of phosphoric acid by diluting the appropriate volume of 85% H₃PO₄ in 100 mL of deionized water.

  • Reaction Mixture:

    • In a beaker, mix equal volumes of the iron (III) nitrate and phosphoric acid solutions under constant stirring.

  • Hydrothermal Treatment:

    • Transfer the resulting solution to a Teflon-lined stainless-steel autoclave, filling it to no more than 80% of its capacity.

    • Seal the autoclave and place it in an oven preheated to 180°C.

    • Maintain the temperature for 12 hours.

  • Cooling and Collection:

    • Allow the autoclave to cool down to room temperature naturally.

    • Collect the white precipitate by centrifugation at 4000 rpm for 15 minutes.

  • Washing and Drying:

    • Wash the collected nanoparticles three times with deionized water and twice with ethanol.

    • Dry the final product in an oven at 80°C for 12 hours.

Protocol 3: Sol-Gel Synthesis of this compound Nanoparticles

This technique allows for the formation of highly pure and homogenous this compound nanoparticles.

Materials:

  • Iron (III) nitrate nonahydrate [Fe(NO₃)₃·9H₂O]

  • Triethyl phosphate (TEP, (C₂H₅)₃PO₄)

  • Absolute ethanol

  • Ammonia solution (NH₄OH, 25%)

  • Magnetic stirrer and stir bar

  • Beakers, graduated cylinders, and a burette

  • Drying oven and furnace

Procedure:

  • Sol Preparation:

    • Dissolve 4.04 g of Fe(NO₃)₃·9H₂O in 50 mL of absolute ethanol with vigorous stirring to form a clear solution.

    • In a separate beaker, dissolve 2.15 mL of triethyl phosphate in 50 mL of absolute ethanol.

    • Slowly add the triethyl phosphate solution to the iron (III) nitrate solution while stirring continuously.

  • Gelation:

    • Add ammonia solution dropwise to the mixture until a gel is formed. The gelation is indicated by a significant increase in viscosity.

  • Aging:

    • Cover the beaker and let the gel age at room temperature for 24 hours.

  • Drying and Calcination:

    • Dry the aged gel in an oven at 100°C for 12 hours to remove the solvent.

    • Grind the dried gel into a powder and calcine it in a furnace at 500°C for 2 hours to obtain crystalline this compound nanoparticles.

Visualizations

Experimental Workflow: Co-precipitation Synthesis

Co_Precipitation_Workflow cluster_prep Precursor Preparation cluster_reaction Reaction cluster_purification Purification & Drying FeCl3_sol 0.1 M FeCl₃ Solution Mixing Dropwise Addition with Stirring FeCl3_sol->Mixing Na3PO4_sol 0.1 M Na₃PO₄ Solution Na3PO4_sol->Mixing Aging Aging for 1 hour Mixing->Aging Washing Centrifugation & Washing (Water & Ethanol) Aging->Washing Drying Drying at 60°C Washing->Drying Final_Product Final_Product Drying->Final_Product This compound Nanoparticles

Caption: Workflow for co-precipitation synthesis of this compound nanoparticles.

Signaling Pathway: Doxorubicin-Loaded this compound Nanoparticles in Cancer Therapy

This compound nanoparticles can be utilized as carriers for anticancer drugs like doxorubicin. Upon internalization by cancer cells, the acidic environment of endosomes and lysosomes can facilitate the release of both ferric ions (Fe³⁺) and doxorubicin. The released Fe³⁺ can be reduced to ferrous ions (Fe²⁺), which then participate in the Fenton reaction with endogenous hydrogen peroxide (H₂O₂), generating highly reactive hydroxyl radicals (•OH). This leads to oxidative stress, lipid peroxidation, and ultimately, apoptotic cell death. Doxorubicin itself also contributes to cytotoxicity by intercalating with DNA and inhibiting topoisomerase II.

Doxorubicin_Pathway cluster_cell Cancer Cell cluster_uptake Cellular Uptake cluster_release Drug & Ion Release cluster_fenton Fenton Reaction & Oxidative Stress cluster_dox_action Doxorubicin Action NP FePO₄-Doxorubicin Nanoparticle Endosome Endosome/Lysosome (Acidic pH) NP->Endosome Endocytosis Fe3 Fe³⁺ Endosome->Fe3 Dox Doxorubicin Endosome->Dox Fe2 Fe²⁺ Fe3->Fe2 Reduction DNA DNA Intercalation & Topoisomerase II Inhibition Dox->DNA OH •OH (Hydroxyl Radical) Fe2->OH Fenton Reaction H2O2 H₂O₂ (endogenous) H2O2->OH Oxidative_Stress Oxidative Stress (Lipid Peroxidation) OH->Oxidative_Stress Apoptosis Apoptosis / Ferroptosis Oxidative_Stress->Apoptosis DNA->Apoptosis

Caption: Mechanism of action for doxorubicin-loaded this compound nanoparticles.

References

Co-Precipitation Synthesis of Ferric Phosphate: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the preparation of ferric phosphate (FePO₄) via the co-precipitation method. This synthesis technique is widely recognized for its simplicity, cost-effectiveness, and control over the physicochemical properties of the resulting particles, making it a valuable method for various applications, including pharmaceuticals and drug development.

Introduction to the Co-Precipitation Method

The co-precipitation method for synthesizing this compound is a straightforward and widely used technique that involves the simultaneous precipitation of ferric ions (Fe³⁺) and phosphate ions (PO₄³⁻) from a solution. This method allows for the formation of this compound particles with controlled size, morphology, and crystallinity by manipulating reaction parameters such as pH, temperature, precursor concentration, and stirring rate. The resulting this compound can be amorphous or crystalline, with amorphous forms often exhibiting higher solubility and bioavailability.

In the context of drug development, this compound is primarily investigated as a phosphate binder for the treatment of hyperphosphatemia in patients with chronic kidney disease. Additionally, the nanoparticle form of this compound holds potential in drug delivery systems due to its biocompatibility and the ability to act as a carrier for therapeutic agents.

Experimental Protocols

Two common protocols for the co-precipitation of this compound are detailed below, one starting with a ferric salt and the other with a ferrous salt that is subsequently oxidized.

Protocol 1: Synthesis from a Ferric Salt

This protocol describes the synthesis of this compound from ferric nitrate and phosphoric acid.

Materials:

  • Ferric nitrate nonahydrate (Fe(NO₃)₃·9H₂O)

  • Phosphoric acid (H₃PO₄, 85%)

  • Ammonium hydroxide (NH₄OH, 3 M)

  • Deionized water

Equipment:

  • Continuous Stirring Tank Reactor (CSTR) or a standard reaction vessel with a magnetic stirrer and heating mantle

  • pH meter

  • Peristaltic pumps (optional, for controlled addition of reagents)

  • Filtration apparatus (e.g., Buchner funnel with filter paper)

  • Drying oven or furnace

Procedure:

  • Precursor Solution Preparation: Prepare a 1 M solution of ferric nitrate and phosphoric acid by dissolving the appropriate amounts of Fe(NO₃)₃·9H₂O and H₃PO₄ in deionized water.

  • Reaction Setup: Transfer the precursor solution to the reaction vessel. Heat the solution to 60 °C while stirring at 900 RPM.

  • pH Adjustment and Precipitation: Slowly add 3 M ammonium hydroxide solution to the reaction mixture to adjust the pH to approximately 1.5. The addition of the base will induce the co-precipitation of this compound.

  • Reaction Time: Maintain the reaction conditions for a set period, for example, 3, 7, or 10 hours, to control the particle size and morphology of the precipitate.

  • Collection and Washing: After the desired reaction time, collect the white or pale-yellow precipitate by filtration. Wash the precipitate several times with deionized water to remove any unreacted precursors and by-products.

  • Drying: Dry the washed precipitate in an oven at a suitable temperature (e.g., 80 °C) for 12 hours to obtain the hydrated this compound powder.

  • Calcination (Optional): To obtain anhydrous this compound, the dried powder can be calcined in a furnace at 600 °C in the air for 3 hours.

Protocol 2: Synthesis from a Ferrous Salt with Oxidation

This protocol involves the use of a ferrous salt and an oxidizing agent to form this compound.

Materials:

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

  • Phosphoric acid (H₃PO₄)

  • Hydrogen peroxide (H₂O₂)

  • Deionized water

Equipment:

  • Reaction vessel with a magnetic stirrer

  • pH meter

  • Filtration apparatus

  • Drying oven

Procedure:

  • Precursor Solution Preparation: Dissolve ferrous sulfate and phosphoric acid in deionized water.

  • Oxidation and Precipitation: Slowly add hydrogen peroxide to the solution while stirring. The H₂O₂ will oxidize the ferrous ions (Fe²⁺) to ferric ions (Fe³⁺), which will then react with the phosphate ions to precipitate as this compound.

  • pH Control: Monitor and adjust the pH of the solution as needed. The final pH will influence the properties of the precipitate.

  • Aging: Allow the precipitate to age in the solution for a specific time to ensure complete reaction and to control particle characteristics.

  • Collection and Washing: Collect the precipitate by filtration and wash it thoroughly with deionized water.

  • Drying: Dry the product in an oven at a suitable temperature.

Quantitative Data Summary

The properties of this compound prepared by co-precipitation can vary significantly depending on the synthesis conditions. The following tables summarize key quantitative data from various studies.

PrecursorspHTemperature (°C)Reaction Time (h)Resulting PhaseReference
Fe(NO₃)₃, H₃PO₄, NH₄OH1.5603, 7, 10Amorphous FePO₄·xH₂O
Fe(NO₃)₃·9H₂O, K₂HPO₄2.0Ambient-Amorphous Fe₂(HPO₄)₃·xH₂O
Fe(NH₄)₂(SO₄)₂·6H₂O, NH₄H₂PO₄, H₂O₂2.0Ambient-Amorphous FePO₄·2H₂O

Table 1: Summary of Synthesis Parameters

Synthesis Method/SourceMean Particle Size (nm)Specific Surface Area (m²/g)Reference
Commercial FePO₄30.532.6
Flame Spray Pyrolysis (FSP) FePO₄10.7194.7
FSP FePO₄-68.6

Table 2: Physicochemical Properties of this compound

Applications in Drug Development

The primary application of this compound in drug development is as a phosphate binder . In patients with chronic kidney disease, hyperphosphatemia is a common and serious condition. Ferric compounds, such as ferric citrate, can bind to dietary phosphate in the gastrointestinal tract, preventing its absorption into the bloodstream.

Mechanism of Action as a Phosphate Binder:

  • Ingestion: The this compound compound is taken orally with meals.

  • Dissociation: In the acidic environment of the stomach, some ferric ions may be released.

  • Binding: In the small intestine, ferric ions bind with dietary phosphate to form insoluble this compound.

  • Excretion: The insoluble this compound is then excreted in the feces, reducing the overall phosphate absorption.

The use of iron-based phosphate binders also offers the potential benefit of iron supplementation, which can help manage anemia, another common complication in chronic kidney disease patients.

Furthermore, This compound nanoparticles are being explored for drug delivery applications . Their high surface area allows for the loading of therapeutic agents, and their biocompatibility makes them a promising carrier for targeted drug delivery. The release of the drug can be controlled by the degradation of the nanoparticle matrix in the physiological environment.

Visualizations

The following diagrams illustrate the experimental workflow for the co-precipitation synthesis of this compound and the logical relationship of its application as a phosphate binder.

experimental_workflow cluster_preparation Precursor Preparation cluster_reaction Co-Precipitation Reaction cluster_processing Product Processing cluster_product Final Product Fe_source Ferric Salt Solution (e.g., Fe(NO3)3) Mixing Mixing & Stirring Fe_source->Mixing P_source Phosphate Solution (e.g., H3PO4) P_source->Mixing Base Base Solution (e.g., NH4OH) Base->Mixing Precipitation Precipitation of FePO4 Mixing->Precipitation pH & Temp Control Aging Aging Precipitation->Aging Filtration Filtration Aging->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Calcination Calcination (Optional) Drying->Calcination FePO4_powder This compound Powder Drying->FePO4_powder Calcination->FePO4_powder

Caption: Experimental workflow for this compound synthesis.

phosphate_binder_mechanism cluster_ingestion Oral Administration cluster_gi_tract Gastrointestinal Tract cluster_outcome Therapeutic Outcome Oral_FePO4 Oral Intake of This compound Binding Binding of Fe³⁺ with PO₄³⁻ Oral_FePO4->Binding Dietary_P Dietary Phosphate Dietary_P->Binding Insoluble_complex Formation of Insoluble This compound Binding->Insoluble_complex Reduced_absorption Reduced Phosphate Absorption Insoluble_complex->Reduced_absorption Excretion Excretion in Feces Insoluble_complex->Excretion Lower_serum_P Lower Serum Phosphate Levels Reduced_absorption->Lower_serum_P

Caption: Mechanism of this compound as a phosphate binder.

Application Notes and Protocols for Hydrothermal Synthesis of Ferric Phosphate Crystals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of ferric phosphate (FePO₄) crystals via the hydrothermal method. This technique is widely employed to produce crystalline materials with controlled morphology and size, which are crucial for various applications, including their use as precursors for lithium-ion battery cathodes and in catalysis.

I. Introduction

Hydrothermal synthesis is a versatile and robust method for producing high-purity, single-crystal materials. It involves a chemical reaction in a closed system (an autoclave) at elevated temperatures and pressures, using water as the solvent. This process mimics the natural formation of minerals and allows for precise control over the crystallization process, influencing particle size, morphology, and crystallinity. For this compound, this method is particularly advantageous as it can yield various hydrated forms, such as FePO₄·2H₂O, which can be subsequently converted to anhydrous FePO₄.

The morphology of the synthesized this compound crystals can be tuned by adjusting synthesis parameters such as pH, temperature, reaction time, and the concentration of precursors.[1] For instance, flower-like microstructures of FePO₄·2H₂O have been successfully synthesized, with the formation mechanism attributed to dissolution-recrystallization and crystal splitting.[1]

II. Quantitative Data Summary

The following table summarizes key quantitative data from various studies on the hydrothermal synthesis of this compound and its subsequent use in lithium-ion batteries.

PrecursorsSynthesis ConditionsProductParticle SizeSpecific Surface AreaApplicationKey FindingsReference
Fe(II) and P(V) aqueous solutionOxygen injection at ~368 KFePO₄·2H₂O (phosphosiderite)Large particles-Precursor for porous iron oxideA novel method for synthesizing large porous iron oxide particles.[1]
Amorphous FePO₄·2H₂O solution150°C for 12 hSpherical crystal FePO₄·2H₂O5-6 μm (for subsequent LiFePO₄/C)-Precursor for LiFePO₄/C cathode materialSimple hydrothermal process without supplementary equipment.[1]
FeCl₃, H₃PO₄, (NH₂)₂CO180°CFePO₄·2H₂O, Fe(NH₄)(HPO₄)₂, Fe₂(NH₄)(OH)(PO₄)₂·2H₂O, Fe(NH₃)₂PO₄--General synthesisProduct depends on the Fe:P:C molar ratio.[2]
Iron powder, H₃PO₄, H₂O₂High temperature calcination after intermediate stepAnhydrous FePO₄Average 3.096 μm39.1765 m²/gPrecursor for electrode materialsNew two-step method to produce high purity, spherical anhydrous FePO₄.
FeSO₄, H₃PO₄, H₂O₂, NaOH90°C in turbulent flow cycle stateMicro–nano-structured FePO₄·2H₂OD₅₀ = 2.4 μm, D₉₀ = 4.2 μm-Precursor for LiFePO₄/C cathode materialsHigh yield (99.5%) and efficient method suitable for industrial production.
FeX₃ (X = NO₃⁻, Cl⁻), H₃PO₄Room temperature or 50°CFe₃H₃(PO₄)₄·6H₂O-5.0 m²/gGeneral synthesisCrystals obtained from a phosphate gel.

III. Experimental Protocols

A. Protocol for the Synthesis of Flower-Like FePO₄·2H₂O Microstructures

This protocol is based on the facile hydrothermal synthesis method described for producing flower-like this compound microstructures.

1. Precursor Preparation:

  • Prepare aqueous solutions of an iron(III) salt (e.g., FeCl₃ or Fe(NO₃)₃) and a phosphate source (e.g., H₃PO₄ or NH₄H₂PO₄). The concentration of reactants can be varied to control the morphology.

2. Hydrothermal Reaction:

  • Mix the precursor solutions in a Teflon-lined stainless steel autoclave.
  • Seal the autoclave and heat it to a specific temperature (e.g., 120-180°C) for a designated period (e.g., 6-24 hours). The reaction time influences the crystal growth and morphology.

3. Product Collection and Purification:

  • After the reaction, allow the autoclave to cool down to room temperature naturally.
  • Collect the precipitate by centrifugation or filtration.
  • Wash the product several times with deionized water and then with ethanol to remove any unreacted precursors and by-products.
  • Dry the final product in a vacuum oven at a low temperature (e.g., 60°C) for several hours.

B. Protocol for the Synthesis of Spherical LiFePO₄/C from a Spherical FePO₄·2H₂O Precursor

This protocol outlines the synthesis of spherical LiFePO₄/C cathode material using a hydrothermally synthesized spherical FePO₄·2H₂O precursor.

1. Synthesis of Spherical FePO₄·2H₂O:

  • Prepare an amorphous FePO₄·2H₂O solution.
  • Transfer the solution to a Teflon-lined stainless steel autoclave.
  • Maintain the autoclave at 150°C for 12 hours.
  • Collect, wash, and dry the resulting spherical FePO₄·2H₂O powder as described in Protocol A.

2. Preparation of LiFePO₄/C:

  • Mix the synthesized spherical FePO₄·2H₂O with a lithium source (e.g., Li₂CO₃ or LiOH) and a carbon source (e.g., glucose or citric acid) in a stoichiometric ratio.
  • Ball-mill the mixture to ensure homogeneity.
  • Calcine the mixture under an inert or reducing atmosphere (e.g., Ar/H₂) at a high temperature (e.g., 600-800°C) for several hours.
  • The resulting product is a carbon-coated lithium iron phosphate composite (LiFePO₄/C).

IV. Visualizations

A. Experimental Workflow for Hydrothermal Synthesis of this compound

experimental_workflow precursors Precursor Preparation (e.g., FeCl₃, H₃PO₄) mixing Mixing in Autoclave precursors->mixing hydrothermal Hydrothermal Reaction (120-180°C, 6-24h) mixing->hydrothermal cooling Cooling to Room Temperature hydrothermal->cooling collection Product Collection (Centrifugation/Filtration) cooling->collection washing Washing (DI Water & Ethanol) collection->washing drying Drying (Vacuum Oven) washing->drying product Final Product (FePO₄ Crystals) drying->product

A schematic of the hydrothermal synthesis workflow.
B. Logical Relationship in Crystal Formation

crystal_formation start Initial Precursors in Solution dissolution Dissolution of Amorphous Precipitate start->dissolution supersaturation Supersaturation of Ionic Species dissolution->supersaturation nucleation Primary Nucleation of FePO₄·2H₂O supersaturation->nucleation growth Crystal Growth and Self-Assembly nucleation->growth splitting Crystal Splitting growth->splitting Leads to final Flower-like Microstructure growth->final splitting->final

The mechanism of flower-like crystal formation.

References

Application Notes and Protocols for Ferric Phosphate in Wastewater Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Eutrophication, the excessive enrichment of water bodies with nutrients, poses a significant environmental threat, leading to algal blooms, oxygen depletion, and loss of aquatic life. Phosphorus is a primary limiting nutrient contributing to this phenomenon. Chemical precipitation is a widely adopted and effective method for removing phosphorus (in the form of phosphates) from municipal and industrial wastewater. Among the various chemical precipitants, ferric salts such as ferric chloride (FeCl₃) and ferric sulfate (Fe₂(SO₄)₃) are commonly employed due to their high efficiency and cost-effectiveness. This document provides detailed application notes and experimental protocols for the use of ferric salts for phosphate removal in wastewater treatment, intended for researchers, scientists, and professionals in drug development who may be assessing environmental impacts.

The primary mechanism of phosphate removal using ferric salts is the precipitation of insoluble ferric phosphate (FePO₄).[1][2] Additionally, co-precipitation and adsorption onto ferric hydroxide flocs (Fe(OH)₃) contribute to the overall removal of phosphorus.[3] The effectiveness of this process is influenced by several key parameters, including pH, the molar ratio of iron to phosphorus (Fe:P), and the presence of competing ions and organic matter in the wastewater.[4]

Chemical Mechanisms of Phosphate Removal

The removal of phosphate by ferric salts involves several simultaneous processes:

  • Direct Precipitation: Ferric ions (Fe³⁺) react directly with orthophosphates (PO₄³⁻) to form insoluble this compound, as shown in the following reaction: Fe³⁺ + PO₄³⁻ → FePO₄(s)[1]

  • Co-precipitation with Ferric Hydroxide: Ferric salts hydrolyze in water to form ferric hydroxide, a gelatinous precipitate that can incorporate phosphate ions into its structure as it forms. Fe³⁺ + 3H₂O → Fe(OH)₃(s) + 3H⁺

  • Adsorption: Phosphate ions can adsorb onto the surface of pre-formed ferric hydroxide flocs.

  • Coagulation and Flocculation: Ferric salts act as coagulants, neutralizing the charge of colloidal particles (including particulate phosphorus) and causing them to aggregate into larger flocs that can be removed by sedimentation or filtration.

Factors Affecting Efficiency

Several factors critically influence the efficiency of phosphate removal using ferric salts:

  • pH: The optimal pH range for phosphorus removal using ferric salts is typically between 6.5 and 7.5. Within this range, the solubility of this compound is minimized, and the formation of ferric hydroxide is favored.

  • Dosage (Fe:P Molar Ratio): Stoichiometrically, one mole of iron is required to precipitate one mole of phosphate. However, due to competing reactions with alkalinity and organic matter, a higher molar ratio is often necessary to achieve low effluent phosphate concentrations.

  • Wastewater Characteristics: The initial phosphate concentration, alkalinity, and the presence of organic matter and other anions can impact the required ferric salt dosage and overall removal efficiency.

  • Mixing: Rapid and thorough mixing is crucial to ensure the efficient dispersion of the ferric salt and its interaction with phosphate ions. Insufficient mixing can lead to the localized formation of ferric hydroxide, reducing the efficiency of direct precipitation.

Data Presentation

The following tables summarize quantitative data from various studies on the use of ferric salts for phosphate removal.

Table 1: Ferric Chloride Dosage and Total Phosphorus (TP) Removal Efficiency

Initial TP (mg/L)Ferric Chloride Dosage (mg/L)Final TP (mg/L)Removal Efficiency (%)Reference
1.7451.74 (approx.)50 (approx.)
1.7410--
1.7415--
1.7420--
1.7425--
1.7430--
1.7435--
1.74400.1790
0.9892000.11188.87

Table 2: Comparison of Different Ferric Coagulants on TP Removal

CoagulantDosage (mg/L)Initial TP (mg/L)Final TP (mg/L)Removal Efficiency (%)Reference
Ferric Chloride (ionic Fe)401.740.1790
Polyferric Chloride (polymeric Fe)401.740.6662
Ferric Hydroxide (gel Fe)401.740.7259

Table 3: Theoretical vs. Practical Dosage for Phosphorus Removal

CoagulantTheoretical Dosage (kg metal/kg P)% Metal in CoagulantTheoretical Dosage (kg coagulant/kg P)
Ferric Sulfate1.812.5%14.5
Aluminum Sulfate (Alum)0.94.3%20.9
Note: Practical dosages are typically higher than theoretical values due to competing reactions in wastewater.

Experimental Protocols

Protocol 1: Jar Test for Optimal Ferric Salt Dosage Determination

This protocol outlines a standard jar testing procedure to determine the optimal dosage of a ferric salt (e.g., ferric chloride or ferric sulfate) for phosphate removal from a specific wastewater sample.

Materials:

  • Jar testing apparatus with multiple stirrers

  • Beakers (1 L or 2 L)

  • Wastewater sample

  • Stock solution of ferric salt (e.g., 10 g/L FeCl₃)

  • pH meter

  • Syringes or pipettes for coagulant dosing

  • Turbidimeter (optional)

  • Apparatus for phosphate analysis (e.g., spectrophotometer and reagents for the PhosVer® 3 method)

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

Procedure:

  • Sample Preparation: Collect a representative sample of the wastewater to be treated. Measure and record the initial pH, turbidity, and phosphate concentration.

  • Jar Setup: Place equal volumes of the wastewater sample (e.g., 1 L) into each beaker of the jar testing apparatus.

  • Coagulant Dosing: While stirring at a rapid mix speed (e.g., 100-120 rpm), add varying doses of the ferric salt stock solution to each beaker. Include a control beaker with no coagulant.

  • Rapid Mix: Continue rapid mixing for 1-3 minutes to ensure complete dispersion of the coagulant.

  • Slow Mix (Flocculation): Reduce the stirring speed to a slow mix (e.g., 20-40 rpm) for 15-30 minutes to promote floc formation.

  • Sedimentation: Stop stirring and allow the flocs to settle for 30-60 minutes.

  • Sample Collection: Carefully withdraw a supernatant sample from the top of each beaker, avoiding any settled sludge.

  • Analysis: Measure the pH, turbidity (optional), and final phosphate concentration of the supernatant from each beaker.

  • Data Evaluation: Plot the final phosphate concentration and/or percent removal against the ferric salt dosage to determine the optimal dose that achieves the desired removal efficiency.

Visualizations

G Chemical Pathway of Phosphate Removal by Ferric Salts cluster_wastewater Wastewater cluster_addition Chemical Dosing cluster_reactions Primary Reactions cluster_products Products cluster_removal Removal Mechanisms Phosphate Phosphate (PO₄³⁻) Precipitation Direct Precipitation Phosphate->Precipitation ParticulateP Particulate P Sedimentation Sedimentation / Filtration ParticulateP->Sedimentation Coagulation FerricSalt Ferric Salt (Fe³⁺) FerricSalt->Precipitation Hydrolysis Hydrolysis FerricSalt->Hydrolysis FePO4 This compound (FePO₄) (Solid Precipitate) Precipitation->FePO4 FeOH3 Ferric Hydroxide (Fe(OH)₃) (Floc) Hydrolysis->FeOH3 FePO4->Sedimentation FeOH3->Sedimentation G Experimental Workflow for Jar Testing A 1. Sample Preparation (Wastewater Characterization) B 2. Jar Setup (Fill Beakers) A->B C 3. Coagulant Dosing (Varying Ferric Salt Concentrations) B->C D 4. Rapid Mix (1-3 min @ 100-120 rpm) C->D E 5. Slow Mix (Flocculation) (15-30 min @ 20-40 rpm) D->E F 6. Sedimentation (30-60 min) E->F G 7. Supernatant Collection F->G H 8. Analysis (pH, Phosphate, Turbidity) G->H I 9. Optimal Dose Determination H->I G Factors Influencing Phosphate Removal Efficiency center_node Phosphate Removal Efficiency pH pH (Optimal: 6.5-7.5) pH->center_node Dosage Ferric Salt Dosage (Fe:P Molar Ratio) Dosage->center_node Mixing Mixing Conditions (Rapid & Slow Mix) Mixing->center_node Wastewater Wastewater Characteristics (Alkalinity, Organics) Wastewater->center_node

References

Characterization of Ferric Phosphate for Pharmaceutical Applications: An Application Note on XRD and SEM Techniques

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ferric phosphate (FePO₄) is an inorganic compound with increasing interest in the pharmaceutical and drug development sectors. Its applications range from a nutritional supplement for iron fortification to a component in drug delivery systems.[1][2] The physicochemical properties of this compound, such as particle size, morphology, and crystallinity, are critical to its functionality, bioavailability, and safety.[3] This application note provides detailed protocols for the characterization of this compound using X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM), two powerful analytical techniques for solid-state materials.

X-ray Diffraction (XRD) Analysis

X-ray Diffraction is a non-destructive technique used to identify the crystalline phases of a material and to determine its crystal structure, crystallite size, and lattice parameters.

Experimental Protocol

1.1.1. Sample Preparation

  • Ensure the this compound powder sample is dry and homogeneous. If necessary, gently grind the sample in an agate mortar and pestle to obtain a fine powder.

  • Place a small amount of the powdered sample onto a zero-background sample holder (e.g., single crystal silicon).

  • Gently press the powder to create a flat, smooth surface that is level with the sample holder's surface. Avoid excessive pressure, which could induce preferred orientation.

1.1.2. Instrument Parameters

The following are typical instrument settings for XRD analysis of this compound. These may need to be optimized depending on the specific instrument and sample.

ParameterTypical Value
RadiationCu Kα (λ = 1.5406 Å)
Voltage40 kV
Current40 mA
2θ Scan Range10° - 80°
Step Size0.02°
Scan Speed1-2°/minute

1.1.3. Data Analysis

  • Phase Identification: Compare the experimental XRD pattern with standard diffraction patterns from databases such as the Joint Committee on Powder Diffraction Standards (JCPDS) or the Inorganic Crystal Structure Database (ICSD). This compound can exist in several polymorphs, including trigonal and orthorhombic structures.

  • Crystallite Size Estimation: The average crystallite size can be estimated using the Scherrer equation: D = (K * λ) / (β * cosθ) Where:

    • D is the mean crystallite size.

    • K is the Scherrer constant (typically ~0.9).

    • λ is the X-ray wavelength.

    • β is the full width at half maximum (FWHM) of the diffraction peak in radians.

    • θ is the Bragg angle.

  • Lattice Parameter Refinement: For crystalline samples, the lattice parameters can be refined using software packages like GSAS or by applying Rietveld refinement methods.

Expected Data

XRD analysis of this compound can provide valuable quantitative data regarding its crystal structure. The table below summarizes crystallographic data for common this compound polymorphs.

PolymorphCrystal SystemSpace GroupLattice Parameters (Å)
α-FePO₄ (Trigonal)TrigonalP3₁21a = 5.036, c = 11.246
Orthorhombic FePO₄OrthorhombicPnmaa = 9.823, b = 5.789, c = 4.783

Note: Lattice parameters can vary slightly depending on the synthesis method and presence of defects.

Scanning Electron Microscopy (SEM) Analysis

Scanning Electron Microscopy is a powerful imaging technique that provides high-resolution images of a sample's surface topography and morphology. When coupled with Energy Dispersive X-ray Spectroscopy (EDS), it can also provide elemental composition information.

Experimental Protocol

2.1.1. Sample Preparation

  • Place a carbon adhesive tab onto an aluminum SEM stub.

  • Carefully apply a small amount of the this compound powder onto the carbon tab.

  • Gently tap the side of the stub to remove any loose powder, ensuring a monolayer of particles if possible.

  • For non-conductive samples, a thin layer of a conductive material (e.g., gold, palladium) must be sputter-coated onto the sample to prevent charging under the electron beam.

2.1.2. Instrument Parameters

The following are typical instrument settings for SEM analysis. These should be adjusted to optimize image quality.

ParameterTypical Value
Accelerating Voltage5 - 20 kV
Working Distance5 - 15 mm
Spot SizeVariable (adjust for desired resolution and beam current)
DetectorSecondary Electron (SE) for topography, Backscattered Electron (BSE) for compositional contrast

2.1.3. Data Analysis

  • Morphology and Particle Size: Acquire images at various magnifications to observe the overall morphology, shape, and aggregation of the this compound particles. Use the SEM software's measurement tools to determine the particle size distribution.

  • Elemental Analysis (EDS): If an EDS detector is available, acquire an elemental spectrum to confirm the presence of iron, phosphorus, and oxygen. This can also be used to detect any elemental impurities.

Expected Data

SEM analysis provides qualitative and quantitative information about the morphology and particle size of this compound. The following table provides examples of data obtained from the characterization of this compound nanoparticles.

Synthesis MethodMorphologyMean Particle Size (nm)Specific Surface Area (m²/g)
Flame Spray PyrolysisSpherical10.7 - 30.568.6 - 194.7
Chemical PrecipitationAgglomerated Nanoparticles20 - 8065.2
Solid-state ReactionNanostructures100 - 200Not Reported

Experimental and Logical Workflows

The following diagrams illustrate the experimental workflows for XRD and SEM characterization of this compound and the logical relationship between synthesis, characterization, and material properties.

XRD_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_output Output start This compound Powder grind Grinding (if necessary) start->grind mount Mounting on Sample Holder grind->mount xrd XRD Instrument mount->xrd acquire Acquire Diffraction Pattern xrd->acquire raw_data Raw XRD Data acquire->raw_data phase_id Phase Identification (e.g., JCPDS, ICSD) raw_data->phase_id cryst_size Crystallite Size (Scherrer Equation) raw_data->cryst_size lattice_param Lattice Parameter Refinement raw_data->lattice_param report Characterization Report phase_id->report cryst_size->report lattice_param->report

Figure 1: Experimental workflow for XRD analysis of this compound.

SEM_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_output Output start This compound Powder mount Mounting on SEM Stub start->mount coat Sputter Coating (if non-conductive) mount->coat sem SEM Instrument coat->sem acquire_img Acquire Images (SE/BSE) sem->acquire_img acquire_eds Acquire EDS Spectrum sem->acquire_eds images SEM Images acquire_img->images eds_data EDS Spectrum acquire_eds->eds_data morphology Morphology & Particle Size Analysis images->morphology elemental Elemental Composition eds_data->elemental report Characterization Report morphology->report elemental->report

Figure 2: Experimental workflow for SEM and EDS analysis of this compound.

Logical_Relationship cluster_synthesis Synthesis cluster_properties Physicochemical Properties cluster_characterization Characterization Techniques cluster_application Application synthesis Synthesis Method (e.g., Precipitation, FSP) crystallinity Crystallinity & Phase synthesis->crystallinity morphology Morphology & Particle Size synthesis->morphology xrd XRD crystallinity->xrd measures sem SEM morphology->sem measures application Pharmaceutical Application (e.g., Drug Delivery, Supplement) xrd->application influences sem->application influences

Figure 3: Logical relationship between synthesis, properties, characterization, and application.

References

Application Notes and Protocols for Preparing Ferric Phosphate Solutions for Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron is an essential trace element for the growth and proliferation of mammalian cells, playing a critical role in cellular respiration, DNA synthesis, and various enzymatic processes. In serum-free cell culture media, where iron-carrying proteins like transferrin are absent, supplementing the medium with a reliable iron source is crucial. Ferric phosphate (FePO₄) is an inorganic iron salt that can be used as an iron supplement in cell culture. However, its low solubility at physiological pH presents a significant challenge, often leading to precipitation and reduced iron bioavailability.

These application notes provide a comprehensive guide to preparing and using this compound solutions in cell culture media, with a focus on maximizing solubility and ensuring consistent results. The protocols and data presented herein are intended to assist researchers in optimizing their cell culture processes for robust cell growth and productivity.

Data Presentation: Comparison of Iron Sources in Cell Culture

Table 1: Effect of Ferric Ammonium Citrate (FAC) vs. Ferric Citrate (FC) on CHO Cell Performance [1][2]

Iron SourceConcentration (mg/L Fe)Peak Viable Cell Density (VCD) (% of max)Viability (%)Monoclonal Antibody (mAb) Titer (% of max)
FAC 2~80>90~100
10~98~85~90
50100~70~95
100~97~60~85
FC 2~75>90~95
10~90~80~85
50~70~60~70
100~94~55~80

Note: Data is adapted from a study on CHO K1 cells. The absolute values can vary depending on the specific cell line and culture conditions.

Table 2: General Comparison of Iron Sources for Cell Culture

Iron SourceChemical FormulaTypical FormKey Characteristics
This compound FePO₄Anhydrous or dihydrate powderPoorly soluble at neutral pH, requires acidic stock solution or chelation.
Ferric Citrate C₆H₅FeO₇PowderCommonly used, often chelated with citrate to improve solubility at physiological pH.
Ferrous Sulfate FeSO₄·7H₂OCrystalline powderMore soluble than ferric salts but can be more prone to oxidation.

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution

This protocol describes the preparation of a concentrated this compound stock solution that can be sterile-filtered and diluted into cell culture media. Due to the low solubility of this compound at neutral pH, an acidic stock solution is prepared and often chelated with citrate to improve stability.

Materials:

  • This compound (FePO₄) powder

  • Sodium citrate dihydrate

  • High-purity water (e.g., Milli-Q or WFI)

  • 1 M Hydrochloric acid (HCl)

  • Sterile beakers and stir bar

  • Sterile graduated cylinders

  • Sterile 0.22 µm syringe filter

  • Sterile, light-protected storage bottles

Procedure:

  • Calculate Molar Ratios: A common molar ratio of iron to citrate for chelation is 1:5 to 1:10 to ensure the iron remains in solution.[3] For this protocol, a 1:5 ratio will be used.

  • Dissolve Sodium Citrate: In a sterile beaker, dissolve the calculated amount of sodium citrate dihydrate in approximately 80% of the final volume of high-purity water with stirring.

  • Add this compound: Slowly add the this compound powder to the citrate solution while stirring continuously. The solution will likely appear cloudy.[3]

  • Acidify the Solution: Carefully add 1 M HCl dropwise to the suspension while monitoring the pH. Adjust the pH to approximately 4.5. The solution should become a clear, pale yellow-green color as the this compound dissolves.[3]

  • Adjust Final Volume: Once the this compound is completely dissolved, transfer the solution to a sterile graduated cylinder and bring it to the final desired volume with high-purity water.

  • Sterile Filtration: Sterilize the acidic this compound-citrate stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected storage bottle.

  • Storage: Store the stock solution at 2-8°C. Protect from light to prevent potential degradation.

Protocol 2: Supplementation of Cell Culture Media with this compound

This protocol outlines the procedure for diluting the prepared this compound stock solution into a basal cell culture medium (e.g., DMEM, RPMI-1640, or a chemically defined CHO medium).

Materials:

  • Basal cell culture medium

  • Sterile 100 mM this compound stock solution (from Protocol 1)

  • Sterile pipettes and tubes

Procedure:

  • Determine Final Concentration: The optimal final concentration of this compound will vary depending on the cell line and basal medium. A typical starting range for iron supplementation is 1-10 µM. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific application.

  • Calculate Dilution: Calculate the volume of the 100 mM stock solution required to achieve the desired final concentration in your total volume of cell culture medium.

    • Example: To prepare 100 mL of medium with a final this compound concentration of 5 µM: (100,000 µM) * V1 = (5 µM) * (100 mL) V1 = 0.005 mL or 5 µL

  • Aseptic Addition: Under sterile conditions in a laminar flow hood, add the calculated volume of the this compound stock solution to the basal cell culture medium.

  • Mixing: Gently swirl the medium to ensure the supplement is evenly distributed. The buffering capacity of the medium should prevent a significant change in pH upon the addition of the small volume of acidic stock solution.

  • Equilibration: Allow the supplemented medium to equilibrate in the incubator for at least 30 minutes before use to ensure temperature and pH stability.

Mandatory Visualizations

Cellular Iron Uptake and Metabolism Pathway

Cellular Iron Uptake and Metabolism Cellular Iron Uptake and Metabolism of this compound cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound (FePO4) This compound (FePO4) Fe3+ Fe3+ This compound (FePO4)->Fe3+ Dissociation Ferrireductase Ferrireductase Fe3+->Ferrireductase Reduction Fe2+ Fe2+ DMT1 DMT1 Fe2+->DMT1 Transport Ferrireductase->Fe2+ LIP Labile Iron Pool (LIP) (Fe2+) DMT1->LIP Ferritin Ferritin LIP->Ferritin Storage (as Fe3+) Mitochondrion Mitochondrion LIP->Mitochondrion ROS ROS LIP->ROS Fenton Reaction Ferritin->LIP Release Heme Synthesis Heme Synthesis Mitochondrion->Heme Synthesis Fe-S Cluster Biogenesis Fe-S Cluster Biogenesis Mitochondrion->Fe-S Cluster Biogenesis

Caption: Cellular uptake and metabolism of iron from this compound.

Experimental Workflow for this compound Supplementation

Experimental Workflow Workflow for Preparing and Using this compound in Cell Culture Start Start Prepare Acidic Stock Prepare Acidic Ferric Phosphate-Citrate Stock Solution (Protocol 1) Start->Prepare Acidic Stock Sterile Filter Sterile Filter Stock Solution (0.22 µm filter) Prepare Acidic Stock->Sterile Filter Store Stock Store Stock Solution at 2-8°C, Protected from Light Sterile Filter->Store Stock Determine Concentration Determine Optimal Final Concentration for Cell Line Store Stock->Determine Concentration Supplement Medium Aseptically Add Stock Solution to Basal Medium (Protocol 2) Determine Concentration->Supplement Medium Equilibrate Medium Equilibrate Supplemented Medium in Incubator Supplement Medium->Equilibrate Medium Seed Cells Seed Cells into Supplemented Medium Equilibrate Medium->Seed Cells Incubate and Monitor Incubate and Monitor Cell Growth and Viability Seed Cells->Incubate and Monitor End End Incubate and Monitor->End

Caption: Workflow for preparing and using this compound in cell culture.

Troubleshooting

The primary challenge when using this compound in cell culture is its propensity to precipitate. The following troubleshooting guide addresses common issues and provides potential solutions.

Problem: Precipitate forms in the cell culture medium after adding this compound.

Potential Cause Recommended Solution
High pH of the medium Ferric salts are poorly soluble at the physiological pH (7.2-7.4) of most cell culture media. Ensure the this compound stock solution is acidic (pH ~4.5) and well-chelated with citrate. The buffering capacity of the medium should handle the small volume of acidic stock.
High concentration of phosphate in the medium Basal media are rich in phosphate, which can react with ferric ions to form insoluble this compound. Prepare a concentrated, chelated stock solution and add it to the final volume of medium with gentle mixing to avoid localized high concentrations.
Incorrect order of addition Adding a concentrated iron solution directly to a medium with high phosphate and bicarbonate can cause rapid precipitation. Always add the diluted iron stock to the final volume of the medium.
High concentration of this compound The final concentration of this compound may exceed its solubility limit in the complex medium. Perform a dose-response experiment to determine the lowest effective concentration that supports optimal cell growth.
Temperature fluctuations Repeated warming and cooling of the medium can affect the solubility of its components. Aliquot the supplemented medium into smaller, single-use volumes to avoid temperature cycling.

Conclusion

This compound can serve as an effective iron source in cell culture, provided that appropriate measures are taken to address its limited solubility. The preparation of an acidic, citrate-chelated stock solution is a critical step to ensure iron bioavailability and prevent precipitation. By following the detailed protocols and troubleshooting guide provided in these application notes, researchers can successfully incorporate this compound into their cell culture workflows to support robust cell growth and productivity. Further optimization of the final iron concentration for specific cell lines is recommended to achieve the best possible outcomes.

References

Troubleshooting & Optimization

Technical Support Center: Preventing Ferric Phosphate Precipitation in Culture Medium

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the precipitation of ferric phosphate in their culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound precipitation and why does it occur in culture medium?

This compound precipitation is the formation of insoluble this compound (FePO₄) particles in your culture medium, often visible as a yellow or reddish-brown precipitate. This occurs when ferric ions (Fe³⁺) from your iron supplement react with phosphate ions (PO₄³⁻) present in the basal medium.[1] This reaction is highly dependent on the pH of the medium.

Several factors contribute to this issue:

  • pH: The solubility of ferric salts is significantly lower in the neutral to alkaline pH range (typically 7.2-7.4) of most culture media.[1] Ferric ions can also react with hydroxide ions to form insoluble ferric hydroxide (Fe(OH)₃).[1]

  • High Concentrations: Exceeding the solubility limit of your iron source by adding too high a concentration can lead to precipitation.[1]

  • Component Interactions: Culture media are complex mixtures. The presence of high levels of phosphate and bicarbonate can promote the precipitation of ferric salts.[1]

  • Order of Mixing: Adding a concentrated iron stock directly to a medium with high phosphate concentrations can cause rapid, localized precipitation.

  • Temperature: Temperature fluctuations, such as during the warming of the medium or autoclaving, can alter the solubility of media components and trigger precipitation.

Q2: What are the negative consequences of this compound precipitation?

Precipitation in your culture medium can have several detrimental effects on your experiments:

  • Altered Media Composition: The formation of precipitates removes essential nutrients, like iron and phosphate, from the medium, making them unavailable to the cells.

  • Cell Toxicity: The precipitate particles can be toxic to cells.

  • Inaccurate Assays: Precipitates can interfere with microscopic imaging and other assays that rely on optical measurements.

  • Inconsistent Results: The altered nutrient availability and potential toxicity can lead to poor cell growth, reduced viability, and lack of reproducibility in your experiments.

Q3: How can I prevent this compound precipitation?

Several strategies can be employed to prevent this compound precipitation:

  • pH Management: Maintain a low pH (e.g., < 5.0) in your concentrated iron stock solution to keep the iron soluble. The buffering capacity of the final medium should be sufficient to handle the small volume of acidic stock.

  • Use of Chelating Agents: Chelating agents like citrate and ethylenediaminetetraacetic acid (EDTA) bind to ferric ions, forming a stable, soluble complex that prevents them from reacting with phosphate.

  • Proper Mixing Technique: Add the iron stock solution to the nearly final volume of the complete medium with gentle stirring to ensure rapid dilution.

  • Optimize Iron Concentration: Determine the lowest effective concentration of your iron source that supports optimal cell growth through a dose-response experiment.

  • Alternative Iron Sources: Consider using more stable iron sources like ferric citrate or iron chelates.

  • Sterilization Method: Filter-sterilize your concentrated iron stock solution instead of autoclaving it, as high temperatures can promote precipitation.

Q4: What are chelating agents and how do they work?

A chelating agent is a molecule that can form multiple bonds to a single metal ion, in this case, ferric iron (Fe³⁺). This binding forms a stable, water-soluble complex called a chelate. By sequestering the ferric ions, chelators prevent them from interacting with phosphate and hydroxide ions in the medium, thus avoiding precipitation. A common example is the use of citrate to chelate iron, forming ferric citrate, which is more soluble at physiological pH.

Troubleshooting Guides

Issue: I am observing a yellow/brown precipitate in my culture medium after adding my iron supplement.

This guide will walk you through a step-by-step process to identify the cause of the precipitation and resolve the issue.

Step 1: Review Your Preparation Protocol

The most common source of precipitation is the method of media preparation.

  • Are you using a concentrated stock solution?

    • No: It is highly recommended to prepare a concentrated stock of your iron source. This allows you to add a small, well-controlled volume to your final medium.

    • Yes: Proceed to the next question.

  • What is the order of addition?

    • Incorrect Order: Never add a concentrated iron stock directly to a concentrated phosphate or bicarbonate solution.

    • Correct Order: Add the iron stock to the near-final volume of the complete basal medium with gentle stirring to ensure it disperses quickly.

Step 2: Check the pH of Your Solutions

The pH of your stock and final medium is critical for iron solubility.

  • Stock Solution pH: Ensure your iron stock solution is acidic (pH < 5.0). You can test this with a pH meter or pH paper.

  • Final Medium pH: Verify that the final pH of your culture medium is within the desired physiological range (e.g., 7.2-7.4) after all components have been added.

Step 3: Evaluate the Iron Concentration

You may be using a higher concentration of iron than necessary or exceeding its solubility limit in your specific medium.

  • Conduct a Titration Study: Perform a dose-response experiment to find the lowest concentration of your iron source that supports optimal cell growth and productivity.

  • Perform a Solubility Test: Prepare small batches of your medium with varying concentrations of your iron source to determine its practical solubility limit.

Step 4: Consider Using a Chelating Agent

If the above steps do not resolve the issue, using a chelating agent is a robust solution.

  • Pre-chelation: Prepare a stock solution containing both your iron source and a chelating agent like sodium citrate. A common starting point is a 1:2 to 1:10 molar ratio of Iron:Citrate. This pre-chelated iron will be more soluble in the final medium.

Decision-Making Flowchart for Troubleshooting Precipitation

G start Precipitation Observed in Culture Medium review_protocol Step 1: Review Preparation Protocol start->review_protocol check_ph Step 2: Check pH of Solutions review_protocol->check_ph Protocol Correct? unresolved Issue Persists review_protocol->unresolved Protocol Incorrect check_conc Step 3: Evaluate Iron Concentration check_ph->check_conc pH Correct? check_ph->unresolved pH Incorrect use_chelator Step 4: Use a Chelating Agent check_conc->use_chelator Concentration Optimized? check_conc->unresolved Concentration Too High resolved Issue Resolved use_chelator->resolved Chelator Added? contact_support Contact Technical Support unresolved->contact_support

Caption: A flowchart to guide troubleshooting of this compound precipitation.

Experimental Protocols

Protocol 1: Preparation of a 100x Chelated Ferric Citrate Stock Solution

This protocol describes the preparation of a 100x concentrated stock solution of ferric citrate, which can be added to your culture medium to provide iron in a soluble form.

Materials:

  • Ferric Chloride Hexahydrate (FeCl₃·6H₂O)

  • Sodium Citrate Dihydrate (Na₃C₆H₅O₇·2H₂O)

  • High-purity water (e.g., Milli-Q or WFI)

  • 1 M HCl

  • Sterile 0.22 µm syringe filter

  • Sterile, light-protected storage bottle

Procedure:

  • Weigh out the appropriate amounts of Ferric Chloride Hexahydrate and Sodium Citrate Dihydrate to achieve the desired final concentration in your 100x stock. A common molar ratio of Iron to Citrate to start with is 1:5.

  • In a sterile beaker, dissolve the Sodium Citrate Dihydrate in approximately 80 mL of high-purity water.

  • Slowly add the Ferric Chloride Hexahydrate to the citrate solution while stirring continuously.

  • The solution may appear cloudy initially. Adjust the pH to ~4.5 by adding 1 M HCl dropwise until the solution becomes clear and has a pale yellow/green color.

  • Transfer the solution to a 100 mL graduated cylinder and bring the final volume to 100 mL with high-purity water.

  • Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected bottle.

  • Store the stock solution at 2-8°C.

Usage: Add 1 mL of the 100x stock solution per 99 mL of your sterile culture medium.

Protocol 2: Determining the Optimal Iron Concentration

This protocol outlines a dose-response experiment to identify the lowest concentration of your iron source that supports optimal cell growth.

Materials:

  • Your cell line of interest

  • Basal culture medium without an iron source

  • Your prepared iron stock solution (e.g., 100x Chelated Ferric Citrate)

  • Appropriate culture vessels (e.g., 6-well plates, T-25 flasks)

  • Cell counting equipment (e.g., hemocytometer, automated cell counter)

  • Viability stain (e.g., trypan blue)

Procedure:

  • Prepare a series of culture media with varying final concentrations of your iron source. For example, you could test 0x, 0.25x, 0.5x, 1x, 2x, and 4x of your standard concentration.

  • Seed your cells at a consistent density into each of the prepared media conditions in triplicate.

  • Culture the cells under your standard conditions (e.g., 37°C, 5% CO₂).

  • Monitor cell growth and viability at regular intervals (e.g., every 24 or 48 hours) for the duration of a typical culture period.

  • At the end of the experiment, harvest the cells and determine the final cell density and viability for each condition.

  • Analyze the data to identify the lowest iron concentration that provides maximal cell growth and viability. This is your optimal iron concentration.

Experimental Workflow for Optimizing Iron Supplementation

G start Start: Precipitation Issue prepare_stock Prepare Chelated Iron Stock (Protocol 1) start->prepare_stock dose_response Perform Dose-Response Experiment (Protocol 2) prepare_stock->dose_response analyze Analyze Cell Growth and Viability dose_response->analyze optimal_conc Determine Optimal Iron Concentration analyze->optimal_conc implement Implement Optimized Protocol optimal_conc->implement end End: Precipitation Resolved implement->end

Caption: Workflow for optimizing iron supplementation to prevent precipitation.

Data Presentation

Table 1: Solubility of this compound at Different pH Values
pHSolubility of this compoundReference
< 3.5Relatively Soluble
3.5 - 4.5Decreasing Solubility
~7.0Minimum Solubility
> 7.8Predicted to be Soluble

Note: The actual solubility can be influenced by other components in the culture medium.

Table 2: Common Iron Sources and Their Properties
Iron SourceChemical FormulaKey Characteristics
Ferric ChlorideFeCl₃Highly soluble in acidic solutions, but prone to precipitation at neutral pH.
Ferrous SulfateFeSO₄Another common inorganic iron source, can also lead to precipitation.
Ferric CitrateFeC₆H₅O₇A chelated form of iron that is more soluble at physiological pH.
Ferric Ammonium Citrate(NH₄)₃Fe(C₆H₅O₇)₂A complex salt that provides iron in a more soluble form.
TransferrinN/A (Protein)The natural iron-binding protein found in serum, provides a physiological mechanism for iron delivery.
Ferric 1-GlycerophosphateC₃H₇Fe₂O₁₂P₂An organic iron salt that can also serve as a phosphate donor.

Signaling Pathway: The Role of Chelators in Preventing Precipitation

G cluster_0 Without Chelator cluster_1 With Chelator Fe3_ion Ferric Ion (Fe³⁺) Precipitate This compound Precipitate (FePO₄) Fe3_ion->Precipitate PO4_ion Phosphate Ion (PO₄³⁻) PO4_ion->Precipitate Fe3_ion_chelated Ferric Ion (Fe³⁺) Soluble_Complex Soluble Fe³⁺-Chelate Complex Fe3_ion_chelated->Soluble_Complex Chelator Chelator (e.g., Citrate) Chelator->Soluble_Complex

Caption: How chelating agents prevent this compound precipitation.

References

how to control ferric phosphate particle size and morphology

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ferric phosphate. The information aims to address common challenges encountered during synthesis, focusing on the control of particle size and morphology.

Troubleshooting Guide

This guide is designed to help you resolve specific issues that may arise during your this compound synthesis experiments.

Issue Potential Cause Recommended Solution
Particles are too large 1. Slow reaction rate. 2. Low solute concentration. 3. Inappropriate pH. 4. High calcination temperature or prolonged duration.1. Increase the reaction rate. 2. Increase the solute concentration.[1] 3. Adjust the pH; spherical particles are often formed in very low pH solutions.[1] 4. Lower the calcination temperature or shorten the duration.
Irregular particle morphology 1. Undesirable reaction conditions. 2. Absence of a suitable surfactant or capping agent. 3. Incorrect precursor ratio.1. Optimize reaction parameters such as temperature and stirring speed.[2] 2. Introduce a surfactant to control particle growth and aggregation.[3][4] 3. Adjust the molar ratio of iron and phosphate sources.
Low product yield 1. Incomplete reaction. 2. Loss of product during washing and filtration. 3. Suboptimal pH for precipitation.1. Increase reaction time or temperature. 2. Optimize the washing and filtration process to minimize loss. 3. Adjust the pH to ensure complete precipitation of this compound.
Product is amorphous instead of crystalline 1. Insufficient reaction temperature or time. 2. Lack of post-synthesis heat treatment.1. Increase the synthesis temperature or prolong the reaction time. 2. Calcine the amorphous product at a suitable temperature (e.g., above 600°C) to induce crystallization.
Presence of impurities 1. Impure starting materials. 2. Formation of by-products due to incorrect pH. 3. Inadequate washing of the final product.1. Use high-purity precursors. 2. Precisely control the pH throughout the reaction to avoid the formation of iron hydroxides or other impurities. 3. Thoroughly wash the precipitate with deionized water until the washings are neutral.

Frequently Asked Questions (FAQs)

Q1: How does pH influence the particle size and morphology of this compound?

A1: The pH of the reaction solution is a critical parameter that significantly impacts both the particle size and morphology of this compound. Spherical particles are typically produced in a very narrow region of fairly low pH solutions. Controlling the pH is essential to ensure the complete dissolution of the iron compound and to obtain the desired crystalline phase. Adjusting the pH before mixing the iron and phosphorus sources can prevent the formation of impurities like Fe(OH)3. For instance, in some co-precipitation methods, the pH is adjusted to around 1.5.

Q2: What is the role of surfactants in controlling this compound particle size?

A2: Surfactants play a crucial role in manipulating the size and preventing the agglomeration of this compound particles. They can act as a barrier, creating steric hindrance that restricts particle growth. By modifying the surface of seed crystals, surfactants can improve their activity and induce the epitaxial growth of Fe³⁺ and PO₄³⁻, leading to the formation of secondary crystal nuclei and influencing the final particle morphology. The use of surfactants can lead to a more uniform particle size distribution.

Q3: Which synthesis method is best for achieving a specific morphology?

A3: The choice of synthesis method largely determines the resulting morphology of the this compound particles.

  • Hydrothermal Synthesis: This method is effective for controlling crystal morphology and can produce flower-like microstructures. It generally involves a dissolution-crystallization equilibrium process.

  • Sol-Gel Method: This technique can be used to synthesize amorphous this compound at ambient temperatures.

  • Precipitation Method: This is a common and efficient route for producing this compound, often as a preliminary step to obtaining spherical particles for applications like lithium-ion batteries.

  • Flame Spray Pyrolysis (FSP): This method can be used to synthesize amorphous, spherical this compound nanopowders.

Q4: How does calcination affect the properties of this compound?

A4: Calcination is a post-synthesis heat treatment that can significantly alter the properties of this compound. It is often used to convert amorphous particles into a crystalline phase. The temperature and duration of calcination are critical parameters; for instance, amorphous this compound can be crystallized to FePO₄ after calcining above 600°C. However, high temperatures or prolonged calcination can also lead to particle growth and changes in morphology.

Q5: What are the key experimental parameters to control for reproducible results?

A5: For reproducible synthesis of this compound with controlled particle size and morphology, it is crucial to precisely control the following parameters:

  • Precursor Concentration: The concentration of iron and phosphate sources affects the reaction rate and final particle size.

  • pH of the Solution: As discussed, pH is a critical factor influencing morphology and purity.

  • Reaction Temperature and Time: These parameters influence the crystallinity and size of the particles.

  • Stirring Rate: Adequate mixing ensures a homogeneous reaction environment.

  • Presence and Concentration of Additives: Surfactants or other additives can be used to control particle growth and morphology.

  • Post-Synthesis Treatment: Conditions for washing, drying, and calcination must be consistent.

Experimental Protocols

Hydrothermal Synthesis of Flower-Like this compound

This protocol is adapted from a method for synthesizing flower-like FePO₄·2H₂O.

Materials:

  • Iron (III) chloride (FeCl₃)

  • Phosphoric acid (H₃PO₄)

  • Deionized water

Procedure:

  • Prepare aqueous solutions of FeCl₃ and H₃PO₄ at the desired concentrations.

  • Mix the solutions in a Teflon-lined stainless steel autoclave.

  • Seal the autoclave and heat it to a specific temperature (e.g., 90°C) for a set duration (e.g., 3 hours).

  • Allow the autoclave to cool down to room temperature naturally.

  • Collect the precipitate by filtration.

  • Wash the product with deionized water and ethanol several times to remove any unreacted precursors.

  • Dry the final product in an oven at a suitable temperature (e.g., 60°C) for several hours.

Co-precipitation Method for this compound Synthesis

This protocol is based on a general co-precipitation method.

Materials:

  • Ferric nitrate nonahydrate [Fe(NO₃)₃·9H₂O]

  • Phosphoric acid (H₃PO₄, 85%)

  • Ammonium hydroxide (NH₄OH)

  • Deionized water

Procedure:

  • Prepare a 1 M solution by dissolving ferric nitrate and phosphoric acid in distilled water.

  • Use a 3 M ammonium hydroxide solution to adjust the pH of the solution to 1.5.

  • Conduct the reaction in a continuous stirring tank reactor (CSTR) for a specified duration (e.g., 10 hours).

  • Collect the resulting precipitate by filtration.

  • Wash the precipitate thoroughly with deionized water.

  • Dry the powder in an oven.

  • To obtain anhydrous FePO₄, calcine the dried powder at 600°C in air for 3 hours.

Data Presentation

Table 1: Influence of Synthesis Parameters on this compound Particle Size

ParameterEffect on Particle SizeReference
Increasing Solute Concentration Decrease
Increasing Aging Temperature Decrease
Addition of Surfactant (e.g., SDS) Decrease
Addition of Complexing Agent (e.g., EDTA) Increase

Visualizations

Experimental_Workflow cluster_synthesis Synthesis Stage cluster_processing Post-Processing Stage cluster_characterization Characterization Precursors Precursor Preparation (Iron and Phosphate Salts) Mixing Mixing and Reaction (Controlled pH, Temp, Time) Precursors->Mixing Precipitation Precipitation Mixing->Precipitation Filtration Filtration and Washing Precipitation->Filtration Drying Drying Filtration->Drying Calcination Calcination (Optional) Drying->Calcination Analysis Particle Size and Morphology Analysis (SEM, TEM, XRD) Drying->Analysis Calcination->Analysis

Caption: General experimental workflow for this compound synthesis.

Parameter_Influence FP This compound Properties pH pH pH->FP Morphology Purity Temp Temperature Temp->FP Size Crystallinity Conc Concentration Conc->FP Size Time Reaction Time Time->FP Crystallinity Surf Surfactant Surf->FP Size Dispersion Calc Calcination Calc->FP Crystallinity Size

Caption: Influence of key parameters on this compound properties.

Troubleshooting_Tree Start Problem with This compound Synthesis Size_Issue Particle Size Issue? Start->Size_Issue Morph_Issue Morphology Issue? Start->Morph_Issue Purity_Issue Purity Issue? Start->Purity_Issue Too_Large Too Large Size_Issue->Too_Large Yes Too_Small Too Small Size_Issue->Too_Small No Irregular Irregular Shape Morph_Issue->Irregular Yes Impurities Impurities Present Purity_Issue->Impurities Yes Sol_Large Increase Concentration Increase Temperature Lower Calcination Temp Too_Large->Sol_Large Sol_Small Decrease Concentration Decrease Temperature Too_Small->Sol_Small Sol_Irregular Adjust pH Add Surfactant Optimize Stirring Irregular->Sol_Irregular Sol_Impurities Use High-Purity Reagents Control pH Precisely Thorough Washing Impurities->Sol_Impurities

Caption: Troubleshooting decision tree for common synthesis issues.

References

optimizing calcination temperature for anhydrous ferric phosphate

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Anhydrous Ferric Phosphate Synthesis

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of anhydrous this compound (FePO₄), with a focus on optimizing the calcination temperature.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of calcination in anhydrous this compound synthesis?

A1: Calcination is a critical thermal treatment step used to produce anhydrous this compound (FePO₄) from its hydrated precursors, such as this compound dihydrate (FePO₄·2H₂O). The primary goals of this process are to remove crystal water and, in some synthesis routes, to decompose precursor compounds to form the final, water-free FePO₄.[1][2][3] Anhydrous FePO₄ is the preferred raw material for the industrial production of lithium iron phosphate (LiFePO₄), a common cathode material in lithium-ion batteries.[1]

Q2: What is the typical calcination temperature range for producing anhydrous FePO₄?

A2: The optimal calcination temperature for anhydrous FePO₄ can vary depending on the precursor material and desired final properties. However, most experimental procedures cite a temperature range between 500°C and 800°C .[4] Temperatures below this range may be insufficient for complete dehydration, while significantly higher temperatures can lead to undesirable particle growth and changes in morphology.

Q3: How does calcination temperature affect the properties of anhydrous this compound?

A3: Calcination temperature has a significant impact on several key properties of the final FePO₄ product:

  • Crystallinity: The temperature influences the resulting crystalline form. Different phases, such as orthorhombic, monoclinic, or trigonal structures, can be formed depending on the dehydration temperature. In some cases, low temperatures may result in an amorphous product, while higher temperatures promote the formation of a well-defined crystalline structure.

  • Particle Size: Higher calcination temperatures tend to promote particle growth and agglomeration. This is an important consideration, as smaller particle sizes are often beneficial for subsequent applications like LiFePO₄ synthesis.

  • Purity: The temperature must be sufficient to drive off water and other volatile components from the precursor. Some synthesis methods involve precursors like NH₄Fe₂(OH)(PO₄)₂·2H₂O, which require calcination to remove ammonium, hydroxide, and crystal water to yield pure FePO₄.

Q4: What are the common precursors used for synthesizing anhydrous FePO₄?

A4: The most common precursor is hydrated this compound (FePO₄·xH₂O), typically this compound dihydrate (FePO₄·2H₂O). Other precursors are also used in various synthesis methods, including complex compounds like NH₄Fe₂(OH)(PO₄)₂·2H₂O, which are then decomposed through calcination to form anhydrous FePO₄.

Troubleshooting Guide

Problem 1: The final product contains residual water or is not fully dehydrated.

  • Possible Cause: The calcination temperature was too low or the dwell time was too short.

  • Solution: Increase the calcination temperature or extend the duration of the thermal treatment. A two-stage calcination process can be effective, with an initial lower temperature stage (e.g., 250-350°C) to remove the bulk of the water, followed by a higher temperature stage (e.g., 500-600°C) for complete dehydration. Verify the complete removal of water using techniques like Thermogravimetric Analysis (TGA).

Problem 2: The final product shows significant particle agglomeration and large particle size.

  • Possible Cause: The calcination temperature was excessively high, leading to sintering and particle growth.

  • Solution: Optimize the calcination temperature by systematically lowering it while ensuring complete dehydration. Aim for the minimum temperature and time required to achieve the desired anhydrous phase. This helps to avoid undesirable particle growth.

Problem 3: The XRD analysis shows an amorphous phase instead of the desired crystalline structure.

  • Possible Cause: The calcination temperature was not high enough to induce crystallization.

  • Solution: Increase the calcination temperature. The transformation from an amorphous to a crystalline FePO₄ structure often occurs at higher temperatures. For example, some studies note the formation of amorphous FePO₄ at 400°C, with crystallization occurring at higher temperatures like 800°C.

Problem 4: The final product has low purity, containing unexpected phases or impurities.

  • Possible Cause 1: Impure precursor material. The purity of the final product is highly dependent on the starting materials.

  • Solution 1: Ensure the precursor (e.g., FePO₄·2H₂O) is of high purity. Wash the precursor thoroughly to remove any soluble impurities before the calcination step.

  • Possible Cause 2: The calcination atmosphere was not appropriate for the precursor. Some synthesis routes are sensitive to the atmosphere (e.g., air vs. inert).

  • Solution 2: Ensure the calcination is performed in the specified atmosphere. Most protocols for converting hydrated this compound to anhydrous FePO₄ use an air atmosphere.

Data Presentation: Calcination Parameters

The following table summarizes calcination conditions for anhydrous FePO₄ from various synthesis methods.

Precursor MaterialCalcination Temperature (°C)Dwell Time (hours)AtmosphereResulting ProductReference
NH₄Fe₂(OH)(PO₄)₂·2H₂O500 - 7002 - 24AirOrthorhombic FePO₄
Spherical Precursor Powder600 - 8007 - 10AirAnhydrous FePO₄
Solid this compound380 - 420Not SpecifiedNot SpecifiedDehydrated FePO₄
Basic Ammonium Iron PhosphateStage 1: 250 - 3503 - 5AirIntermediate
Stage 2: 500 - 6005 - 7AirAnhydrous FePO₄
Ferrophosphorus Alloy500 - 6504 - 5Oxygen-rich gasAnhydrous FePO₄

Experimental Protocols

Protocol 1: Preparation of Anhydrous FePO₄ via Calcination of Hydrated this compound

This protocol describes a general method for dehydrating a this compound hydrate precursor.

  • Precursor Preparation: Obtain or synthesize high-purity this compound dihydrate (FePO₄·2H₂O). Ensure the precursor is thoroughly washed with deionized water to remove residual ions and dried at a low temperature (e.g., 80°C for 12 hours) to remove surface moisture.

  • Calcination Setup: Place the dried FePO₄·2H₂O powder in a suitable crucible (e.g., alumina or corundum). Place the crucible in a programmable muffle furnace.

  • Thermal Treatment:

    • Heat the furnace in an air atmosphere to the target calcination temperature (e.g., 600°C) at a controlled ramp rate (e.g., 5°C/min).

    • Hold the sample at the target temperature for a specified dwell time (e.g., 8 hours) to ensure complete dehydration and crystallization.

  • Cooling and Collection: After the dwell time, turn off the furnace and allow it to cool naturally to room temperature.

  • Characterization: Collect the resulting anhydrous FePO₄ powder. Characterize the material using X-ray Diffraction (XRD) to confirm the crystalline phase and absence of hydrated phases, and Scanning Electron Microscopy (SEM) to analyze particle size and morphology.

Visualizations

G Experimental Workflow for Anhydrous FePO4 Synthesis cluster_precursor Precursor Synthesis cluster_calcination Calcination cluster_product Final Product start Iron & Phosphate Sources precipitation Precipitation / Reaction start->precipitation washing Washing & Filtering precipitation->washing drying Low-Temp Drying (~80°C) washing->drying precursor_out Hydrated FePO4 Precursor drying->precursor_out calcination High-Temp Calcination (500-800°C in Air) precursor_out->calcination cooling Furnace Cooling calcination->cooling product Anhydrous FePO4 Powder cooling->product characterization Characterization (XRD, SEM) product->characterization

Caption: Workflow for synthesis of anhydrous FePO₄ from its hydrated precursor.

G Influence of Calcination Temperature on FePO4 Properties temp Calcination Temperature crystallinity Crystallinity temp->crystallinity Higher temp promotes crystalline phases particle_size Particle Size & Agglomeration temp->particle_size Higher temp increases size & agglomeration purity Purity temp->purity Sufficient temp ensures complete dehydration amorphous Amorphous Phase crystallinity->amorphous crystalline Crystalline Phase crystallinity->crystalline small_particles Small Particles particle_size->small_particles large_particles Large Aggregates particle_size->large_particles incomplete_dehydration Incomplete Dehydration purity->incomplete_dehydration pure_anhydrous Pure Anhydrous FePO4 purity->pure_anhydrous

Caption: Relationship between calcination temperature and key FePO₄ properties.

References

Technical Support Center: Scaling Up Ferric Phosphate Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the production of ferric phosphate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and scale-up of this compound production.

Issue 1: Low Yield of this compound Precipitate

Q: We are experiencing a lower than expected yield of this compound during our precipitation reaction. What are the potential causes and how can we troubleshoot this?

A: Low yields in this compound precipitation are often linked to suboptimal reaction conditions. The most critical factor is the pH of the reaction medium. This compound solubility is highly dependent on pH, with precipitation being favored in acidic conditions.[1][2]

Troubleshooting Steps:

  • Verify and Optimize pH: Ensure the pH of your reaction solution is within the optimal range. Pure this compound precipitation is most effective at a pH below 3.5.[2] As the pH increases, particularly above 4.5, the formation of ferric hydroxide can compete with and reduce the yield of this compound.[2]

  • Monitor Temperature: The reaction temperature can influence reaction kinetics and precipitate formation. While specific optimal temperatures can vary with the synthesis method, a controlled and consistent temperature is crucial for reproducibility.

  • Check Reactant Concentrations: Ensure that the molar ratios of your iron source and phosphate source are correct. An insufficient amount of either reactant will directly limit the yield.

  • Analyze Supernatant: After precipitation, analyze the supernatant for dissolved iron and phosphate ions. High concentrations of these ions indicate incomplete precipitation, pointing towards a need to readjust pH, temperature, or reaction time.

Issue 2: Inconsistent Particle Size and Morphology

Q: Our scaled-up batches of this compound show significant variation in particle size and morphology, affecting downstream processing. How can we achieve better control?

A: Controlling particle size and morphology is critical, especially for applications like drug delivery systems or as a precursor for battery materials. Key parameters influencing these characteristics are reaction temperature, reactant concentration, and agitation rate.[3]

Troubleshooting Steps:

  • Precise Temperature Control: Higher aging temperatures can lead to a decrease in the size of spherical particles. Implement precise and uniform temperature control throughout the reactor.

  • Control Reactant Concentration: An increase in solute concentration can also lead to smaller spherical particles. Ensure accurate and consistent dosing of reactants.

  • Optimize Agitation: The agitation speed during precipitation affects the agglomeration of primary particles. The relationship can be complex, with particle sizes potentially increasing and then decreasing with higher agitation speeds. Experiment to find the optimal agitation rate for your vessel geometry and scale.

  • Controlled Addition of Reactants: The rate at which reactants are added can influence nucleation and growth rates. A slower, controlled addition can promote more uniform particle growth.

Issue 3: Presence of Impurities in the Final Product

Q: Our this compound product is contaminated with sulfate/nitrate anions and other metallic impurities. What are the sources and how can we purify our product?

A: Impurities often originate from the starting materials, such as ferric sulfate or ferric nitrate. These impurities can be detrimental to the final application, for instance, in lithium-ion batteries.

Troubleshooting Steps:

  • Select High-Purity Raw Materials: Whenever possible, start with high-purity iron and phosphorus sources to minimize the introduction of contaminants.

  • Washing the Precipitate: Thoroughly wash the this compound precipitate with deionized water to remove soluble impurities. Multiple washing steps may be necessary.

  • Recrystallization: If washing is insufficient, recrystallization can be an effective purification method. This involves dissolving the impure this compound in a suitable solvent and then re-precipitating it under controlled conditions.

  • Use of Magnetic Traps: For the removal of metallic or magnetic impurities, the use of one or more magnetic traps during the reaction process or after the formation of the final product can be effective.

Issue 4: Formation of Amorphous Instead of Crystalline this compound

Q: Our XRD analysis shows an amorphous product, but our application requires a crystalline phase. How can we control the crystallinity of our this compound?

A: The formation of amorphous versus crystalline this compound is highly dependent on the synthesis conditions, particularly pH and aging time. Amorphous this compound can be crystallized through post-synthesis treatment.

Troubleshooting Steps:

  • Control pH During Precipitation: The pH of the solution plays a crucial role in determining the resulting crystalline phase. For example, under highly acidic conditions (pH < 1.0), metastrengite I is favored, while at a pH between 1 and 2, metastrengite II is observed. Strengite is the predominant phase at a pH greater than 2.

  • Implement an Aging Step: Aging the precipitate in the mother liquor, often at an elevated temperature, can promote the transformation from an amorphous to a crystalline state.

  • Calcination: Amorphous this compound can be converted to a crystalline phase by calcining it at a sufficiently high temperature (e.g., above 600°C).

  • Seed Crystals: The introduction of seed crystals of the desired crystalline phase can facilitate the growth of that phase during precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for large-scale production of this compound?

A1: The co-precipitation method is widely considered advantageous for mass production due to its potential for low energy consumption and cost-effectiveness. This method allows for the modification of precursor morphology and size by controlling parameters such as pH, complexing agents, and reaction time.

Q2: How does the choice of iron precursor (e.g., ferrous sulfate vs. ferric chloride) affect the final product?

A2: The choice of iron precursor can introduce different anionic impurities into the final product. For example, using ferrous sulfate can lead to sulfate impurities, while ferric chloride can introduce chloride impurities. The purity of the precursor is critical, as impurities can negatively impact the performance of the this compound in its final application.

Q3: What analytical techniques are essential for quality control during this compound production?

A3: A suite of analytical techniques is necessary to ensure the quality and consistency of this compound. These include:

  • X-ray Diffraction (XRD): To identify the crystalline phase and assess crystallinity.

  • Inductively Coupled Plasma (ICP-OES/MS): To determine elemental composition and quantify metallic impurities.

  • Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM): To visualize particle size, shape, and morphology.

  • Thermogravimetric Analysis (TGA): To determine water content and thermal stability.

  • Ion Chromatography: To quantify anionic impurities like sulfates and nitrates.

Q4: Are there any safety precautions to consider when scaling up this compound production?

A4: Yes, standard chemical laboratory and production safety protocols should be followed. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and lab coats. This compound itself is generally considered to have low toxicity; however, the precursors and reagents used in its synthesis, such as strong acids and oxidizing agents, can be hazardous. Ensure proper ventilation and handling procedures are in place, especially when working with powders to avoid inhalation.

Data Presentation

Table 1: Effect of Synthesis Parameters on this compound Particle Size

ParameterChangeEffect on Particle SizeReference
Temperature IncreaseDecrease
Reactant Concentration IncreaseDecrease
Agitation Speed IncreaseInitially Increases, then Decreases

Table 2: Influence of pH on Crystalline Phase of this compound Dihydrate

pH RangePredominant Crystalline Phase
< 1.0Metastrengite I (Phosphosiderite)
1.0 - 2.0Metastrengite II
> 2.0Strengite

Experimental Protocols

Protocol 1: Synthesis of this compound via Co-Precipitation

This protocol describes a general co-precipitation method for the synthesis of this compound.

Materials:

  • Ferric nitrate nonahydrate (Fe(NO₃)₃·9H₂O)

  • Phosphoric acid (H₃PO₄, 85%)

  • Ammonium hydroxide (NH₄OH) or Sodium Hydroxide (NaOH) for pH adjustment

  • Deionized water

Procedure:

  • Prepare a 1 M solution of ferric nitrate by dissolving the appropriate amount of Fe(NO₃)₃·9H₂O in deionized water.

  • Prepare a 1 M solution of phosphoric acid by diluting the 85% stock solution with deionized water.

  • In a continuous stirring tank reactor (CSTR), add the ferric nitrate solution.

  • While stirring vigorously, slowly add the phosphoric acid solution to the reactor.

  • Monitor the pH of the solution continuously. Use a solution of ammonium hydroxide or sodium hydroxide to adjust and maintain the desired pH for the precipitation.

  • Allow the reaction to proceed for a set amount of time (e.g., 10 hours) to control the growth and aggregation of the particles.

  • After the reaction is complete, stop the stirring and allow the precipitate to settle.

  • Separate the precipitate from the supernatant by filtration or centrifugation.

  • Wash the precipitate multiple times with deionized water to remove any unreacted precursors and soluble byproducts.

  • Dry the resulting this compound powder in an oven at a specified temperature (e.g., 80°C for 12 hours).

  • For anhydrous this compound, the dried powder can be calcined at a higher temperature (e.g., 600°C for 3 hours in air).

Protocol 2: Characterization of this compound by X-ray Diffraction (XRD)

This protocol outlines the steps for analyzing the crystalline structure of a this compound sample using XRD.

Equipment:

  • Powder X-ray diffractometer

  • Sample holder

  • Mortar and pestle (if sample requires grinding)

  • XRD data analysis software

Procedure:

  • Sample Preparation: Ensure the this compound sample is a fine, homogeneous powder. If necessary, gently grind the sample using a mortar and pestle.

  • Sample Mounting: Pack the powder into the sample holder, ensuring a flat and level surface.

  • Instrument Setup:

    • Turn on the X-ray generator and detector.

    • Set the desired parameters, including the X-ray source (e.g., Cu Kα), voltage, and current.

    • Define the scanning range (e.g., 10-80° 2θ) and step size (e.g., 0.02°).

  • Data Collection: Initiate the XRD scan and collect the diffraction data.

  • Data Analysis:

    • Import the raw data into the analysis software.

    • Perform background subtraction and peak smoothing if necessary.

    • Identify the peak positions (2θ values) and their relative intensities.

    • Compare the experimental diffraction pattern to a reference database (e.g., ICDD) to identify the crystalline phase(s) present. An unambiguous and complete match between the experimental and reference patterns is required for phase identification.

    • If the pattern shows broad peaks and no sharp reflections, the sample is likely amorphous.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_qc Quality Control Stage cluster_final Final Product s1 Prepare Reactant Solutions (Iron and Phosphate Sources) s2 Co-Precipitation in Reactor (Control pH, Temp, Agitation) s1->s2 s3 Aging of Precipitate s2->s3 s4 Filtration and Washing s3->s4 s5 Drying s4->s5 qc1 XRD Analysis (Phase ID, Crystallinity) s5->qc1 qc2 SEM/TEM Analysis (Particle Size & Morphology) s5->qc2 qc3 ICP-MS Analysis (Elemental Purity) s5->qc3 fp High-Purity this compound qc1->fp qc2->fp qc3->fp

Caption: Experimental workflow for this compound synthesis and quality control.

troubleshooting_tree start Problem Encountered in this compound Synthesis p1 Low Product Yield? start->p1 p2 Inconsistent Particle Size? start->p2 p3 Product Impurities Detected? start->p3 p4 Product is Amorphous? start->p4 s1_1 Check pH of reaction. Is it < 3.5? p1->s1_1 s2_1 Is temperature uniform? p2->s2_1 s3_1 Are raw materials high purity? p3->s3_1 s4_1 Was an aging step included? p4->s4_1 s1_2 Adjust pH to acidic range. s1_1->s1_2 No s1_3 Check reactant concentrations. s1_1->s1_3 Yes s1_4 Ensure correct stoichiometry. s1_3->s1_4 Incorrect s2_2 Implement precise temp control. s2_1->s2_2 No s2_3 Is agitation rate optimized? s2_1->s2_3 Yes s2_4 Experiment to find optimal RPM. s2_3->s2_4 No s3_2 Source higher purity reactants. s3_1->s3_2 No s3_3 Is precipitate thoroughly washed? s3_1->s3_3 Yes s3_4 Increase washing steps. s3_3->s3_4 No s4_2 Incorporate aging at elevated temp. s4_1->s4_2 No s4_3 Consider calcination. s4_1->s4_3 Yes

Caption: Troubleshooting decision tree for this compound synthesis.

References

Technical Support Center: Minimizing Agglomeration of Ferric Phosphate Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the agglomeration of ferric phosphate nanoparticles during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound nanoparticle agglomeration?

A1: Agglomeration of this compound nanoparticles is a common issue stemming from their high surface-area-to-volume ratio, which makes them thermodynamically unstable. The primary drivers of agglomeration include:

  • Inadequate Surface Charge: Insufficient electrostatic repulsion between nanoparticles allows attractive forces, such as van der Waals forces, to dominate, leading to clumping. This is often influenced by the pH of the synthesis medium.[1]

  • Ineffective Capping Agents: Capping agents or stabilizers are crucial for preventing aggregation by forming a protective layer around the nanoparticles. The absence, improper selection, or insufficient concentration of a suitable capping agent can result in severe agglomeration.

  • Suboptimal Synthesis Parameters: Factors such as temperature, stirring rate, and the concentration of reactants can significantly impact the formation and stability of nanoparticles. For instance, an inappropriate temperature can affect the kinetics of particle growth and the efficacy of stabilization.[1]

  • Magnetic Dipole-Dipole Interactions: For magnetic iron-based nanoparticles, magnetic forces can contribute to their aggregation, especially in the absence of adequate stabilizing forces.

Q2: How does pH influence the agglomeration of this compound nanoparticles?

A2: The pH of the synthesis medium is a critical factor in controlling nanoparticle agglomeration due to its effect on surface charge.

  • Isoelectric Point (IEP): At a specific pH, known as the isoelectric point, the net surface charge of the nanoparticles is zero. Near the IEP, electrostatic repulsion is minimal, leading to maximum agglomeration. For iron oxide nanoparticles, the IEP is typically in the acidic to neutral pH range.[1]

  • Electrostatic Stabilization: By adjusting the pH away from the IEP, the nanoparticle surface can become either positively or negatively charged. This induces repulsive electrostatic forces between the particles, thereby preventing aggregation. Generally, for iron oxide nanoparticles, alkaline conditions (e.g., pH 9) result in a higher negative surface charge and reduced agglomeration.[1]

Q3: What are capping agents and how do I select the right one for my experiment?

A3: Capping agents, also known as stabilizers or surfactants, are molecules that adsorb to the surface of nanoparticles during or after synthesis to prevent them from aggregating.[1] The choice of a capping agent depends on the synthesis method, the desired properties of the nanoparticles, and their intended application. They primarily provide stability through two mechanisms:

  • Electrostatic Stabilization: This involves the adsorption of charged molecules onto the nanoparticle surface, creating an electrical double layer that leads to repulsion between particles.

  • Steric Stabilization: This mechanism relies on the adsorption of large molecules, typically polymers, which form a physical barrier that prevents nanoparticles from getting close enough to aggregate.

Common capping agents for iron-based nanoparticles include citric acid, oleic acid, polyvinylpyrrolidone (PVP), and polyethylene glycol (PEG).

Q4: Can sonication be used to redisperse agglomerated this compound nanoparticles?

A4: Yes, sonication is a common technique used to break up soft agglomerates of nanoparticles in a suspension. The high-frequency sound waves generate cavitation bubbles, and their collapse creates localized high-energy shockwaves that can overcome the van der Waals forces holding the agglomerates together. However, it's important to note that sonication may not be effective in breaking up hard agglomerates, which are held together by stronger chemical bonds.

Q5: What characterization techniques are suitable for assessing the agglomeration of this compound nanoparticles?

A5: Several techniques can be employed to evaluate the size and agglomeration state of nanoparticles:

  • Dynamic Light Scattering (DLS): This is a widely used method to measure the hydrodynamic diameter of nanoparticles in a suspension, providing information about their size distribution and aggregation state.

  • Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM): These imaging techniques provide direct visualization of the nanoparticles, allowing for the assessment of their size, shape, and the extent of agglomeration.

  • Zeta Potential Measurement: This technique measures the surface charge of the nanoparticles, which is a key indicator of their colloidal stability. A high absolute zeta potential value (typically > ±30 mV) suggests good stability and resistance to agglomeration.

  • UV-Vis Spectroscopy: Changes in the UV-Vis absorption spectrum of a nanoparticle suspension can indicate agglomeration, as the plasmon resonance peak may shift or broaden.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and handling of this compound nanoparticles.

Problem Possible Cause Troubleshooting Steps
Severe agglomeration of nanoparticles observed immediately after synthesis. 1. Inadequate or inappropriate capping agent. 2. pH of the synthesis medium is near the isoelectric point (IEP). 3. Suboptimal reaction temperature or stirring rate.1. Optimize Capping Agent: Ensure the chosen capping agent is compatible with the synthesis method. Experiment with different concentrations of the capping agent. Consider using a combination of electrostatic and steric stabilizers. 2. Adjust pH: Measure the pH of the reaction medium. Adjust the pH to be significantly different from the IEP of this compound nanoparticles to enhance electrostatic repulsion. For iron-based nanoparticles, alkaline conditions are often favorable. 3. Control Synthesis Parameters: Maintain a consistent and appropriate reaction temperature. Ensure vigorous and uniform stirring throughout the synthesis process to promote homogeneous nucleation and growth.
Nanoparticles appear well-dispersed initially but agglomerate over time. 1. Insufficient long-term stability provided by the capping agent. 2. Changes in the suspension environment (e.g., pH, ionic strength). 3. Desorption of the capping agent from the nanoparticle surface.1. Improve Surface Coating: Consider a more robust surface coating, such as a silica shell, to provide better long-term stability. 2. Maintain a Stable Environment: Store the nanoparticle suspension in a buffer with a pH that ensures high surface charge. Avoid adding salts or other components that could screen the surface charge and induce agglomeration. 3. Use a Stronger Capping Agent: Select a capping agent with a stronger affinity for the this compound surface. Covalent attachment of the stabilizer can provide more permanent stability.
Inconsistent particle size and agglomeration between batches. 1. Variations in precursor concentrations or purity. 2. Inconsistent addition rate of reactants. 3. Fluctuations in reaction temperature or stirring speed.1. Use High-Purity Reagents: Ensure the use of high-purity precursors and accurately prepare all solutions. 2. Standardize Addition Rates: Use a syringe pump or a controlled dropping funnel for the precise and reproducible addition of reactants. 3. Maintain Consistent Conditions: Carefully monitor and control the reaction temperature and stirring rate for each synthesis batch.
Agglomeration observed after purification/washing steps. 1. Removal of the capping agent during washing. 2. Resuspension in a solvent that does not support stability.1. Gentle Washing: Use centrifugation at appropriate speeds and for optimal durations to avoid excessive stress on the nanoparticle coating. If possible, use magnetic separation for magnetic nanoparticles. 2. Choose an Appropriate Solvent: Redisperse the purified nanoparticles in a solvent that maintains their stability. This may require the presence of a stabilizing agent in the final suspension medium.

Data Presentation

Table 1: Effect of pH on Zeta Potential and Agglomeration of Iron-Based Nanoparticles

This table summarizes the typical relationship between pH, zeta potential, and the agglomeration behavior of iron oxide nanoparticles, which can serve as a proxy for understanding this compound nanoparticles. The isoelectric point (IEP) is the pH at which the zeta potential is zero, leading to maximum agglomeration.

Nanoparticle TypepHZeta Potential (mV)ObservationReference
Fe₂O₃ (35 nm)3.5~0Maximum agglomeration (near IEP)
Fe₂O₃ (120 nm)6.5~0Maximum agglomeration (near IEP)
Fe₂O₃5 to 9Increasingly negativeAgglomeration suppressed with increasing pH
Fe₃O₄7.5-Higher magnetization saturation and lower stability
Fe₃O₄12.5-Smaller, nearly pure magnetite nanoparticles
Iron Oxide Nanoparticles6.5+57 ± 2Good colloidal stability
Table 2: Comparison of Common Capping Agents for Iron-Based Nanoparticles

This table provides an overview of commonly used capping agents and their primary stabilization mechanisms. The effectiveness of a particular capping agent can vary depending on the specific synthesis conditions.

Capping AgentPrimary Stabilization MechanismTypical Applications
Citric Acid ElectrostaticAqueous synthesis, provides good stability in water.
Oleic Acid StericHigh-temperature organic phase synthesis, yields hydrophobic nanoparticles.
Polyvinylpyrrolidone (PVP) StericProvides good steric hindrance and can be used in both aqueous and non-aqueous media.
Polyethylene Glycol (PEG) StericBiocompatible coating, reduces non-specific protein binding, and increases circulation time in biological systems.
Silica (SiO₂) Steric and ElectrostaticForms a stable and inert shell, allows for further surface functionalization.
Chitosan Steric and ElectrostaticBiocompatible and biodegradable polymer, provides a positive surface charge.

Experimental Protocols

Protocol 1: Silica Coating of this compound Nanoparticles (Adapted from Stöber Method)

This protocol describes a general procedure for coating this compound nanoparticles with a silica shell to enhance their stability.

Materials:

  • This compound nanoparticles

  • Anhydrous ethanol

  • Deionized water

  • Ammonium hydroxide (28-30%)

  • Tetraethyl orthosilicate (TEOS)

Procedure:

  • Dispersion of Nanoparticles: Disperse a known amount of this compound nanoparticles in a mixture of anhydrous ethanol and deionized water. Sonicate the suspension for 15-30 minutes to ensure a uniform dispersion.

  • Addition of Catalyst: Add ammonium hydroxide to the nanoparticle suspension while stirring vigorously. The amount of ammonia will influence the rate of silica formation.

  • Addition of Silica Precursor: Slowly add TEOS to the reaction mixture dropwise while maintaining vigorous stirring. The concentration of TEOS will determine the thickness of the silica shell.

  • Reaction: Allow the reaction to proceed for 6-12 hours at room temperature with continuous stirring.

  • Washing: Collect the silica-coated nanoparticles by centrifugation or magnetic separation. Wash the particles several times with ethanol and then with deionized water to remove unreacted reagents.

  • Redisperson: Resuspend the final silica-coated this compound nanoparticles in a suitable solvent for storage and further use.

Protocol 2: PEGylation of this compound Nanoparticles

This protocol outlines a common method for attaching polyethylene glycol (PEG) to the surface of nanoparticles to improve their biocompatibility and stability in biological media.

Materials:

  • This compound nanoparticles (with a suitable surface for PEG attachment, e.g., amine-functionalized)

  • Methoxy PEG with a reactive group (e.g., NHS ester for reaction with amines)

  • Phosphate-buffered saline (PBS) or another suitable buffer

  • Centrifugal filter units

Procedure:

  • Nanoparticle Preparation: Disperse the surface-functionalized this compound nanoparticles in the chosen buffer.

  • PEGylation Reaction: Add the methoxy-PEG-NHS ester to the nanoparticle suspension. The molar ratio of PEG to nanoparticles should be optimized based on the desired grafting density.

  • Incubation: Gently mix the reaction mixture and incubate at room temperature for 2-4 hours, or as recommended for the specific PEG reagent.

  • Purification: Remove the excess, unreacted PEG by repeated washing using centrifugal filter units. Resuspend the nanoparticles in fresh buffer after each centrifugation step.

  • Characterization: Confirm the successful PEGylation by techniques such as Fourier-transform infrared spectroscopy (FTIR), DLS (to observe an increase in hydrodynamic diameter), and zeta potential measurement.

Mandatory Visualization

experimental_workflow cluster_synthesis Nanoparticle Synthesis cluster_stabilization Stabilization Strategies cluster_characterization Characterization cluster_application Application synthesis This compound Nanoparticle Synthesis electrostatic Electrostatic Stabilization (pH Adjustment) synthesis->electrostatic Control pH steric Steric Stabilization (Capping Agent Addition) synthesis->steric Add Stabilizer dls DLS (Size & Aggregation) electrostatic->dls steric->dls tem TEM/SEM (Morphology) dls->tem zeta Zeta Potential (Surface Charge) tem->zeta application Stable Nanoparticle Suspension for Drug Delivery/Research zeta->application Optimized Formulation

Caption: Experimental workflow for minimizing this compound nanoparticle agglomeration.

stabilization_mechanisms cluster_unstable Unstable Nanoparticles cluster_electrostatic Electrostatic Stabilization cluster_steric Steric Stabilization unstable1 FePO₄ unstable2 FePO₄ unstable1->unstable2 Agglomeration (van der Waals forces) electro1 + FePO₄ + electro2 + FePO₄ + electro1->electro2 Repulsion steric1 Polymer-Coated FePO₄ steric2 Polymer-Coated FePO₄ steric1->steric2 Steric Hindrance

Caption: Mechanisms for preventing nanoparticle agglomeration.

References

Technical Support Center: Troubleshooting XRD Peak Broadening in Ferric Phosphate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center for researchers, scientists, and drug development professionals working with ferric phosphate (FePO₄). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during X-ray diffraction (XRD) analysis, with a specific focus on peak broadening.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of peak broadening in my this compound XRD pattern?

Peak broadening in the XRD pattern of this compound is typically attributed to three main factors:

  • Crystallite Size: Smaller crystallite sizes lead to broader diffraction peaks. This is a fundamental effect described by the Scherrer equation, where the peak width is inversely proportional to the size of the coherently scattering domains. For this compound, amorphous or poorly crystalline phases, often synthesized at lower temperatures, will exhibit very broad peaks.[1][2][3]

  • Microstrain: Non-uniform lattice strain, arising from defects such as dislocations and point defects within the crystal lattice, can cause significant peak broadening.[4] Synthesis methods that introduce stress, or rapid crystallization, can increase microstrain.

  • Instrumental Broadening: The diffractometer itself contributes to the observed peak width due to factors like the X-ray source, instrument geometry, and detector resolution. This contribution is independent of the sample and needs to be determined and corrected for accurate analysis of sample-dependent broadening.[5]

Q2: How does the synthesis method for this compound affect XRD peak broadening?

The choice of synthesis method has a profound impact on the crystallinity and, consequently, the XRD peak shape of this compound.

  • Co-precipitation: This method can produce amorphous or nanocrystalline this compound, especially at room temperature, resulting in broad peaks. Subsequent calcination is often required to improve crystallinity.

  • Hydrothermal Synthesis: This technique allows for better control over particle size and morphology, often yielding more crystalline materials directly from the synthesis. However, parameters like temperature, time, and pH are critical in controlling the final product's characteristics.

  • Solid-State Reaction: This high-temperature method generally produces highly crystalline this compound with sharp XRD peaks. However, it can sometimes lead to larger, less uniform particles.

Q3: What is the influence of pH and calcination temperature on the XRD pattern?

Both pH and calcination temperature are critical parameters that control the crystallite size and microstrain of this compound.

  • pH: The pH of the reaction medium during synthesis significantly influences the particle size and crystallinity of the resulting this compound. Generally, controlling the pH can help achieve a more uniform particle size distribution. For instance, in the co-precipitation method, adjusting the pH is a key step to control the precipitation process and the properties of the resulting material.

  • Calcination Temperature: Calcination is a common post-synthesis step to improve the crystallinity of this compound. As the calcination temperature increases, the crystallite size generally increases, leading to sharper XRD peaks. However, excessively high temperatures can lead to particle sintering and the formation of impurity phases, such as iron(III) pyrophosphate (Fe₄(P₂O₇)₃), which will introduce new peaks into the XRD pattern.

Troubleshooting Guides

Issue 1: My XRD peaks are excessively broad, suggesting an amorphous or poorly crystalline material.

G

Possible Causes and Solutions:

  • Amorphous or Nanocrystalline Material:

    • Low Synthesis Temperature/Time: If using a hydrothermal or solvothermal method, the reaction temperature or time may be insufficient for crystal growth.

      • Solution: Increase the reaction temperature and/or duration.

    • Inappropriate pH: The pH during precipitation methods is crucial for forming crystalline phases.

      • Solution: Carefully control and optimize the pH of the precursor solution.

    • Lack of Post-Synthesis Treatment: Many synthesis routes, particularly co-precipitation, initially form amorphous or hydrated this compound.

      • Solution: Implement a calcination step after synthesis. A typical starting point is 400-700 °C in air. Monitor the phase evolution with XRD at different temperatures.

  • Instrumental Issues:

    • Misalignment: A poorly aligned instrument can lead to significant peak broadening.

      • Solution: Verify the instrument's alignment using a standard reference material like LaB₆ or silicon.

Issue 2: My XRD peaks are asymmetric.

G

Possible Causes and Solutions:

  • Instrumental Effects:

    • Axial Divergence: This is a common instrumental artifact, especially at low 2θ angles, that causes peaks to be asymmetrically broadened towards lower angles.

      • Solution: Use of Soller slits in the incident and diffracted beam paths can minimize this effect. Many modern XRD software packages also have algorithms to correct for this asymmetry during data analysis.

  • Sample-Related Effects:

    • Strain Gradient: A non-uniform distribution of strain within the crystallites can lead to peak asymmetry.

      • Solution: Annealing the sample at an appropriate temperature can help to relieve strain and improve peak symmetry.

    • Compositional Gradient: If there is a variation in the composition within the sample, for example, due to incomplete reaction or doping, it can result in a distribution of lattice parameters and asymmetric peaks.

      • Solution: Optimize the synthesis process to ensure complete and homogeneous reaction. This may involve adjusting precursor concentrations, reaction time, or mixing efficiency.

    • Overlapping Peaks: Two or more closely spaced diffraction peaks can appear as a single asymmetric peak.

      • Solution: Perform a high-resolution scan with a smaller step size. Use peak fitting software to deconvolute the overlapping peaks.

Issue 3: I observe satellite peaks in my XRD pattern.

Possible Causes and Solutions:

  • Superlattice Structures or Periodic Defects: While less common in simple this compound, the presence of a superlattice or a periodic arrangement of defects can give rise to satellite peaks.

    • Solution: This is an intrinsic property of the material's crystal structure. Advanced crystallographic analysis would be required to model and understand the superlattice.

  • Thin Film Interference: If the sample is a thin film, interference between X-rays diffracted from the top and bottom surfaces can produce thickness fringes, which appear as satellite peaks around the main Bragg peak.

    • Solution: The spacing of these fringes can be used to calculate the film thickness. This is a characteristic of the sample's morphology and not necessarily a problem to be "fixed."

  • Compositional Modulation: In some cases, a periodic variation in composition can lead to satellite peaks.

    • Solution: This points towards a non-homogeneous sample. Review and optimize the synthesis protocol to achieve a more uniform composition.

Data Presentation

The following tables summarize the impact of synthesis conditions on the crystallite size and microstrain of iron-based phosphate and oxide materials, providing a reference for expected values.

Table 1: Effect of Calcination Temperature on Crystallite Size and Microstrain of Iron-Based Oxides

MaterialCalcination Temperature (°C)Crystallite Size (nm)Microstrain (ε) x 10⁻³Reference
CuFe₂O₄800~8.0-
CuFe₂O₄900--
CuFe₂O₄1000~11.8-
CoFe₂O₄400--
CoFe₂O₄600~10-
CoFe₂O₄800~27-
CoFe₂O₄1000--
FeMnO₃700~20~2.5
FeMnO₃900~30~1.5
FeMnO₃1100~45~1.0

Table 2: Effect of pH on Crystallite Size of Nanoparticles

MaterialSynthesis pHCrystallite Size (nm)Reference
Y₂O₃:Eu³⁺5~15-25 (depending on annealing)
Y₂O₃:Eu³⁺8~20-35 (depending on annealing)
Ferrihydrite-1.6 - 4.4

Experimental Protocols

Protocol 1: Co-precipitation Synthesis of this compound (FePO₄)

This protocol is adapted from a method for synthesizing FePO₄ precursors for LiFePO₄ batteries.

Materials:

  • Ferric nitrate nonahydrate (Fe(NO₃)₃·9H₂O)

  • Phosphoric acid (H₃PO₄, 85%)

  • Ammonium hydroxide (NH₄OH)

  • Deionized water

Procedure:

  • Prepare a 1 M solution of Fe(NO₃)₃ and H₃PO₄ in deionized water.

  • Prepare a 3 M aqueous solution of NH₄OH.

  • In a continuous stirring tank reactor (CSTR) maintained at 60 °C with a stirring speed of 900 RPM, slowly add the iron/phosphate solution and the ammonium hydroxide solution at a controlled rate (e.g., 0.08 L/h).

  • Maintain the pH of the solution at 1.5 by adjusting the addition rate of the NH₄OH solution.

  • Continue the reaction for the desired duration (e.g., 3-10 hours). A pale-yellow precipitate will form.

  • Collect the precipitate by filtration.

  • Wash the precipitate several times with deionized water to remove any unreacted precursors and byproducts.

  • Dry the resulting FePO₄·xH₂O powder in an oven at 80-100 °C for 12 hours.

  • For anhydrous and more crystalline FePO₄, calcine the dried powder in air at a desired temperature (e.g., 600 °C) for 3-5 hours.

Protocol 2: Hydrothermal Synthesis of this compound (FePO₄)

This protocol is a general procedure based on common hydrothermal methods for synthesizing crystalline FePO₄.

Materials:

  • Ferric chloride (FeCl₃)

  • Potassium dihydrogen phosphate (KH₂PO₄)

  • Polyvinylpyrrolidone (PVP) (optional, as a surfactant)

  • Ethanol

  • Deionized water

Procedure:

  • Dissolve FeCl₃, KH₂PO₄, and optionally PVP in a 50 wt% ethanol-water solution. A typical molar ratio of FeCl₃ to KH₂PO₄ is varied to control morphology (e.g., 1:3, 2:3, 3:3).

  • Stir the solution at room temperature for 3 hours to ensure complete dissolution and mixing.

  • Transfer the solution to a Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it to 170 °C for 12 hours.

  • Allow the autoclave to cool down to room temperature naturally.

  • Collect the resulting precipitate by centrifugation.

  • Wash the product with deionized water several times to remove any residual reactants.

  • Dry the sample at 60 °C for 10 hours.

  • To enhance crystallinity, calcine the dried powder at 500 °C for 3 hours.

Visualization of Concepts

G

References

Technical Support Center: Stabilizing Ferric Phosphate Suspensions for Coating Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for stabilizing ferric phosphate suspensions used in coating applications.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the formulation and application of this compound coatings.

Issue 1: Rapid Settling or Hard Caking of the this compound Suspension

  • Question: My this compound suspension is settling too quickly, and the sediment is forming a hard cake that is difficult to redisperse. What are the potential causes and solutions?

  • Answer: Rapid settling and hard cake formation are typically due to insufficient stabilization of the this compound particles. The primary causes are inadequate electrostatic or steric repulsion between particles and low suspension viscosity.

    Possible Causes & Solutions:

CauseRecommended Action
Inadequate Dispersant Concentration Increase the concentration of the anionic dispersant (e.g., sodium polyacrylate). An insufficient amount will not provide enough negative charge to keep particles repelled from each other.
Incorrect Dispersant Type Ensure the chosen dispersant is suitable for inorganic pigments. Low molecular weight polyacrylates are often effective for inorganic particles like this compound in aqueous systems.[1]
Low Suspension Viscosity Incorporate a rheology modifier to increase the low-shear viscosity of the suspension. This will slow down the sedimentation rate as described by Stokes' Law.[2][3]
Ineffective pH Range Adjust the pH of the suspension. The surface charge of this compound particles and the effectiveness of many dispersants are pH-dependent. The optimal pH should be determined experimentally to maximize zeta potential.
High Particle Size/Broad Distribution If possible, reduce the particle size of the this compound. Larger particles settle faster. A broad particle size distribution can lead to more compact sediment.[4]

G start Problem: Rapid Settling / Hard Caking check_dispersant Step 1: Verify Dispersant - Correct type for inorganic pigments? - Optimal concentration? start->check_dispersant check_rheology Step 2: Evaluate Rheology - Is low-shear viscosity sufficient? check_dispersant->check_rheology Yes solution_dispersant Solution: Adjust dispersant type/concentration. check_dispersant->solution_dispersant No check_ph Step 3: Measure pH - Is it in the optimal range for stability? check_rheology->check_ph Yes solution_rheology Solution: Add or increase rheology modifier. check_rheology->solution_rheology No check_particle_size Step 4: Analyze Particle Size - Are particles too large or distribution too broad? check_ph->check_particle_size Yes solution_ph Solution: Adjust pH to maximize zeta potential. check_ph->solution_ph No solution_particle_size Solution: Consider milling or using finer grade of this compound. check_particle_size->solution_particle_size No

Caption: The dual mechanism of suspension stabilization using dispersants and rheology modifiers.

Quantitative Data Summary

The following tables provide illustrative data on how different additives can affect the stability of an inorganic suspension like this compound. The exact values will vary depending on the specific grade of this compound, particle size, and other formulation components.

Table 1: Effect of Dispersant (Sodium Polyacrylate) Concentration on Zeta Potential

Dispersant Conc. (% w/w)Zeta Potential (mV)Observation
0.0-10.5Unstable, rapid flocculation
0.2-25.8Moderately stable
0.5-35.2Good stability
1.0-42.1Excellent stability
2.0-43.5Plateauing effect

Table 2: Effect of Rheology Modifier on Suspension Viscosity and Settling

Rheology Modifier Conc. (% w/w)Low-Shear Viscosity (cP)Sedimentation after 24h (%)
0.05045
0.150015
0.215005
0.43500<1

Experimental Protocols

Protocol 1: Measurement of Sedimentation Rate

  • Preparation: Prepare 100 mL of the this compound suspension.

  • Homogenization: Vigorously shake the suspension to ensure uniform distribution of particles.

  • Measurement: Immediately pour the suspension into a 100 mL graduated cylinder and start a timer.

  • Data Collection: Record the volume of the sediment at regular time intervals (e.g., every 10 minutes for the first hour, then hourly) until the sediment volume becomes constant.

  • Analysis: Plot the sediment volume versus time. The initial slope of the line represents the sedimentation rate. A flatter slope indicates a more stable suspension.

Protocol 2: Zeta Potential Analysis

  • Sample Preparation: Dilute a small amount of the this compound suspension in a suitable medium (typically deionized water or a solution of known ionic strength) to an appropriate concentration for the instrument. Proper dilution is crucial to avoid multiple scattering effects.

  • pH Adjustment: If investigating the effect of pH, adjust the pH of the diluted sample using dilute acid or base.

  • Instrumentation: Introduce the sample into the measurement cell of the zeta potential analyzer (e.g., a laser Doppler electrophoresis system).

  • Measurement: Apply an electric field and measure the velocity of the particles (electrophoretic mobility). The instrument's software will calculate the zeta potential from this measurement.

  • Replication: Perform at least three measurements per sample and report the average value.

Experimental Workflow for Optimizing Suspension Stability

G start Start: Unstable Suspension prep_dispersant_series 1. Prepare suspensions with varying dispersant concentrations start->prep_dispersant_series measure_zeta 2. Measure Zeta Potential for each prep_dispersant_series->measure_zeta select_dispersant_conc 3. Select concentration with most negative Zeta Potential (e.g., < -30mV) measure_zeta->select_dispersant_conc prep_rheology_series 4. Using optimal dispersant conc., prepare suspensions with varying rheology modifier concentrations select_dispersant_conc->prep_rheology_series measure_sedimentation 5. Measure Sedimentation Rate for each prep_rheology_series->measure_sedimentation select_rheology_conc 6. Select concentration with lowest sedimentation rate measure_sedimentation->select_rheology_conc final_formulation Optimized Stable Suspension select_rheology_conc->final_formulation

Caption: A systematic workflow for optimizing the stability of this compound suspensions.

References

Technical Support Center: Ferric Phosphate Precipitation Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals studying the effect of pH on ferric phosphate precipitation kinetics.

Troubleshooting Guides

This section addresses common issues encountered during this compound precipitation experiments, with a focus on problems arising from pH fluctuations.

Issue 1: Inconsistent or No Precipitate Formation

  • Symptom: No visible precipitate forms, or the amount of precipitate is inconsistent between experiments despite identical setups.

  • Possible Cause: The pH of the solution may be too low, keeping this compound soluble. Ferric salts are significantly more soluble in acidic conditions.[1]

  • Troubleshooting Steps:

    • Verify pH: Use a calibrated pH meter to confirm the pH of your reaction mixture. For this compound precipitation to occur, the pH generally needs to be above 2-3.

    • Adjust pH: If the pH is too low, carefully add a base (e.g., NaOH) dropwise while monitoring the pH to reach the desired level.

    • Check Reagent Concentration: Ensure that the concentrations of ferric and phosphate ions are sufficient to exceed the solubility product at the target pH.

Issue 2: Precipitate is a Mix of this compound and Ferric Hydroxide

  • Symptom: The precipitate has a reddish-brown tint instead of the expected yellowish-white color of pure this compound, suggesting the presence of ferric hydroxide.

  • Possible Cause: The pH of the solution is in a range that allows for the co-precipitation of both this compound and ferric hydroxide. Pure this compound typically precipitates at a pH below 3.5.[2] Between pH 3.5 and 4.5, a mixture of this compound and ferric hydroxide will form.[2] Above pH 4.5, ferric hydroxide becomes the predominant precipitate.[2]

  • Troubleshooting Steps:

    • Precise pH Control: Maintain a stable and accurate pH throughout the experiment using a reliable buffer system or a pH controller.

    • Lower the pH: If your protocol allows, conduct the precipitation at a pH below 3.5 to favor the formation of pure this compound.[2]

    • Characterize Precipitate: Use analytical techniques such as X-ray Diffraction (XRD) or Raman Spectroscopy to identify the composition of your precipitate.

Issue 3: Poor Settling and Filtration of Precipitate

  • Symptom: The formed precipitate consists of very fine particles that remain suspended and are difficult to separate from the solution by centrifugation or filtration.

  • Possible Cause: The pH can influence the particle size and morphology of the precipitate. At certain pH values, the particles may be too small to settle effectively. For instance, ideal spherical this compound particles have been obtained at a pH of 3.

  • Troubleshooting Steps:

    • Optimize pH: Experiment with slight variations in pH to see if it improves the particle size and settling characteristics.

    • Increase Ionic Strength: Increasing the ionic strength of the solution can sometimes promote flocculation and improve settling.

    • Aging the Precipitate: Allowing the precipitate to age in the mother liquor, sometimes with gentle agitation, can lead to larger, more easily filterable particles.

Frequently Asked Questions (FAQs)

Q1: At what pH should I conduct my this compound precipitation experiment?

A1: The optimal pH depends on the desired composition of your precipitate.

  • For pure this compound (FePO₄) , it is recommended to maintain a pH below 3.5 .

  • If a mixture of this compound and ferric hydroxide is acceptable, a pH range of 3.5 to 4.5 can be used.

  • To precipitate ferric hydroxide (Fe(OH)₃) while removing phosphate through adsorption, a pH above 4.5 is suitable.

Q2: How does pH affect the kinetics of this compound precipitation?

A2: The rate of precipitation is highly dependent on pH. Generally, the rate of phosphate removal through adsorption onto hydrous ferric oxides, a process related to precipitation, decreases with increasing pH in the range of 6.0 to 8.0. However, the overall precipitation process is complex and also involves the kinetics of ferric hydroxide formation at higher pH values.

Q3: Why is my this compound precipitating in my stock solution?

A3: this compound is highly insoluble. If your stock solution contains both ferric ions and phosphate ions, precipitation is likely to occur, especially if the pH is not acidic. To maintain the solubility of ferric salts in stock solutions, the pH should be kept low (e.g., < 4.0).

Q4: What is the best way to monitor the progress of the precipitation reaction?

A4: The progress of the reaction can be monitored by taking samples at regular intervals and measuring the concentration of dissolved phosphate and/or ferric ions remaining in the supernatant after centrifugation or filtration. Common analytical methods include colorimetric assays (e.g., Molybdenum Blue method for phosphate) and Inductively Coupled Plasma (ICP) spectroscopy for iron.

Data Presentation

Table 1: Effect of pH on Precipitate Composition

pH RangePredominant Precipitate SpeciesReference
< 3.5Pure this compound (FePO₄)
3.5 - 4.5Mixture of this compound (FePO₄) and Ferric Hydroxide (Fe(OH)₃)
> 4.5Pure Ferric Hydroxide (Fe(OH)₃)

Table 2: Influence of pH on Phosphate Adsorption/Precipitation Kinetics

pHAdsorption Rate Constant (mM⁻¹ min⁻¹)Reaction Rate Constant (ppb⁻¹ min⁻¹)Reference
6.00.0680–0.274-
7.0--
7.0 - 8.0-0.0013
8.0--

Note: The adsorption rate constants are for phosphate on preformed hydrous ferric oxides and serve as an indicator of the initial reaction rate. The reaction rate constant is for the overall this compound precipitation process.

Table 3: Effect of pH on this compound Particle Morphology

pHParticle MorphologyReference
2-
3Ideal spherical particles

Experimental Protocols

Protocol: Kinetic Study of this compound Precipitation at Various pH Values

This protocol outlines a general procedure for investigating the effect of pH on the kinetics of this compound precipitation.

1. Materials and Reagents:

  • Ferric chloride (FeCl₃) or ferric nitrate (Fe(NO₃)₃) stock solution (e.g., 0.1 M)

  • Potassium phosphate (KH₂PO₄ or K₂HPO₄) stock solution (e.g., 0.1 M)

  • pH adjustment solutions: 0.1 M HCl and 0.1 M NaOH

  • Buffer solutions for desired pH range (e.g., citrate for acidic pH, phosphate for neutral pH)

  • Deionized water

  • Reaction vessel (e.g., jacketed glass reactor with temperature control)

  • Magnetic stirrer

  • Calibrated pH meter and electrode

  • Syringes and syringe filters (e.g., 0.22 µm)

  • Spectrophotometer or ICP spectrometer

2. Experimental Setup:

  • Set up the reaction vessel on a magnetic stirrer and connect it to a temperature-controlled water bath to maintain a constant temperature.

  • Immerse the calibrated pH electrode in the reaction vessel.

3. Procedure:

  • Add a known volume of deionized water and buffer to the reaction vessel.

  • Adjust the pH of the solution to the desired value using HCl or NaOH.

  • Add the phosphate stock solution to the vessel and allow the solution to equilibrate.

  • Initiate the reaction by adding the ferric stock solution to the vessel. Start a timer immediately.

  • At regular time intervals (e.g., 1, 2, 5, 10, 20, 30, 60 minutes), withdraw a sample from the reaction mixture using a syringe.

  • Immediately filter the sample through a 0.22 µm syringe filter to remove the precipitate.

  • Analyze the filtrate for the concentration of dissolved phosphate and/or iron.

  • Repeat the experiment for different pH values.

4. Data Analysis:

  • Plot the concentration of dissolved phosphate or iron as a function of time for each pH value.

  • Determine the initial precipitation rate from the slope of the initial linear portion of the concentration vs. time curve.

  • Fit the data to appropriate kinetic models (e.g., first-order, second-order) to determine the rate constants.

Visualizations

Precipitation_Pathways cluster_conditions Solution pH cluster_products Precipitate Composition pH_low < 3.5 FePO4 Pure this compound (FePO₄) pH_low->FePO4 Favors pH_mid 3.5 - 4.5 Mixture Mixture of FePO₄ and Fe(OH)₃ pH_mid->Mixture Results in pH_high > 4.5 FeOH3 Pure Ferric Hydroxide (Fe(OH)₃) pH_high->FeOH3 Leads to

Caption: pH-dependent precipitation pathways of this compound.

Experimental_Workflow prep 1. Prepare Reagents (Ferric and Phosphate solutions) setup 2. Set up Reaction Vessel (Temperature and pH control) prep->setup equilibrate 3. Add Phosphate and Equilibrate at Target pH setup->equilibrate initiate 4. Initiate Reaction (Add Ferric solution) equilibrate->initiate sample 5. Sample at Time Intervals initiate->sample analyze 6. Filter and Analyze Supernatant (Phosphate/Iron concentration) sample->analyze data 7. Plot Kinetics and Determine Rate Constants analyze->data

Caption: Experimental workflow for studying precipitation kinetics.

Troubleshooting_Tree start Precipitation Issue? q1 Inconsistent/No Precipitate? start->q1 q2 Incorrect Precipitate Color? start->q2 q3 Poor Settling? start->q3 a1 Verify and Adjust pH (>3) Check Reagent Concentrations q1->a1 a2 Control pH Precisely (<3.5 for pure FePO₄) Characterize Precipitate q2->a2 a3 Optimize pH for Particle Size Increase Ionic Strength Age the Precipitate q3->a3

Caption: Troubleshooting decision tree for this compound precipitation.

References

Validation & Comparative

Ferric Phosphate vs. Ferric Citrate for Iron Supplementation: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

<

This guide provides an objective, data-driven comparison of ferric phosphate and ferric citrate for iron supplementation, tailored for researchers, scientists, and drug development professionals. It focuses on the physicochemical properties, bioavailability, efficacy, and mechanisms of absorption of these two ferric iron compounds.

Physicochemical Properties

The fundamental differences in the physical and chemical properties of this compound and ferric citrate are critical determinants of their respective bioavailabilities. This compound is notably insoluble in water, a characteristic that severely limits its absorption in the gastrointestinal tract.[1][2][3][4] In contrast, ferric citrate is soluble, which allows for better interaction with the absorptive pathways in the intestine.

PropertyThis compoundFerric Citrate
Chemical Formula FePO₄FeC₆H₅O₇
Molar Mass 150.82 g/mol [4]244.94 g/mol
Appearance Yellowish-white solidReddish-brown or light brown powder
Water Solubility InsolubleSoluble

Comparative Bioavailability and Efficacy

Bioavailability is the most critical factor for an iron supplement's effectiveness. Experimental data from both animal and human studies consistently demonstrate that ferric citrate has significantly higher bioavailability than this compound.

Animal Studies: Hemoglobin Repletion Assays

The hemoglobin repletion assay in anemic rats is a standard method for determining the relative biological value (RBV) of iron sources, with ferrous sulfate (FeSO₄) typically used as the reference standard (RBV = 100%). Studies using this model have shown that this compound is poorly absorbed. The RBV of this compound has been reported to be as low as 25% that of ferrous sulfate. While direct comparative studies with ferric citrate using this specific assay are limited in the search results, the known solubility issues of this compound underpin its poor performance.

Human Clinical Trials

Clinical trials in human subjects confirm the superior efficacy of ferric citrate.

  • Ferric Citrate: Multiple phase 3 clinical trials have demonstrated the efficacy of ferric citrate in treating iron deficiency anemia, particularly in patients with chronic kidney disease (CKD). In one such study, 52% of patients receiving ferric citrate achieved at least a 1 g/dL increase in hemoglobin over a 16-week period, compared to only 19% of patients who received a placebo. Ferric citrate treatment also leads to significant increases in serum ferritin and transferrin saturation (TSAT), confirming its effective absorption and utilization.

  • This compound: The bioavailability of this compound in humans is known to be low. Its poor solubility is the primary limiting factor. While reducing the particle size to the nano-scale can improve its dissolution and subsequent absorption, standard forms of this compound are not considered effective for treating iron deficiency.

The table below summarizes the outcomes from clinical trials involving ferric citrate in patients with CKD.

ParameterFerric Citrate GroupPlacebo/Control GroupReference
Hemoglobin Increase (≥1.0 g/dL) 52.1% of patients19.1% of patients
Mean Hemoglobin Change +0.75 g/dL-0.08 g/dL
Mean Ferritin Change +162.5 ng/mL-7.7 ng/mL
Mean TSAT Change +17.8%-0.6%

Mechanism of Intestinal Iron Absorption

The absorption of non-heme iron, which includes both this compound and ferric citrate, occurs primarily in the duodenum. The process is tightly regulated and requires the iron to be in its ferrous (Fe²⁺) state for transport into the intestinal cells.

Iron_Absorption cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte Brush Border cluster_cell Inside Enterocyte FeP This compound (Fe³⁺) (Insoluble) DcytB Dcytb (Ferric Reductase) FeP->DcytB Limited Dissolution FeC Ferric Citrate (Fe³⁺) (Soluble) FeC->DcytB Dissolution Fe2 Ferrous Iron (Fe²⁺) DMT1 DMT1 (Transporter) Fe2->DMT1 Transport DcytB->Fe2 Reduction Cell_Fe2 Fe²⁺ Pool DMT1->Cell_Fe2

Figure 1. Simplified workflow of non-heme iron absorption.

Experimental Protocol: Key Steps in Iron Absorption

  • Solubilization: In the acidic environment of the stomach, some ferric iron can be solubilized. However, the inherent insolubility of this compound significantly hinders this step. Ferric citrate's solubility gives it a distinct advantage.

  • Reduction: Before absorption, ferric iron (Fe³⁺) must be reduced to ferrous iron (Fe²⁺). This conversion is primarily carried out by a ferric reductase enzyme called duodenal cytochrome B (Dcytb) located on the surface of duodenal enterocytes.

  • Transport: The resulting ferrous iron (Fe²⁺) is then transported into the enterocyte by the Divalent Metal Transporter 1 (DMT1).

  • Cellular Fate: Once inside the cell, iron can either be stored as ferritin or exported into the bloodstream via the protein ferroportin.

The poor solubility of this compound means that very little Fe³⁺ is available at the enterocyte surface to be reduced by Dcytb, thus creating a significant bottleneck for its absorption.

Safety and Tolerability

Both compounds are generally considered safe, but their side effect profiles differ, largely due to their differing absorption rates.

  • Ferric Citrate: The most common side effects are gastrointestinal and include stool discoloration, diarrhea, and constipation. These are generally mild to moderate.

  • This compound: Due to its low solubility and minimal absorption, it is often associated with fewer gastrointestinal side effects. However, this tolerability comes at the cost of efficacy.

Conclusion for Drug Development

The experimental evidence overwhelmingly supports ferric citrate over this compound for iron supplementation.

  • Efficacy: Ferric citrate has demonstrated clinical efficacy in raising hemoglobin and replenishing iron stores, whereas this compound is largely ineffective due to its poor bioavailability.

  • Mechanism: The superior performance of ferric citrate is directly attributable to its higher solubility, which allows for the necessary reduction of Fe³⁺ to Fe²⁺ and subsequent transport into intestinal cells. This compound's insolubility is a fundamental barrier to its absorption.

For researchers and professionals in drug development, ferric citrate represents a viable and effective form of ferric iron for supplementation. Future research and development efforts should focus on optimizing formulations of soluble ferric compounds like ferric citrate to enhance bioavailability and improve patient tolerability, rather than pursuing poorly soluble compounds like this compound.

References

The Influence of FePO₄ Precursor Characteristics on the Electrochemical Performance of LiFePO₄ Cathode Materials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The electrochemical properties of lithium iron phosphate (LiFePO₄), a prominent cathode material for lithium-ion batteries, are significantly influenced by the characteristics of the iron (III) phosphate (FePO₄) precursor used in its synthesis. The crystallinity, morphology, and hydration state of the FePO₄ precursor play a crucial role in determining the final performance of the LiFePO₄/C composite, including its specific capacity, rate capability, and cycling stability. This guide provides a comparative analysis of LiFePO₄ synthesized from various FePO₄ precursors, supported by experimental data, to assist researchers in selecting and developing optimal synthesis strategies.

Comparative Electrochemical Performance

The electrochemical performance of LiFePO₄/C composites derived from different FePO₄ precursors is summarized below. The data highlights the impact of precursor properties on key performance metrics.

FePO₄ Precursor TypeLiFePO₄/C Discharge Capacity (0.1C, mAh/g)LiFePO₄/C Discharge Capacity (1C, mAh/g)Cycling PerformanceReference
Monoclinic FePO₄155.9141.8-[1]
Amorphous FePO₄---[1]
Hydrated FePO₄·2H₂O (from FeSO₄·7H₂O, 1 M)154.4-99.7% capacity retention after 30 cycles[2]
Anhydrous FePO₄-106.3 (at 10C)99.2% capacity retention after 200 cycles at 1C[2]
Nano-flake FePO₄ (Hydrothermal)158.24 (at 0.2C)--[3]
FePO₄·2H₂O (from Fe₂O₃)---
FePO₄ (from α-Fe₂O₃)--Good electrochemical properties
FePO₄ (from Fe₃O₄)--Good electrochemical properties
FePO₄ (from NH₄FePO₄)--Unsatisfactory electrochemical performance
FePO₄·2H₂O (from electroflocculation)162.8 (at 0.2C)134.785.5% capacity retention after 300 cycles at 1C
Monoclinic FePO₄·2H₂O nanoplates-120 (at 10C)Excellent high-rate performance and long-term cyclability
Amorphous FePO₄--Promising for 3V lithium-ion batteries
Monoclinic FePO₄-115.8 (at 5C)94% capacity retention over 300 cycles at 1C
Trigonal FePO₄---

Experimental Protocols

Detailed experimental methodologies are crucial for reproducing and building upon existing research. The following sections outline the synthesis of various FePO₄ precursors and their subsequent conversion to LiFePO₄/C composites.

Synthesis of FePO₄ Precursors

1. Interface Synthesis of Amorphous and Monoclinic FePO₄

  • Raw Materials: FeSO₄, H₃PO₄, and ethanol.

  • Procedure: An aqueous solution of FeSO₄ and H₃PO₄ is mixed. Ethanol is then added under vigorous stirring. The resulting slurry is maintained at a specific temperature (30 °C for amorphous, 80 °C for monoclinic) for 5 hours. The product is then filtered, washed, and dried.

2. Synthesis of FePO₄·2H₂O via Liquid Phase Method

  • Raw Materials: NH₄H₂PO₄, FeSO₄·7H₂O, and H₂O₂ (oxidant).

  • Procedure: FePO₄·2H₂O is prepared by a liquid-phase reaction in air. The concentration of the solution can be varied to optimize the precursor properties.

3. Synthesis of FePO₄·2H₂O from Fe₂O₃

  • Raw Materials: Fe₂O₃ powder and H₃PO₄ solution.

  • Procedure: Fe₂O₃ powder and H₃PO₄ solution (molar ratio of Fe/P = 1:1.05) are mixed in deionized water and subjected to ultrasonic dispersion for 30 minutes.

4. Synthesis of Nano-flake FePO₄ via Hydrothermal and Chemical Precipitation Methods

  • Raw Materials: Fe₂O₃ and H₃PO₄.

  • Procedure: Nano-flake FePO₄ precursors are produced using either hydrothermal or chemical precipitation methods to generate precursors with varying sizes, dispersions, and morphologies.

5. Synthesis of FePO₄·2H₂O via Electroflocculation

  • Raw Materials: Low-cost iron fillers.

  • Procedure: Microspherical FePO₄·2H₂O precursors with secondary nanostructures are synthesized by the electroflocculation of iron fillers in a hot solution. The morphology is controlled by adjusting the pH during co-precipitation.

Synthesis of LiFePO₄/C Composites

1. Solid-State Reaction

  • Precursors: Various iron sources (α-Fe₂O₃, Fe₃O₄, FePO₄, NH₄FePO₄), a lithium source (e.g., Li₂CO₃ or LiH₂PO₄), and a carbon source (e.g., sucrose).

  • Procedure: The precursors are mixed by ball milling. The mixture is then pre-sintered, reground, and finally sintered at a high temperature (e.g., 600-800 °C) under an inert atmosphere (N₂).

2. High-Temperature Sintering

  • Precursors: FePO₄·2H₂O, Li₂CO₃, and glucose (carbon source).

  • Procedure: Stoichiometric amounts of the precursors are mixed in a water-dissolved glucose solution and subjected to ultrasonic dispersion. The slurry is dried, and the mixture is sintered at 650 °C for 10 hours under argon flow.

Visualizing the Synthesis and Performance Relationships

The following diagrams illustrate the experimental workflows and the conceptual relationships between precursor properties and the final electrochemical performance of LiFePO₄.

G cluster_precursor FePO₄ Precursor Synthesis cluster_lifepo4 LiFePO₄/C Synthesis cluster_performance Electrochemical Performance Raw_Materials Raw Materials (e.g., FeSO₄, Fe₂O₃, H₃PO₄) Synthesis_Method Synthesis Method (e.g., Hydrothermal, Co-precipitation) Raw_Materials->Synthesis_Method Precursor_Properties Precursor Properties (Crystallinity, Morphology, Hydration) Synthesis_Method->Precursor_Properties Mixing Mixing & Milling Precursor_Properties->Mixing Li_Source Lithium Source (Li₂CO₃) Li_Source->Mixing C_Source Carbon Source (Glucose) C_Source->Mixing Sintering High-Temperature Sintering Mixing->Sintering LFP_Product LiFePO₄/C Composite Sintering->LFP_Product Performance_Metrics Performance Metrics (Capacity, Rate Capability, Cycling) LFP_Product->Performance_Metrics

Caption: Experimental workflow for LiFePO₄/C synthesis.

G cluster_precursor FePO₄ Precursor Characteristics cluster_performance LiFePO₄ Electrochemical Performance Crystallinity Crystallinity (Amorphous vs. Crystalline) Performance Enhanced Performance - Higher Specific Capacity - Improved Rate Capability - Better Cycling Stability Crystallinity->Performance influences Morphology Morphology (Nanoplates, Nanosheets, Spherical) Morphology->Performance impacts Hydration Hydration State (Hydrated vs. Anhydrous) Hydration->Performance affects

Caption: Precursor properties impacting LiFePO₄ performance.

Key Insights and Conclusion

The choice of FePO₄ precursor has a profound impact on the electrochemical performance of the resulting LiFePO₄ cathode material.

  • Crystallinity: LiFePO₄ synthesized from monoclinic FePO₄ has been shown to exhibit excellent discharge capacities at both low and high rates. Amorphous FePO₄ precursors are also promising, particularly for achieving high theoretical capacity. The use of anhydrous FePO₄ can lead to high discharge capacity and stable cycling performance.

  • Morphology: The morphology of the FePO₄ precursor directly influences the morphology and particle size of the final LiFePO₄/C composite. Nano-structured precursors, such as nanoplates and nanosheets, can lead to superior high-rate performance and long-term cyclability. A uniform and well-dispersed precursor morphology is desirable for achieving consistent and high-performing cathode materials.

  • Hydration State: Both hydrated (FePO₄·2H₂O) and anhydrous FePO₄ can be effective precursors. However, the dehydration of hydrated precursors during synthesis can sometimes lead to an uneven distribution of the carbon coating, potentially affecting performance.

References

A Comparative Guide to Ferric Phosphate Synthesis Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of ferric phosphate (FePO₄) is a critical precursor step in the manufacturing of various materials, most notably lithium iron phosphate (LiFePO₄) cathodes for lithium-ion batteries. The choice of synthesis method significantly influences the physicochemical properties of the final product, such as purity, particle size, morphology, and crystallinity. These characteristics, in turn, dictate the performance of the end application. This guide provides an objective comparison of the most common methods for this compound synthesis: solid-state reaction, hydrothermal/solvothermal synthesis, and co-precipitation, supported by experimental data and detailed protocols.

Comparison of this compound Synthesis Methods

The selection of an appropriate synthesis method for this compound is a trade-off between various factors including desired particle characteristics, cost, scalability, and environmental impact. The following tables summarize the key quantitative and qualitative differences between the primary synthesis routes.

Table 1: Quantitative Comparison of this compound Synthesis Methods

ParameterSolid-State ReactionHydrothermal/SolvothermalCo-precipitation
Typical Particle Size Micrometer-scale (can be reduced with milling)Nanometer to micrometer-scale (tunable)Nanometer to micrometer-scale (tunable)
Particle Size Distribution BroadNarrowNarrow
Crystallinity High (requires high temperature)High (well-controlled)Amorphous to crystalline (tunable)
Purity Can have impurities from starting materials and grindingHighHigh
Typical Reaction Temperature > 400°C[1][2]150 - 220°C[3][4]Room temperature to 90°C[5]
Typical Reaction Time Several hoursSeveral hours to daysMinutes to several hours
Tap Density of Resulting LiFePO₄ 1.0 - 1.4 g/cm³Generally higher than solid-stateCan be controlled
Initial Discharge Capacity of LiFePO₄/C (0.1C) ~144.48 mAh/g (with mechanochemical activation)~137 mAh/g~132.25 - 143.9 mAh/g

Table 2: Qualitative Comparison of this compound Synthesis Methods

FeatureSolid-State ReactionHydrothermal/SolvothermalCo-precipitation
Process Simplicity Simple and suitable for mass productionMore complex, requires specialized equipment (autoclave)Relatively simple and cost-effective
Control over Morphology LimitedExcellent, can produce various morphologies like spheres and flowersGood, can produce spherical particles
Energy Consumption High due to high calcination temperaturesModerateLow
Scalability ExcellentCan be challenging for large-scale productionExcellent for mass production
Environmental Impact Can generate dust; use of inert atmospheres requiredUse of solvents can be a concernAqueous-based, generally more environmentally friendly
Precursor Requirements Solid precursors (e.g., Fe₂O₃, Li₂CO₃, NH₄H₂PO₄)Soluble salts (e.g., FeCl₃, Fe(NO₃)₃, H₃PO₄)Soluble salts (e.g., Fe(NO₃)₃, H₃PO₄)

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below. These protocols are representative examples and can be adapted based on specific research needs.

Solid-State Reaction Method

The solid-state reaction method is a conventional and straightforward approach for synthesizing this compound, often as a direct precursor to LiFePO₄.

Protocol:

  • Precursor Mixing: Stoichiometric amounts of an iron source (e.g., iron oxalate dihydrate - FeC₂O₄·2H₂O), a lithium source (e.g., lithium carbonate - Li₂CO₃), and a phosphorus source (e.g., ammonium dihydrogen phosphate - NH₄H₂PO₄) are mixed. A carbon source, such as sugar, can be added to act as a reducing agent and for subsequent carbon coating.

  • Milling: The mixture is subjected to ball milling for a specified duration (e.g., 2 hours at 450 rpm) to ensure homogeneity and reduce particle size. In some variations, a diluting agent like ammonium carbonate can be used to prevent particle agglomeration.

  • Calcination: The milled powder is calcined at a high temperature (e.g., 400-900°C) for several hours under an inert atmosphere (e.g., N₂ or Ar) to induce the solid-state reaction and form the final product. The temperature profile is crucial as impurities can form at higher temperatures.

Hydrothermal/Solvothermal Synthesis Method

Hydrothermal and solvothermal methods utilize a solvent (water for hydrothermal, non-aqueous for solvothermal) at elevated temperatures and pressures to crystallize the desired material. These methods offer excellent control over particle size and morphology.

Protocol:

  • Precursor Solution Preparation: An iron salt (e.g., ferric chloride - FeCl₃·6H₂O or ferric nitrate - Fe(NO₃)₃·9H₂O) and a phosphorus source (e.g., phosphoric acid - H₃PO₄ or ammonium dihydrogen phosphate - NH₄H₂PO₄) are dissolved in a suitable solvent, which can be deionized water, a water-glycerin mixture, or another organic solvent.

  • pH Adjustment: The pH of the solution may be adjusted using a base like ammonia to control the precipitation process.

  • Hydrothermal/Solvothermal Reaction: The precursor solution is sealed in an autoclave and heated to a specific temperature (e.g., 150-180°C) for a defined period (e.g., 12 hours).

  • Product Recovery: After the reaction, the autoclave is cooled to room temperature. The resulting precipitate is washed several times with deionized water and/or ethanol to remove any unreacted precursors and byproducts.

  • Drying: The washed product is dried in an oven at a moderate temperature (e.g., 80°C) to obtain the final this compound powder.

Co-precipitation Method

The co-precipitation method involves the simultaneous precipitation of multiple ions from a solution to form a homogeneous solid. It is a cost-effective and scalable method for producing this compound precursors.

Protocol:

  • Solution Preparation: An aqueous solution of an iron salt (e.g., ferric nitrate nonahydrate - Fe(NO₃)₃·9H₂O) and a phosphorus source (e.g., phosphoric acid - H₃PO₄) is prepared.

  • Precipitation: A precipitating agent, often a base like ammonium hydroxide (NH₄OH), is added to the solution to adjust the pH (e.g., to 1.5) and induce the co-precipitation of this compound. The reaction is typically carried out in a stirred tank reactor at a controlled temperature (e.g., 60-90°C).

  • Aging: The precipitate is aged in the solution for a specific duration (e.g., 6-10 hours) to allow for particle growth and stabilization.

  • Washing and Filtration: The precipitate is then filtered and washed multiple times with deionized water until the pH of the filtrate is neutral.

  • Drying: The washed filter cake is dried in an oven (e.g., at 100-120°C) to yield the final this compound product.

Visualized Experimental Workflows

The following diagrams illustrate the generalized workflows for each of the described this compound synthesis methods.

solid_state_synthesis precursors Precursor Mixing (Fe, Li, P sources + Carbon) milling Ball Milling precursors->milling calcination Calcination (Inert Atmosphere) milling->calcination product This compound Product calcination->product

Caption: Workflow for Solid-State Synthesis.

hydrothermal_synthesis solution Precursor Solution (Fe salt + P source in solvent) autoclave Hydrothermal Reaction (Autoclave) solution->autoclave washing Washing & Filtration autoclave->washing drying Drying washing->drying product This compound Product drying->product

Caption: Workflow for Hydrothermal/Solvothermal Synthesis.

coprecipitation_synthesis solution Precursor Solution (Fe salt + P source) precipitation Co-precipitation (pH adjustment) solution->precipitation aging Aging precipitation->aging washing Washing & Filtration aging->washing drying Drying washing->drying product This compound Product drying->product

Caption: Workflow for Co-precipitation Synthesis.

References

A Comparative Guide to Assessing the Purity of Commercial Ferric Phosphate Grades

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of commercial ferric phosphate grades. Understanding the purity of this compound is critical for its application in pharmaceutical formulations, food fortification, and other high-purity use cases. This document outlines key experimental protocols and presents typical comparative data to aid in the selection and quality control of this essential compound.

Comparative Data on this compound Grades

The purity of this compound can vary significantly depending on its intended use. The following tables summarize the typical specifications for different commercial grades. It is important to note that specifications can vary by manufacturer, and a Certificate of Analysis (CoA) should always be consulted for specific lots.[1]

Table 1: General Specifications of this compound Grades

ParameterFood GradePharmaceutical GradeTechnical Grade
Appearance Yellow-white to buff colored powder[2][3]White to yellowish-white powderYellowish to brown powder
Assay (as Fe) 26.0% - 32.0%[2]Conforms to USP/EP/BP standardsVaries by manufacturer
Solubility Insoluble in water, soluble in mineral acids[2]Insoluble in water, soluble in mineral acidsGenerally insoluble in water
Loss on Ignition ≤ 32.5%Typically lower than food gradeNot always specified

Table 2: Comparison of Impurity Limits in this compound Grades (Typical Values)

ImpurityFood Grade LimitPharmaceutical Grade LimitTechnical Grade Limit
Arsenic (As) ≤ 3 mg/kgConforms to USP <232>/ICH Q3DVaries, generally higher
Lead (Pb) ≤ 4 mg/kgConforms to USP <232>/ICH Q3DVaries, generally higher
Mercury (Hg) ≤ 3 mg/kgConforms to USP <232>/ICH Q3DNot always specified
Cadmium (Cd) Not always specified, but regulated in some regionsConforms to USP <232>/ICH Q3DNot always specified
Chloride (Cl) ≤ 3.55%Tightly controlledNot always specified

Key Experimental Protocols for Purity Assessment

Accurate assessment of this compound purity requires a combination of analytical techniques to determine the iron content, identify impurities, and characterize the physical properties of the material.

Determination of Iron Content by Titration

A common wet chemical method to determine the iron content is through redox titration.

Experimental Protocol: Assay of Iron by Ceric Sulphate Titration

  • Sample Preparation: Accurately weigh approximately 0.3 g of the this compound sample. Dissolve the sample in 15 mL of dilute sulfuric acid with gentle heating. After cooling, add 50 mL of deionized water.

  • Titration: Add a few drops of ferroin sulfate indicator to the sample solution. Titrate with a standardized 0.1 N ammonium ceric sulfate solution.

  • Endpoint Detection: The endpoint is reached when the color of the solution changes from red to a pale blue or milky yellow.

  • Calculation: The iron content is calculated based on the volume of the titrant used and its concentration. Each mL of 0.1 N ammonium ceric sulfate is equivalent to a specific amount of iron.

Analysis of Heavy Metal Impurities by ICP-MS

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a highly sensitive technique for quantifying trace and ultra-trace level elemental impurities.

Experimental Protocol: Heavy Metal Analysis by ICP-MS

  • Sample Digestion: Accurately weigh about 0.2 g of the this compound sample into a microwave digestion vessel. Add 9 mL of concentrated nitric acid and 3 mL of concentrated hydrochloric acid. The digestion is performed using a microwave system to ensure complete dissolution of the sample.

  • Sample Dilution: After digestion and cooling, the sample is quantitatively transferred to a volumetric flask and diluted with ultrapure water to a known volume.

  • Instrumental Analysis: The diluted sample is introduced into the ICP-MS. The instrument ionizes the sample, and the ions are separated based on their mass-to-charge ratio, allowing for the quantification of individual elements.

  • Quantification: Calibration standards containing known concentrations of the target heavy metals are used to create a calibration curve for accurate quantification.

Crystalline Structure Analysis by XRD

X-ray Diffraction (XRD) is used to identify the crystalline phases of this compound and to detect any crystalline impurities.

Experimental Protocol: Crystalline Phase Analysis by XRD

  • Sample Preparation: The this compound powder sample is finely ground to ensure random orientation of the crystallites. The powder is then mounted onto a sample holder.

  • Data Acquisition: The sample is irradiated with monochromatic X-rays in a diffractometer. The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ). The data is collected over a specific angular range, for example, from 10° to 90° 2θ.

  • Phase Identification: The resulting diffraction pattern, a plot of intensity versus 2θ, is compared to standard diffraction patterns from databases (e.g., JCPDS) to identify the crystalline phases present in the sample. Amorphous content will not produce sharp diffraction peaks.

Visualizing the Experimental Workflows

The following diagrams illustrate the logical flow of the key experimental procedures for assessing the purity of commercial this compound grades.

Experimental_Workflow_for_Purity_Assessment Overall Workflow for this compound Purity Assessment Sample Commercial Ferric Phosphate Sample Assay Iron Content Assay (Titration) Sample->Assay HeavyMetals Heavy Metal Analysis (ICP-MS) Sample->HeavyMetals Crystalline Crystalline Purity (XRD) Sample->Crystalline Report Comprehensive Purity Report Assay->Report HeavyMetals->Report Crystalline->Report

Overall experimental workflow.

Titration_Workflow Workflow for Iron Assay by Titration Start Weigh Sample Dissolve Dissolve in Sulfuric Acid Start->Dissolve Indicator Add Ferroin Indicator Dissolve->Indicator Titrate Titrate with Ceric Sulfate Solution Indicator->Titrate Endpoint Observe Color Change (Red to Pale Blue/Yellow) Titrate->Endpoint Calculate Calculate Iron Content Endpoint->Calculate End Result Calculate->End

Iron assay by titration workflow.

ICPMS_Workflow Workflow for Heavy Metal Analysis by ICP-MS Start Weigh Sample Digest Microwave Digestion with Acids Start->Digest Dilute Dilute to Known Volume Digest->Dilute Analyze Introduce into ICP-MS Dilute->Analyze Quantify Quantify against Calibration Standards Analyze->Quantify Report Report Heavy Metal Concentrations Quantify->Report End Result Report->End

Heavy metal analysis workflow.

XRD_Workflow Workflow for Crystalline Structure Analysis by XRD Start Prepare Powder Sample Mount Mount on Sample Holder Start->Mount Irradiate Irradiate with X-rays Mount->Irradiate Detect Measure Diffracted Intensity vs. 2θ Irradiate->Detect Analyze Compare Pattern with Standard Databases Detect->Analyze Identify Identify Crystalline Phases Analyze->Identify End Result Identify->End

XRD analysis workflow.

References

A Comparative Guide to Quantification Methods for Amorphous Ferric Phosphate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of amorphous ferric phosphate is critical in various fields, from assessing iron bioavailability in dietary supplements to controlling the quality of pharmaceutical products. The amorphous form, unlike its crystalline counterpart, often exhibits higher solubility and reactivity, making its precise measurement essential for predicting product performance and ensuring regulatory compliance. This guide provides an objective comparison of three common analytical techniques for quantifying amorphous this compound: Selective Extraction with UV-Vis Spectrophotometry, Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), and X-Ray Powder Diffraction (XRPD).

Method Comparison

The selection of an appropriate quantification method depends on factors such as the required specificity for the amorphous phase, sample matrix complexity, available instrumentation, and the desired level of accuracy and precision.

Selective Extraction with UV-Vis Spectrophotometry

This method leverages the differential solubility of amorphous and crystalline forms of this compound. A specific extraction agent, such as a citrate or tartrate solution, selectively dissolves the amorphous form. The concentration of iron in the resulting solution is then determined colorimetrically, typically using the 1,10-phenanthroline method, which forms a colored complex with ferrous iron (Fe²⁺) that can be measured by a UV-Vis spectrophotometer.[1] This technique is highly specific to the amorphous content.

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)

ICP-OES is a powerful technique for elemental analysis that can accurately determine the total iron and phosphorus content in a sample.[2][3][4] To quantify the amorphous this compound, this method is typically coupled with a selective extraction step. The difference in iron concentration between a total digestion and a selective extraction can be used to calculate the amorphous content. ICP-OES offers high sensitivity and a wide linear range, making it suitable for trace-level quantification.[5]

X-Ray Powder Diffraction (XRPD)

XRPD is a primary method for distinguishing between crystalline and amorphous materials. Crystalline materials produce sharp, well-defined diffraction peaks, whereas amorphous materials generate a broad, diffuse halo. Quantitative analysis of the amorphous content can be performed by measuring the area of this amorphous halo relative to the sharp peaks of a crystalline internal standard. The Rietveld refinement method can also be employed for complex mixtures. While a powerful tool, the limit of detection for amorphous content by conventional XRPD is typically around 1-10%.

Quantitative Performance Data

The following tables summarize the typical performance characteristics of each method. It is important to note that these values can vary depending on the specific instrumentation, experimental conditions, and sample matrix. The data presented here is collated from various studies and may not represent a direct head-to-head comparison.

Table 1: Performance Characteristics of Amorphous this compound Quantification Methods

Parameter Selective Extraction with UV-Vis ICP-OES (after extraction) Quantitative XRPD
Specificity High for amorphous formHigh (dependent on extraction)High (distinguishes amorphous from crystalline)
Accuracy (% Recovery) Typically >95%85 - 115%Method dependent, can be highly accurate with proper standards
Precision (% RSD) < 2%< 5%5-10%
Limit of Detection (LOD) ~0.1 µg/mL (for Fe)~0.001 - 0.01 mg/L (for Fe)0.2 - 10% (by weight)
Limit of Quantification (LOQ) ~0.3 µg/mL (for Fe)~0.005 - 0.05 mg/L (for Fe)0.5 - 10% (by weight)
Linearity (R²) > 0.99> 0.999> 0.99

Experimental Protocols

Diagram: General Workflow for Method Validation

Method_Validation_Workflow cluster_Plan Planning & Preparation cluster_Execute Execution & Data Acquisition cluster_Analyze Analysis & Validation cluster_Report Reporting DefineObjective Define Analytical Objective SelectMethod Select Quantification Method DefineObjective->SelectMethod PrepareMaterials Prepare Standards & Samples SelectMethod->PrepareMaterials PerformExperiment Perform Experiment PrepareMaterials->PerformExperiment CollectData Collect Raw Data PerformExperiment->CollectData AssessSpecificity Specificity CollectData->AssessSpecificity AssessLinearity Linearity & Range CollectData->AssessLinearity AssessAccuracy Accuracy CollectData->AssessAccuracy AssessPrecision Precision CollectData->AssessPrecision DetermineLimits LOD & LOQ CollectData->DetermineLimits CompileReport Compile Validation Report AssessSpecificity->CompileReport AssessLinearity->CompileReport AssessAccuracy->CompileReport AssessPrecision->CompileReport DetermineLimits->CompileReport

Caption: General workflow for analytical method validation.

Protocol 1: Selective Extraction and UV-Vis Spectrophotometry

This protocol is adapted from the method described for assessing iron bioavailability.

  • Preparation of Extraction Solution: Prepare a 0.2 M citrate buffer solution and adjust the pH as required for the sample matrix (e.g., pH 4 for pure this compound).

  • Sample Extraction:

    • Weigh approximately 0.15 g of the this compound sample into a test tube.

    • Add 10 mL of the citrate extraction solution and a small magnetic stir bar.

    • Heat and stir the suspension at 75°C for 20 minutes.

    • Centrifuge the sample at 2400 x g for 5 minutes to pellet the insoluble (crystalline) material.

    • Carefully collect the supernatant, which contains the dissolved amorphous this compound.

  • Colorimetric Analysis (1,10-Phenanthroline Method):

    • Prepare a series of iron standard solutions (e.g., 0-10 ppm).

    • Pipette an aliquot of the supernatant and the standard solutions into separate volumetric flasks.

    • Add 1 mL of hydroxylamine solution to reduce Fe³⁺ to Fe²⁺.

    • Add 1 mL of 1,10-phenanthroline solution. A red-orange color will develop.

    • Add 2 mL of a 2% sodium acetate solution to buffer the pH.

    • Allow the color to develop for at least 5 minutes.

    • Measure the absorbance of the standards and the sample at 510 nm using a UV-Vis spectrophotometer.

  • Quantification:

    • Construct a calibration curve by plotting the absorbance of the standards against their concentrations.

    • Determine the iron concentration in the sample extract from the calibration curve.

    • Calculate the percentage of amorphous this compound in the original sample based on the iron concentration, the initial sample weight, and the stoichiometry of this compound.

Protocol 2: ICP-OES Analysis

This protocol provides a general procedure for the analysis of iron phosphate samples.

  • Sample Preparation (Total Digestion):

    • Accurately weigh approximately 0.1 g of the this compound sample into a microwave digestion vessel.

    • Add a suitable acid mixture (e.g., 6 mL HCl and 2 mL HNO₃).

    • Digest the sample using a microwave digestion system (e.g., heat to 200°C and hold for 20 minutes).

    • After cooling, quantitatively transfer the digest to a volumetric flask (e.g., 50 mL) and dilute to volume with deionized water.

  • Instrumental Analysis:

    • Prepare a series of multi-element calibration standards containing iron and phosphorus at known concentrations.

    • Set up the ICP-OES instrument according to the manufacturer's instructions, selecting appropriate wavelengths for iron (e.g., 239.562 nm) and phosphorus (e.g., 213.618 nm).

    • Aspirate the blank, standards, and sample solutions into the plasma.

    • Measure the emission intensities for iron and phosphorus.

  • Quantification:

    • Generate calibration curves for iron and phosphorus.

    • Determine the total iron and phosphorus concentrations in the sample.

    • To determine the amorphous content, perform a selective extraction as described in Protocol 1 and analyze the extract by ICP-OES. The amorphous content is calculated from the difference between the total iron concentration and the iron concentration in the crystalline residue.

Protocol 3: Quantitative XRPD Analysis (Internal Standard Method)

This protocol outlines a general approach for quantifying amorphous content using an internal standard.

  • Standard and Sample Preparation:

    • Select a stable, crystalline internal standard that has diffraction peaks that do not overlap with the sample's crystalline peaks (e.g., Al₂O₃, Si).

    • Create a series of calibration samples by mixing known amounts of a purely amorphous this compound standard, a purely crystalline this compound standard, and a fixed amount of the internal standard.

    • Prepare the unknown sample by accurately weighing the sample and the same fixed amount of the internal standard.

    • Homogenize the mixtures thoroughly.

  • Data Collection:

    • Pack the samples into the XRPD sample holder.

    • Collect the diffraction patterns over a suitable 2θ range (e.g., 5-60°). Use appropriate instrument settings (e.g., step size, scan speed) to obtain high-quality data.

  • Data Analysis and Quantification:

    • Identify the diffraction peaks corresponding to the crystalline this compound and the internal standard.

    • Measure the integrated intensity of one or more strong, well-resolved peaks for both the crystalline phase and the internal standard.

    • Calculate the intensity ratio of the crystalline phase to the internal standard for each calibration sample.

    • Create a calibration curve by plotting the weight ratio of the crystalline phase to the internal standard against the measured intensity ratio.

    • Measure the intensity ratio for the unknown sample and determine its crystalline content from the calibration curve.

    • The amorphous content is calculated by subtracting the crystalline content from 100%.

Conclusion

The choice of method for quantifying amorphous this compound should be guided by the specific analytical needs. Selective Extraction with UV-Vis Spectrophotometry offers a specific and cost-effective approach suitable for routine quality control. ICP-OES provides high accuracy and sensitivity for elemental composition, which, when combined with selective extraction, allows for precise amorphous content determination. Quantitative XRPD is the most direct method for distinguishing and quantifying amorphous and crystalline phases but may have higher limits of detection and require more complex data analysis. For all methods, proper validation is essential to ensure reliable and accurate results.

Signaling Pathway and Logical Relationship Diagrams

Diagram: Selective Extraction and Colorimetric Detection Pathway

Selective_Extraction_Pathway Sample Sample (Amorphous + Crystalline This compound) Extraction Selective Extraction (e.g., Citrate Buffer) Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Supernatant (Dissolved Amorphous Fe³⁺) Centrifugation->Supernatant Pellet Pellet (Insoluble Crystalline) Centrifugation->Pellet Reduction Reduction (Hydroxylamine) Supernatant->Reduction Complexation Complexation (1,10-Phenanthroline) Reduction->Complexation Fe2_Complex Colored Fe²⁺ Complex Complexation->Fe2_Complex Spectrophotometry UV-Vis Spectrophotometry (Absorbance at 510 nm) Fe2_Complex->Spectrophotometry Quantification Quantification via Calibration Curve Spectrophotometry->Quantification

Caption: Workflow for amorphous this compound quantification.

References

DFT studies on the electronic structure of different ferric phosphate polymorphs

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the electronic structure of various ferric phosphate (FePO₄) polymorphs using Density Functional Theory (DFT) is crucial for understanding their potential applications, particularly in fields like battery technology and catalysis. This guide provides a detailed comparison of the electronic properties of five common FePO₄ polymorphs: berlinite (trigonal), heterosite (orthorhombic), an additional orthorhombic phase, a monoclinic phase, and a high-pressure phase. The information presented is based on a review of theoretical studies employing DFT and DFT+U methodologies.

Crystal Structure of this compound Polymorphs

This compound exists in several crystalline forms, each with a distinct arrangement of FeO₄/FeO₆ and PO₄ polyhedra. The crystal structures of the polymorphs discussed in this guide are summarized in the table below.

PolymorphCrystal SystemSpace Group
BerliniteTrigonalP3₁21
HeterositeOrthorhombicPnma
OrthorhombicOrthorhombicPbca
MonoclinicMonoclinicP2₁/n
High-PressureOrthorhombicCmcm

Comparative Electronic Properties

The electronic structure, particularly the band gap, is a key determinant of a material's electrical conductivity and optical properties. DFT calculations have been instrumental in predicting these properties for FePO₄ polymorphs. Standard DFT approaches like the Local Density Approximation (LDA) and Generalized Gradient Approximation (GGA) are often used, but for materials with strongly correlated electrons like those containing transition metals, the DFT+U method is employed to provide more accurate predictions of the band gap. The Hubbard U parameter is an empirical correction to account for the on-site Coulombic repulsion of localized d-electrons.

Below is a table summarizing the calculated lattice parameters and band gaps for the different FePO₄ polymorphs from various DFT studies. It is important to note that the calculated values can vary depending on the computational details, such as the exchange-correlation functional and the value of U used.

PolymorphSpace GroupDFT FunctionalBand Gap (eV)a (Å)b (Å)c (Å)β (°)
BerliniteP3₁21GGA2.70[1]5.05[1]5.05[1]11.27[1]120
HeterositePnmaGGA1.31[2]4.865.899.9190
OrthorhombicPbca-Data not available9.1719.4568.67590
MonoclinicP2₁/n-Data not available5.4807.4808.05495.71
High-PressureCmcmGGA+UWider than GGA----

Experimental Protocols: A DFT+U Approach

The electronic structures of this compound polymorphs are typically investigated using ab initio DFT calculations as implemented in software packages like the Vienna Ab initio Simulation Package (VASP).

Typical Computational Workflow:

  • Structural Optimization: The crystal structure of each FePO₄ polymorph is first optimized to find the ground-state geometry. This involves relaxing the lattice parameters and atomic positions until the forces on the atoms and the stress on the unit cell are minimized.

  • Electronic Structure Calculation: Following structural optimization, a static self-consistent field (SCF) calculation is performed to determine the electronic ground state.

  • Density of States (DOS) and Band Structure Analysis: The electronic density of states and the band structure are then calculated to analyze the electronic properties, including the band gap.

Key Computational Parameters:

  • Exchange-Correlation Functional: The choice of the exchange-correlation functional is critical. The Generalized Gradient Approximation (GGA), often with the Perdew-Burke-Ernzerhof (PBE) parameterization, is commonly used.

  • Hubbard U Correction (DFT+U): To better describe the localized 3d electrons of the Fe atoms, a Hubbard U term is often added to the GGA functional (GGA+U). The value of U is an empirical parameter and can be chosen to match experimental data, such as the experimentally determined band gap. For FePO₄, DFT+U calculations have been shown to provide a better description of its insulating nature compared to standard GGA.

  • Basis Set: Plane-wave basis sets are typically employed, with a kinetic energy cutoff chosen to ensure convergence of the total energy.

  • k-point Sampling: The Brillouin zone is sampled using a Monkhorst-Pack grid of k-points. The density of the k-point mesh is increased until the total energy is converged.

Visualization of DFT Workflow and Electronic Properties

The following diagrams, generated using the DOT language, illustrate the typical workflow of a DFT study and a comparison of the electronic properties of the discussed FePO₄ polymorphs.

DFT_Workflow cluster_input Input Preparation cluster_calculation DFT Calculation cluster_analysis Output Analysis Input_Structure Define Crystal Structure (Polymorph) Optimization Structural Optimization (Geometry Relaxation) Input_Structure->Optimization Input_Parameters Set Computational Parameters (Functional, U-value, k-points, etc.) Input_Parameters->Optimization SCF Self-Consistent Field (SCF) Calculation Optimization->SCF DOS Density of States (DOS) Analysis SCF->DOS Band_Structure Band Structure Analysis SCF->Band_Structure Properties Calculate Electronic Properties (Band Gap, etc.) DOS->Properties Band_Structure->Properties

A typical workflow for a DFT study on solid-state materials.

Electronic_Properties_Comparison Title Electronic Band Gap Comparison of FePO₄ Polymorphs (GGA-DFT) Berlinite Berlinite (P3₁21) Band Gap: 2.70 eV Heterosite Heterosite (Pnma) Band Gap: 1.31 eV

Comparison of calculated band gaps for different FePO₄ polymorphs.

References

A Comparative Analysis of Olivine-Type Cathode Materials for Advanced Battery Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists at the forefront of battery technology and drug development, the selection of optimal cathode materials is paramount. This guide provides a comprehensive, data-driven comparison of four prominent olivine-type cathode materials: Lithium Iron Phosphate (LiFePO₄), Lithium Manganese Phosphate (LiMnPO₄), Lithium Cobalt Phosphate (LiCoPO₄), and Lithium Nickel Phosphate (LiNiPO₄). The following analysis, supported by experimental data, aims to facilitate informed decisions in the development of next-generation lithium-ion batteries.

The olivine family of cathode materials, with the general formula LiMPO₄ (where M is a transition metal), offers a compelling combination of safety, stability, and cost-effectiveness. Their robust crystal structure, based on a distorted hexagonal close-packed oxygen array, provides a stable framework for lithium ion intercalation and deintercalation. However, the electrochemical performance of these materials is significantly influenced by the choice of the transition metal, which dictates properties such as operating voltage, energy density, and ionic/electronic conductivity.

Comparative Performance of Olivine-Type Cathode Materials

The following table summarizes the key performance metrics for LiFePO₄, LiMnPO₄, LiCoPO₄, and LiNiPO₄, compiled from various experimental studies. It is important to note that these values can vary depending on the synthesis method, particle morphology, carbon coating, and testing conditions.

PropertyLiFePO₄LiMnPO₄LiCoPO₄LiNiPO₄
Theoretical Specific Capacity (mAh/g) ~170~170~167~167
Practical Specific Capacity (mAh/g) 140 - 160100 - 140100 - 14090 - 125
Operating Voltage (vs. Li/Li⁺) ~3.4 V~4.1 V~4.8 V~5.1 V
Energy Density (Wh/kg) ~580 (Theoretical)~700 (Theoretical)~800 (Theoretical)~850 (Theoretical)
Rate Capability GoodPoor to ModeratePoor to ModeratePoor
Cycling Stability ExcellentModeratePoor to ModeratePoor
Thermal Stability ExcellentGoodModerateModerate
Key Advantages High safety, long cycle life, low cost.High operating voltage, good thermal stability.High operating voltage.Highest operating voltage.
Key Disadvantages Lower energy density.Low ionic and electronic conductivity, Jahn-Teller distortion.High cost, electrolyte decomposition at high voltage, safety concerns.Difficult to synthesize pure phase, severe electrolyte decomposition, poor cycling stability.

In-Depth Analysis of Each Material

Lithium Iron Phosphate (LiFePO₄): The Benchmark for Safety and Stability

LiFePO₄ is the most commercially successful olivine cathode material due to its exceptional thermal stability, long cycle life, and the use of abundant, low-cost iron.[1] Its flat voltage plateau at around 3.4 V ensures predictable power delivery.[2] However, its primary drawback is a lower energy density compared to other olivine materials, which can be a limiting factor for applications requiring high energy storage in a compact form factor.[1][3]

Lithium Manganese Phosphate (LiMnPO₄): The High-Voltage Contender

With an operating voltage of approximately 4.1 V, LiMnPO₄ offers a significant advantage in terms of energy density over LiFePO₄.[4] It also benefits from the low cost and environmental friendliness of manganese. The primary challenges for LiMnPO₄ are its intrinsically low ionic and electronic conductivity, which hinder its rate capability and overall performance. Furthermore, the Jahn-Teller distortion of Mn³⁺ ions upon delithiation can lead to structural instability and capacity fading during cycling.

Lithium Cobalt Phosphate (LiCoPO₄): Pushing the Voltage Envelope

LiCoPO₄ boasts a high operating voltage of about 4.8 V, making it an attractive candidate for high-energy-density applications. However, this high voltage poses significant challenges, primarily the oxidative decomposition of conventional liquid electrolytes, leading to poor cycling stability and safety concerns. The high cost and toxicity of cobalt are also significant drawbacks for large-scale applications.

Lithium Nickel Phosphate (LiNiPO₄): The Highest Voltage but with Significant Hurdles

LiNiPO₄ exhibits the highest operating voltage among the four, at approximately 5.1 V. This high potential, in theory, translates to the highest energy density. However, the practical application of LiNiPO₄ is severely limited by several factors. The synthesis of a pure, single-phase material is challenging. Moreover, the extremely high operating voltage leads to severe electrolyte decomposition, rapid capacity fading, and significant safety risks, making it the least stable of the olivine cathodes currently under investigation.

Experimental Protocols

To ensure a standardized and objective comparison of these materials, the following experimental protocols are recommended.

I. Material Synthesis (Generic Solid-State Reaction Method)
  • Precursor Mixing: Stoichiometric amounts of Li₂CO₃ (or LiOH), NH₄H₂PO₄, and the respective transition metal salt (e.g., FeC₂O₄·2H₂O, MnC₂O₄·2H₂O, CoC₂O₄·2H₂O, or NiC₂O₄·2H₂O) are intimately mixed with a carbon source (e.g., sucrose or citric acid) in a high-energy ball mill.

  • Calcination: The mixture is first pre-heated at a low temperature (e.g., 300-400 °C) in an inert atmosphere (e.g., Argon) to decompose the precursors.

  • Sintering: The pre-heated powder is then sintered at a higher temperature (e.g., 600-800 °C) for an extended period (e.g., 8-12 hours) under a reducing or inert atmosphere to form the final olivine phase with a conductive carbon coating. The specific temperatures and durations will need to be optimized for each material.

II. Cathode Slurry Preparation and Electrode Casting
  • Slurry Formulation: The synthesized active material (e.g., 80 wt%), a conductive agent (e.g., carbon black, 10 wt%), and a binder (e.g., polyvinylidene fluoride - PVDF, 10 wt%) are mixed in a suitable solvent (e.g., N-methyl-2-pyrrolidone - NMP) to form a homogeneous slurry.

  • Electrode Casting: The slurry is cast onto an aluminum foil current collector using a doctor blade technique to a specific thickness.

  • Drying: The cast electrode is then dried in a vacuum oven at a specified temperature (e.g., 80-120 °C) for several hours to remove the solvent.

  • Electrode Punching: Circular electrodes of a defined diameter are punched from the dried sheet for coin cell assembly.

III. Coin Cell Assembly (CR2032)

All assembly steps should be performed in an argon-filled glovebox with low moisture and oxygen levels.

  • Components: A CR2032 coin cell case (cap and can), a spring, a spacer disk, the prepared cathode, a separator (e.g., Celgard 2400), a lithium metal anode, and electrolyte (e.g., 1 M LiPF₆ in a mixture of ethylene carbonate and dimethyl carbonate).

  • Assembly Order: The cathode is placed in the center of the can. A few drops of electrolyte are added to wet the cathode. The separator is placed on top of the cathode, followed by more electrolyte. The lithium anode is then placed on the separator. The spacer disk and spring are added on top of the anode. Finally, the cap is placed on top and the cell is crimped using a coin cell crimping machine to ensure a hermetic seal.

IV. Electrochemical Characterization
  • Cyclic Voltammetry (CV):

    • Purpose: To identify the redox potentials and assess the electrochemical reversibility of the material.

    • Procedure: The assembled coin cell is cycled between a defined voltage window (e.g., 2.5-4.2 V for LiFePO₄, 3.0-4.5 V for LiMnPO₄, 3.5-5.0 V for LiCoPO₄, and 4.0-5.3 V for LiNiPO₄) at a slow scan rate (e.g., 0.1 mV/s) for several cycles.

  • Galvanostatic Charge-Discharge Cycling:

    • Purpose: To determine the specific capacity, rate capability, and cycling stability.

    • Procedure:

      • Formation Cycles: The cell is typically cycled at a low C-rate (e.g., C/10) for the first few cycles to activate the material.

      • Rate Capability Test: The cell is charged at a constant C-rate (e.g., C/5) and then discharged at various C-rates (e.g., C/10, C/5, C/2, 1C, 2C, 5C).

      • Cycling Stability Test: The cell is continuously charged and discharged at a specific C-rate (e.g., 1C) for a large number of cycles (e.g., 100 or more) to evaluate capacity retention.

Visualizing the Path to Analysis and Material Structure

To better understand the workflow of a comparative analysis and the fundamental structure of these materials, the following diagrams are provided.

Comparative_Analysis_Workflow Workflow for Comparative Analysis of Olivine Cathodes cluster_synthesis Material Synthesis & Characterization cluster_fabrication Electrode & Cell Fabrication cluster_testing Electrochemical Testing cluster_analysis Data Analysis & Comparison Synthesis Synthesis of LiMPO4 (M = Fe, Mn, Co, Ni) Physicochemical Physicochemical Characterization (XRD, SEM, etc.) Synthesis->Physicochemical Slurry Slurry Preparation Physicochemical->Slurry Casting Electrode Casting & Drying Slurry->Casting Assembly Coin Cell Assembly Casting->Assembly CV Cyclic Voltammetry (CV) Assembly->CV GCD Galvanostatic Charge-Discharge (GCD) Assembly->GCD EIS Electrochemical Impedance Spectroscopy (EIS) Assembly->EIS Performance Performance Metrics Calculation (Capacity, Rate Capability, etc.) CV->Performance GCD->Performance EIS->Performance Comparison Comparative Analysis Performance->Comparison Conclusion Conclusion & Outlook Comparison->Conclusion Olivine_Crystal_Structure Olivine LiMPO4 Crystal Structure cluster_structure Orthorhombic Pnma Space Group cluster_LiO6 LiO₆ Octahedra cluster_MO6 MO₆ Octahedra cluster_PO4 PO₄ Tetrahedra Li Li+ LiO6_label Corner-sharing LiO₆ octahedra form chains along the b-axis. M M²⁺ MO6_label Edge-sharing MO₆ octahedra form layers in the ac-plane. P P⁵⁺ PO4_label PO₄ tetrahedra link the octahedral framework. O O²⁻

References

A Comparative Guide to Ferric Phosphate Production Routes for Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Ferric Phosphate Synthesis Methods

This guide provides a comprehensive comparison of the most common production routes for this compound (FePO₄), a crucial precursor material in various applications, including the synthesis of lithium iron phosphate (LFP) for batteries and as a phosphate binder in pharmaceuticals. The selection of a synthesis route can significantly impact the final product's purity, particle size, morphology, and overall cost-effectiveness. This document outlines the key aspects of co-precipitation, hydrothermal synthesis, and solid-state reaction methods, offering a cost-benefit analysis based on available data, detailed experimental protocols, and an assessment of their environmental implications.

At a Glance: Comparison of this compound Production Routes

ParameterCo-precipitationHydrothermal SynthesisSolid-State Reaction
Production Cost Generally low, considered cost-effective for mass production.[1]Higher, due to the need for specialized high-pressure equipment.[2]Potentially low raw material costs, but can be energy-intensive.
Product Purity High purity achievable with careful control of pH and precursor addition.[3]Typically yields highly pure and crystalline products.[4]Purity can be influenced by the homogeneity of the precursor mixture and potential for incomplete reactions.
Particle Size & Morphology Good control over particle size and morphology by adjusting reaction parameters.[1]Excellent control over particle size, shape, and crystallinity.Generally produces larger, more agglomerated particles with less uniform morphology.
Yield High yields are generally achievable.Yield can be high, but may be limited by the solubility of precursors under hydrothermal conditions.High, as it is a solvent-free method.
Environmental Impact Can generate significant wastewater that requires treatment. The "ammonium process" variant produces ammonium sulfate as a by-product.Lower wastewater discharge compared to co-precipitation. Energy consumption for heating can be a factor.Minimal solvent waste. High-temperature calcination can have a significant energy footprint.
Scalability Readily scalable for industrial production.Scalability can be challenging and costly due to the high-pressure reactors required.Easily scalable for large-scale production.

In-Depth Analysis of Production Routes

Co-precipitation Method

The co-precipitation method is a widely used technique for the synthesis of this compound due to its simplicity, cost-effectiveness, and ability to produce materials with controlled particle sizes. This method involves the simultaneous precipitation of ferric ions and phosphate ions from a solution by adjusting the pH.

Cost-Benefit Analysis: The primary advantage of the co-precipitation method is its economic viability, making it suitable for large-scale production. Raw material costs can be relatively low, with common precursors being ferric nitrate or ferrous sulfate and phosphoric acid. The "ammonium process," a variation of co-precipitation using ammonia to adjust the pH, is reported to be significantly cheaper than the "sodium process" which uses sodium hydroxide. Furthermore, the ammonium process can yield ammonium sulfate as a saleable by-product, further enhancing its economic attractiveness. However, a significant drawback is the generation of large volumes of wastewater that necessitate treatment, adding to the operational costs and environmental considerations.

Product Characteristics: This method allows for good control over the particle size and morphology of the resulting this compound by manipulating parameters such as pH, temperature, reactant concentration, and stirring rate. High purity this compound can be obtained, which is crucial for applications like LFP battery cathode synthesis.

Hydrothermal Synthesis

Hydrothermal synthesis involves a chemical reaction in an aqueous solution above ambient temperature and pressure. This method is known for producing highly crystalline and pure materials with well-controlled morphologies.

Cost-Benefit Analysis: The main drawback of the hydrothermal method is the high capital cost associated with the specialized high-pressure autoclaves required for the synthesis. This can make it less economically feasible for large-scale production compared to co-precipitation. However, it often requires lower reaction temperatures than solid-state methods, which can lead to energy savings. The environmental advantage of this method is the reduced volume of wastewater generated compared to co-precipitation.

Product Characteristics: Hydrothermal synthesis offers excellent control over the crystallographic phase, particle size, and morphology of the this compound. This level of control is particularly advantageous for producing nanomaterials with specific properties required for advanced applications. The products are typically of high purity and crystallinity.

Solid-State Reaction

The solid-state reaction method involves the direct reaction of solid precursors at elevated temperatures. This is a solvent-free method, which simplifies the process and reduces waste.

Cost-Benefit Analysis: The solid-state method can be cost-effective in terms of raw materials, which are often simple oxides or salts. The primary cost driver is the energy required for the high-temperature calcination step. The absence of solvents eliminates the costs and environmental impacts associated with solvent recycling or wastewater treatment.

Product Characteristics: A significant challenge in solid-state synthesis is achieving a homogeneous mixture of the reactants, which is crucial for obtaining a pure product and avoiding incomplete reactions. The resulting particles are often larger and more agglomerated compared to those produced by solution-based methods, with less control over their morphology.

Experimental Protocols

Co-precipitation Synthesis of this compound

Objective: To synthesize this compound via a co-precipitation method using ferric nitrate and phosphoric acid as precursors.

Materials:

  • Ferric nitrate nonahydrate (Fe(NO₃)₃·9H₂O)

  • Phosphoric acid (H₃PO₄, 85%)

  • Ammonium hydroxide (NH₄OH, 3 M aqueous solution)

  • Distilled water

Procedure:

  • Prepare a 1 M solution of ferric nitrate and phosphoric acid in distilled water.

  • In a continuous stirring tank reactor (CSTR), add the precursor solution.

  • Slowly add the 3 M ammonium hydroxide solution to the reactor at a controlled rate to adjust the pH of the solution to 1.5.

  • Maintain the reaction temperature at 60°C and a stirring speed of 900 RPM.

  • Allow the reaction to proceed for a desired duration (e.g., 3, 7, or 10 hours) to control particle growth.

  • Collect the resulting white or pale-yellow precipitate by filtration.

  • Wash the precipitate several times with deionized water to remove any unreacted precursors and by-products.

  • Dry the purified this compound precipitate in an oven.

  • To obtain anhydrous FePO₄, calcine the dried powder at 600°C in air for 3 hours.

Hydrothermal Synthesis of this compound

Objective: To synthesize crystalline this compound using a hydrothermal method.

Materials:

  • An iron source (e.g., Ferrous sulfate, FeSO₄·7H₂O)

  • A phosphorus source (e.g., Phosphoric acid, H₃PO₄)

  • A pH-adjusting agent (e.g., Lithium hydroxide, LiOH)

  • Distilled water

Procedure:

  • Dissolve stoichiometric amounts of the iron and phosphorus sources in distilled water in a Teflon-lined stainless-steel autoclave.

  • Adjust the pH of the solution as required for the desired product phase.

  • Seal the autoclave and heat it to the desired reaction temperature (typically between 120°C and 200°C).

  • Maintain the temperature for a specific duration (e.g., several hours to a day) to allow for crystal growth.

  • After the reaction is complete, allow the autoclave to cool down to room temperature.

  • Collect the solid product by filtration.

  • Wash the product with distilled water and ethanol to remove any impurities.

  • Dry the final product in an oven at a moderate temperature (e.g., 60-80°C).

Solid-State Synthesis of this compound

Objective: To prepare this compound through a solid-state reaction.

Materials:

  • An iron precursor (e.g., Ferric oxide, Fe₂O₃)

  • A phosphate precursor (e.g., Ammonium dihydrogen phosphate, NH₄H₂PO₄)

Procedure:

  • Thoroughly mix the ferric oxide and ammonium dihydrogen phosphate powders in a stoichiometric ratio using a mortar and pestle or a ball mill to ensure homogeneity.

  • Place the mixed powder in a crucible.

  • Heat the crucible in a furnace to a high temperature (e.g., 700°C) for several hours to initiate the solid-state reaction.

  • After the reaction period, allow the furnace to cool down to room temperature.

  • The resulting product is this compound. Further grinding may be necessary to obtain a fine powder.

Visualizing the Production Workflows

The following diagrams illustrate the general workflows for the three main this compound production routes.

Co_Precipitation_Workflow cluster_0 Co-precipitation Workflow Precursor Solution\n(Iron Salt + Phosphoric Acid) Precursor Solution (Iron Salt + Phosphoric Acid) Precipitation Reactor\n(pH Adjustment) Precipitation Reactor (pH Adjustment) Precursor Solution\n(Iron Salt + Phosphoric Acid)->Precipitation Reactor\n(pH Adjustment) Addition of precipitating agent Filtration & Washing Filtration & Washing Precipitation Reactor\n(pH Adjustment)->Filtration & Washing Separation Drying Drying Filtration & Washing->Drying Water Removal Calcination\n(Optional) Calcination (Optional) Drying->Calcination\n(Optional) Anhydrous FePO4 This compound Product This compound Product Calcination\n(Optional)->this compound Product

Caption: A simplified workflow for the co-precipitation synthesis of this compound.

Hydrothermal_Workflow cluster_1 Hydrothermal Synthesis Workflow Precursor Solution\n(Iron & Phosphate Sources) Precursor Solution (Iron & Phosphate Sources) Autoclave\n(High T & P) Autoclave (High T & P) Precursor Solution\n(Iron & Phosphate Sources)->Autoclave\n(High T & P) Sealing & Heating Cooling Cooling Autoclave\n(High T & P)->Cooling Reaction Completion Filtration & Washing Filtration & Washing Cooling->Filtration & Washing Product Recovery Drying Drying Filtration & Washing->Drying Solvent Removal This compound Product This compound Product Drying->this compound Product

Caption: A schematic representation of the hydrothermal synthesis process for this compound.

Solid_State_Workflow cluster_2 Solid-State Reaction Workflow Solid Precursors\n(e.g., Fe2O3 + NH4H2PO4) Solid Precursors (e.g., Fe2O3 + NH4H2PO4) Mixing\n(Ball Milling) Mixing (Ball Milling) Solid Precursors\n(e.g., Fe2O3 + NH4H2PO4)->Mixing\n(Ball Milling) Homogenization High-Temperature\nCalcination High-Temperature Calcination Mixing\n(Ball Milling)->High-Temperature\nCalcination Reaction Cooling & Grinding Cooling & Grinding High-Temperature\nCalcination->Cooling & Grinding Product Processing This compound Product This compound Product Cooling & Grinding->this compound Product

Caption: The general workflow for producing this compound via a solid-state reaction.

Environmental Considerations

The environmental impact of this compound production is a critical factor for sustainable research and development. Each synthesis route presents a unique environmental footprint.

  • Co-precipitation: This method's primary environmental concern is the generation of large quantities of wastewater, which may contain residual salts and require extensive treatment before discharge. However, process variations like the "ammonium process" can yield ammonium sulfate, a useful fertilizer, as a by-product, thus contributing to a more circular economy.

  • Hydrothermal Synthesis: This route is generally considered more environmentally friendly than co-precipitation due to the significantly lower volume of wastewater produced. However, the energy consumption associated with heating the high-pressure reactors needs to be considered in a full life cycle assessment.

  • Solid-State Reaction: The main environmental advantage of this method is the absence of solvents, which eliminates liquid waste streams. The primary environmental consideration is the energy consumption for the high-temperature calcination step, which can be substantial. The choice of precursors also plays a role; for instance, using industrial by-products as raw materials can reduce the overall environmental burden.

A comprehensive life cycle assessment (LCA) would be necessary to fully quantify and compare the environmental performance of each production route, taking into account factors such as raw material extraction, energy consumption, waste generation, and transportation.

Conclusion

The choice of a this compound production route is a multifaceted decision that requires careful consideration of economic, technical, and environmental factors. The co-precipitation method stands out for its cost-effectiveness and scalability, making it a strong candidate for large-scale industrial production, provided that wastewater management is adequately addressed. Hydrothermal synthesis offers superior control over product characteristics, yielding high-purity and crystalline materials suitable for specialized applications, albeit at a higher capital cost. The solid-state reaction method provides a simple, solvent-free alternative that is easily scalable, but with less control over particle morphology and a potentially high energy demand.

For researchers and drug development professionals, the optimal synthesis route will depend on the specific requirements of their application, including the desired purity, particle size, and morphology of the this compound, as well as the available budget and scale of production. This guide provides a foundational understanding to aid in making an informed decision that balances performance, cost, and environmental responsibility.

References

Safety Operating Guide

Safe Disposal of Ferric Phosphate: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of ferric phosphate, ensuring compliance and minimizing risks for researchers, scientists, and drug development professionals.

Hazard Identification and Safety Precautions

This compound is classified as a substance that can be harmful if swallowed, inhaled, or comes into contact with the skin.[1] It is also known to cause skin and serious eye irritation, and may lead to respiratory irritation.[1] Before handling, it is crucial to be aware of the associated hazards and to have the necessary personal protective equipment.

Required Personal Protective Equipment (PPE)

To ensure personal safety when handling this compound for disposal, the following personal protective equipment should be worn:

  • Eye and Face Protection: Wear tightly fitting safety goggles or a face shield.[2][3]

  • Hand Protection: Use impervious chemical-resistant gloves. Gloves should be inspected before use and disposed of properly after handling the chemical.[1]

  • Protective Clothing: A lab coat or other protective clothing is necessary to prevent skin contact. For larger spills, disposable coveralls are recommended.

  • Respiratory Protection: In situations where dust may be generated, use a NIOSH-approved particulate respirator. All handling of this compound should ideally be done in a chemical fume hood to minimize inhalation risks.

Temporary Storage of this compound Waste

Proper storage of this compound waste awaiting disposal is crucial to prevent accidental exposure or environmental contamination.

Storage ConditionGuideline
Container Store in a tightly closed, clearly labeled container.
Location Keep in a cool, dry, and well-ventilated area.
Temperature The recommended storage temperature is between 15°C and 30°C (59°F to 86°F).
Incompatibilities Store away from foodstuffs, incompatible materials, and sources of ignition.
Accidental Spill and Leak Protocol

In the event of a spill, follow these procedures to ensure safe cleanup and containment:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the spill area and ensure adequate ventilation.

  • Don PPE: Wear the appropriate personal protective equipment, including respiratory protection, gloves, and safety goggles before approaching the spill.

  • Contain the Spill: Prevent the spill from spreading and keep it out of sewers and bodies of water. For powdered spills, avoid creating dust. Wet sweeping or vacuuming may be used.

  • Absorb and Collect: Cover the spill with an inert absorbent material such as sand, vermiculite, or diatomite. Carefully sweep or scoop the material into a suitable, closed container for disposal.

  • Clean the Area: Once the material has been collected, wash the spill site thoroughly.

  • Dispose of Cleanup Materials: All contaminated materials, including absorbent and personal protective equipment, should be disposed of as hazardous waste.

Step-by-Step Disposal Procedure

The final disposal of this compound must be conducted in accordance with all applicable regulations to ensure environmental safety.

  • Waste Classification: Chemical waste generators are responsible for determining if the this compound waste is classified as hazardous according to federal, state, and local regulations.

  • Containerization: Place the this compound waste in a suitable, sealed, and clearly labeled container.

  • Engage a Licensed Professional: Contact a licensed professional waste disposal service for removal and disposal. Do not attempt to dispose of this chemical through standard waste streams.

  • Disposal Method: The licensed service will transport the waste to a designated facility for appropriate treatment, which may include incineration with flue gas scrubbing or other approved methods.

  • Packaging Disposal: Contaminated packaging should be triple-rinsed, then either offered for recycling, reconditioning, or punctured to be made unusable and disposed of in a sanitary landfill. Combustible packaging may be incinerated by a licensed service.

  • Documentation: Maintain all records of waste disposal as required by your institution and local regulations.

Workflow for this compound Disposal

The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound.

FerricPhosphateDisposal start Start: this compound Waste Generated ppe Wear Appropriate PPE: - Goggles/Face Shield - Impervious Gloves - Lab Coat start->ppe Always start with safety assess_waste Assess Waste: Is it contaminated or surplus? spill Accidental Spill or Leak? assess_waste->spill ppe->assess_waste spill_protocol Follow Spill Protocol: 1. Ventilate 2. Contain 3. Absorb 4. Collect for Disposal spill->spill_protocol Yes store_waste Store Waste Appropriately: - Labeled, sealed container - Cool, dry, ventilated area spill->store_waste No spill_protocol->store_waste Spill contained contact_disposal Contact Licensed Waste Disposal Service store_waste->contact_disposal transport Waste Transported by Licensed Professionals contact_disposal->transport final_disposal Final Disposal: - Licensed Facility - Incineration or other  approved method transport->final_disposal document Document Disposal Records final_disposal->document end End: Disposal Complete document->end

References

Safeguarding Your Research: A Comprehensive Guide to Handling Ferric Phosphate

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE REFERENCE

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Ferric Phosphate. It offers step-by-step guidance on personal protective equipment (PPE), handling procedures, and disposal plans to ensure a safe laboratory environment.

Essential Safety Information

This compound is generally considered to be of low toxicity. However, as with any chemical, appropriate safety precautions must be taken to minimize exposure and ensure personal safety. The primary hazards associated with this compound are inhalation of dust, and eye and skin contact, which may cause irritation.[1][2]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment when handling this compound.

Protection Type Equipment Specification and Use
Eye/Face Protection Safety GogglesWear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3]
Skin Protection GlovesWear impervious gloves.[1][2] While specific compatibility data for this compound is limited, nitrile or rubber gloves are generally recommended for handling solid chemicals. Always inspect gloves for integrity before use.
Lab CoatA standard lab coat should be worn to prevent skin contact. For larger quantities or where significant dust generation is expected, consider fire/flame resistant and impervious clothing.
Respiratory Protection Dust Mask/RespiratorFor operations where dust may be generated, a NIOSH-approved N95 or P100 particulate respirator is recommended. If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.
Occupational Exposure Limits

While specific OSHA Permissible Exposure Limits (PELs) for this compound are not established, the American Industrial Hygiene Association (AIHA) has set the following Workplace Environmental Exposure Levels (WEELs):

Exposure Level Concentration Description
TWA (8-hour Time-Weighted Average) 2.5 mg/m³The threshold concentration below which most people will experience no appreciable risk of health effects.
STEL (15-minute Short-Term Exposure Limit) 7.5 mg/m³The concentration to which workers can be exposed continuously for a short period without suffering from irritation, chronic or irreversible tissue damage, or narcosis of a sufficient degree to increase the likelihood of accidental injury, impair self-rescue or materially reduce work efficiency.
Ceiling 12.5 mg/m³The concentration that should not be exceeded during any part of the working exposure.
IDLH (Immediately Dangerous to Life or Health) 60 mg/m³A situation that poses a threat of exposure to airborne contaminants when that exposure is likely to cause death or immediate or delayed permanent adverse health effects or prevent escape from such an environment.

Data sourced from s-f-d-c.com

Operational and Disposal Plans

Standard Operating Procedure: Weighing and Preparing a this compound Solution

This protocol outlines the steps for safely weighing solid this compound and preparing a solution.

1. Preparation:

  • Ensure the work area, typically a chemical fume hood or a bench with adequate ventilation, is clean and uncluttered.
  • Assemble all necessary materials: this compound, appropriate solvent, weighing paper or boat, spatula, beaker or flask, graduated cylinder, and wash bottle.
  • Verify that the safety shower and eyewash station are accessible and operational.

2. Donning PPE:

  • Put on a lab coat, ensuring it is fully buttoned.
  • Don safety goggles.
  • Put on appropriate chemical-resistant gloves.
  • If there is a risk of inhaling dust, a particulate respirator (N95 or higher) should be worn.

3. Weighing this compound:

  • Place a weighing paper or boat on the analytical balance and tare the balance.
  • Carefully use a spatula to transfer the desired amount of this compound powder onto the weighing paper. Avoid creating dust.
  • Once the desired weight is reached, record the value.

4. Preparing the Solution:

  • Carefully transfer the weighed this compound into the beaker or flask.
  • Use a wash bottle with a small amount of the solvent to rinse any remaining powder from the weighing paper into the container.
  • Add the desired volume of solvent to the beaker or flask.
  • Stir the mixture until the this compound is fully dissolved or suspended as required by the experimental protocol.

5. Clean-up and Waste Disposal:

  • Dispose of the used weighing paper and any contaminated consumables in a designated solid waste container.
  • Clean the spatula and any other reusable equipment with the appropriate solvent.
  • Wipe down the work surface.

Spill and Emergency Procedures

Minor Spill:

  • Alert personnel in the immediate area.

  • Wear appropriate PPE, including respiratory protection.

  • Cover the spill with an absorbent material to prevent dust from becoming airborne.

  • Gently sweep the material into a designated waste container. Avoid creating dust.

  • Clean the spill area with a wet cloth.

  • Dispose of all contaminated materials as hazardous waste.

Major Spill:

  • Evacuate the immediate area.

  • Alert others and activate the fire alarm if necessary.

  • Contact the institution's emergency response team.

  • Provide the emergency response team with the Safety Data Sheet (SDS) for this compound.

First Aid:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan
  • Unused this compound: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. The material can be sent to a licensed chemical destruction plant.

  • Contaminated Materials: Any materials, such as gloves, weighing paper, and absorbent pads, that have come into contact with this compound should be disposed of as hazardous waste.

  • Empty Containers: Triple rinse empty containers with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. The rinsed container can then be disposed of as non-hazardous waste or recycled, depending on institutional policies.

Visual Workflow and Decision Guides

Handling_Ferric_Phosphate_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Prep Prepare Work Area & Materials Don_PPE Don Appropriate PPE Prep->Don_PPE Weigh Weigh this compound Don_PPE->Weigh Prepare_Solution Prepare Solution Weigh->Prepare_Solution Clean Clean Equipment & Work Area Prepare_Solution->Clean Dispose_Waste Dispose of Waste Clean->Dispose_Waste Remove_PPE Remove & Dispose of PPE Dispose_Waste->Remove_PPE PPE_Selection_Logic node_proc Proceed with Caution Start Handling this compound? PPE_Base Minimum PPE: Lab Coat Gloves Start->PPE_Base Dust_Risk Risk of Dust Generation? Splash_Risk Risk of Splash? Dust_Risk->Splash_Risk No PPE_Respirator Add: Particulate Respirator (N95) Dust_Risk->PPE_Respirator Yes High_Concentration High Concentration or Large Quantity? Splash_Risk->High_Concentration No PPE_Goggles Add: Safety Goggles Splash_Risk->PPE_Goggles Yes High_Concentration->node_proc No PPE_Full_Face Consider: Full-Face Respirator Impervious Clothing High_Concentration->PPE_Full_Face Yes PPE_Base->Dust_Risk PPE_Goggles->High_Concentration PPE_Respirator->Splash_Risk PPE_Full_Face->node_proc

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ferric Phosphate
Reactant of Route 2
Reactant of Route 2
Ferric Phosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.